Product packaging for 2-Amino-3-butenoic acid(Cat. No.:CAS No. 56512-51-7)

2-Amino-3-butenoic acid

Cat. No.: B3427069
CAS No.: 56512-51-7
M. Wt: 101.10 g/mol
InChI Key: RQVLGLPAZTUBKX-UHFFFAOYSA-N
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Description

2-Amino-3-butenoic acid is an alpha-amino acid.
Vinylglycine is an irreversible inhibitor of aspartate aminotransferase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B3427069 2-Amino-3-butenoic acid CAS No. 56512-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLGLPAZTUBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866280
Record name 2-Aminobut-3-enoic acid
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Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56512-51-7, 52773-87-2
Record name Vinylglycine
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Record name 3-Butenoic acid, 2-amino-, (+-)-
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Record name Vinylglycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52773-87-2
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Record name 2-Aminobut-3-enoic acid
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Record name VINYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

Synthesis of Enantiomerically Pure 2-Amino-3-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure 2-amino-3-butenoic acid, commonly known as vinylglycine, is a non-proteinogenic α-amino acid of significant interest to researchers, scientists, and drug development professionals.[1] It is a naturally occurring compound found in some mushrooms and serves as a potent irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including transaminases and decarboxylases.[1][2][3] This inhibitory activity makes vinylglycine and its derivatives valuable tools in biochemical studies and promising candidates for therapeutic applications.[2][4][5] Furthermore, its unique vinyl group functionality makes it a versatile chiral building block for the synthesis of more complex molecules such as alkaloids, azasugars, and other novel amino acids.[2][3] The critical importance of stereochemistry in its biological activity necessitates the development of efficient and highly selective synthetic routes to obtain enantiomerically pure forms of this compound. This guide provides an in-depth overview of the core synthetic strategies developed to achieve this, with a focus on methodologies, quantitative data, and experimental protocols.

I. Asymmetric Conjugate Addition to Dehydroalanine (B155165) Derivatives

A prominent strategy for the synthesis of enantiomerically pure β-substituted amino acids involves the asymmetric conjugate addition of nucleophiles to dehydroalanine (Dha) derivatives. This approach is highly convergent, but challenging due to the low electrophilicity of dehydroalanine.[6] Success in this area often relies on the design of sophisticated chiral catalysts that can activate both the dehydroalanine substrate and the nucleophile.

One notable example is the use of a bifunctional primary amine-thiourea catalyst for the direct asymmetric alkylation of cyclic ketones to protected dehydroalanine.[6] This organocatalytic approach combines H-bond-directing activation of the dehydroalanine with enamine activation of the ketone, leading to high reactivity and stereocontrol.[6] Another modern approach utilizes photoredox catalysis for the 1,4-conjugate addition of radical C-nucleophiles to a chiral bicyclic dehydroalanine derivative, offering high yields and selectivities at room temperature with a metal-free photocatalyst.[7]

Quantitative Data Summary: Asymmetric Conjugate Addition
MethodNucleophileCatalyst/AuxiliaryYield (%)Enantiomeric Excess (e.e., %)Diastereomeric Ratio (d.r.)Reference
Organocatalytic Michael AdditionCyclic KetonesChiral primary amine-thioureaGood>95Not specified[6]
Photoredox-catalyzed Radical AdditionAlkyl/Aryl RadicalsChiral bicyclic dehydroalanineHighNot specified (high diastereoselectivity)High[7]
Photocatalyzed Giese ReactionPyranosyl/Furanosyl BromidesCopper(I) or Ruthenium(II) complexup to 99Not applicable60:40[8]
Experimental Protocol: Organocatalytic Michael Addition of Cyclohexanone to N-Boc-dehydroalanine Methyl Ester

This protocol is adapted from the general principles described by Barbas et al.[6]

To a solution of N-Boc-dehydroalanine methyl ester (1.0 equiv.) in an appropriate solvent (e.g., toluene) is added the cyclic ketone (e.g., cyclohexanone, 2.0 equiv.). The chiral bifunctional primary amine-thiourea catalyst (0.1 equiv.) is then added. The reaction mixture is stirred at room temperature for a specified time (e.g., 24-72 hours) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Workflow Diagram: Asymmetric Conjugate Addition to Dehydroalanine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Dehydroalanine Derivative Dehydroalanine Derivative Reaction Vessel Reaction Vessel Dehydroalanine Derivative->Reaction Vessel Nucleophile Nucleophile Nucleophile->Reaction Vessel Asymmetric Catalyst Asymmetric Catalyst Asymmetric Catalyst->Reaction Vessel Activation Quenching Quenching Reaction Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Enantiopure Product Enantiopure Product Chromatography->Enantiopure Product G cluster_main Asymmetric Alkylation of Chiral Glycine Enolate Start Chiral Glycine Schiff Base Ni(II) Complex Base Base Addition (e.g., DBU, NaOH) Start->Base Enolate Formation of Chiral Enolate Base->Enolate Electrophile Addition of Electrophile (R-X) Enolate->Electrophile Alkylation Diastereoselective Alkylation Electrophile->Alkylation Intermediate Alkylated Ni(II) Complex Intermediate Alkylation->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product Enantiomerically Pure α-Amino Acid Hydrolysis->Product Auxiliary Chiral Auxiliary (Recycled) Hydrolysis->Auxiliary G Start L-Homoserine Lactone Protection N-Boc Protection Start->Protection Lactone N-Boc-L-homoserine lactone Protection->Lactone Cleavage Lactone Cleavage (PhSeNa) Lactone->Cleavage Selenide β-Phenylselenyl intermediate Cleavage->Selenide Oxidation Oxidation to Selenoxide (H₂O₂) Selenide->Oxidation Elimination Syn-Elimination Oxidation->Elimination ProtectedVG Protected L-Vinylglycine Elimination->ProtectedVG Deprotection Acidic Deprotection (TFA) ProtectedVG->Deprotection Product L-2-Amino-3-butenoic acid Deprotection->Product G Racemate D,L-N-Boc-Vinylglycine Enzyme Hydrolase (e.g., Lipase) Racemate->Enzyme Substrate L_Ester L-N-Boc-Vinylglycine Ester Enzyme->L_Ester Selective Esterification of L-enantiomer D_Acid D-N-Boc-Vinylglycine (Unreacted) Enzyme->D_Acid No Reaction with D-enantiomer Alcohol Alcohol (R'OH) Alcohol->Enzyme Co-substrate

References

Natural Sources of 2-Amino-3-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-butenoic acid, also known as vinylglycine, is a naturally occurring non-proteinogenic amino acid. This technical guide provides a comprehensive overview of its natural sources, with a focus on its isolation, biosynthesis, and quantitative analysis. While identified in specific fungal species, quantitative data regarding its concentration in these natural matrices is not extensively available in current literature. This guide summarizes the existing knowledge, proposes a putative biosynthetic pathway, and provides generalized experimental protocols for its study. The information presented is intended to support further research into the pharmacological potential and biotechnological production of this intriguing molecule.

Natural Occurrence of this compound

This compound has been identified in the fungal kingdom, specifically within mushrooms. The primary documented natural source is the mushroom species Rhodophyllus nidorosus[1]. While other substituted vinylglycine analogs have been isolated from various fungi, Rhodophyllus nidorosus remains the most cited origin for the parent compound.

Quantitative Data

A thorough review of the available scientific literature reveals a notable absence of specific quantitative data for the concentration of this compound in Rhodophyllus nidorosus or other natural sources. General studies on the amino acid composition of various wild mushrooms indicate that the total free amino acid content can range from approximately 150 mg/100g to over 13,000 mg/100g of dry weight[2]. Non-protein amino acids can constitute a significant portion of this free amino acid pool[3]. The table below provides a general overview of amino acid content in various mushrooms to offer a contextual framework, though it does not contain specific data for this compound.

Mushroom SpeciesTotal Free Amino Acids (mg/100g dry weight)Total Protein Content (% dry weight)Reference
Agaricus bisporus~70% of ethanol-extractable nitrogen~60% of total nitrogen is ethanol-extractable[3]
Boletus craspedius1462.6Not Reported[2]
Termitomyces microcarpus13106.2Not Reported[2]
Xerocomellus porosporusNot Reported44.8[4]
Strobilomyces strobilaceusNot Reported42.0[4]
Pleurotus cintrinopileatus11.6 - 73.1 (range for various isolates)9.5 - 32.6 (range for various isolates)[5]

Note: The data presented are for general amino acid and protein content and do not specifically quantify this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in fungi has not been definitively elucidated. However, based on known enzymatic reactions in fungal amino acid metabolism, a plausible pathway involving the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, L-threonine dehydratase (also known as threonine ammonia-lyase), is proposed.

L-threonine dehydratase catalyzes the deamination of L-threonine to produce α-ketobutyrate and ammonia[6]. This reaction proceeds through a 2-aminobut-2-enoate intermediate, which is a tautomer of this compound (vinylglycine)[6]. It is hypothesized that this intermediate could be intercepted and released from the enzyme active site, or that a related enzyme could facilitate its formation and release.

Proposed Biosynthetic Pathway

Biosynthesis Threonine L-Threonine PLP_Enzyme L-Threonine Dehydratase (PLP) Threonine->PLP_Enzyme Intermediate 2-Aminobut-2-enoate (Intermediate) PLP_Enzyme->Intermediate Dehydration & Deamination Vinylglycine This compound (Vinylglycine) Intermediate->Vinylglycine Ketobutyrate α-Ketobutyrate Intermediate->Ketobutyrate Hydrolysis Ammonia Ammonia

Caption: Proposed biosynthetic pathway for this compound from L-threonine.

Experimental Protocols

Due to the lack of specific, detailed published protocols for the isolation and quantification of this compound from Rhodophyllus nidorosus, a generalized methodology is presented below. This protocol is based on standard techniques for the analysis of free amino acids in mushroom matrices.

General Workflow for Isolation and Analysis

Workflow Start Mushroom Sample (Rhodophyllus nidorosus) Homogenization Homogenization (e.g., in 80% Ethanol) Start->Homogenization Extraction Solid-Liquid Extraction (e.g., sonication, stirring) Homogenization->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Purification Optional: Solid Phase Extraction (SPE) or Ion-Exchange Chromatography Supernatant->Purification Analysis LC-MS/MS or HPLC with Derivatization (e.g., OPA, Ninhydrin) Purification->Analysis Quantification Quantification (using standard curve) Analysis->Quantification

Caption: General experimental workflow for the extraction and analysis of this compound.

Detailed Methodologies

3.2.1. Sample Preparation and Extraction

  • Lyophilization: Fresh fruiting bodies of Rhodophyllus nidorosus should be lyophilized to a constant weight to determine the dry mass and to preserve the chemical integrity of the sample.

  • Homogenization: The dried mushroom material is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • A known mass of the powdered sample (e.g., 100 mg) is suspended in 80% (v/v) ethanol (B145695) (e.g., 5 mL)[5].

    • The suspension is subjected to ultrasonication for 30 minutes in a cold water bath to facilitate cell lysis and extraction.

    • The mixture is then agitated at room temperature for 1-2 hours.

  • Clarification: The extract is centrifuged at 10,000 x g for 15 minutes at 4°C. The supernatant is carefully collected. The pellet can be re-extracted to ensure complete recovery.

  • Filtration: The pooled supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

3.2.2. Chromatographic Analysis and Quantification

Due to its polar nature and lack of a strong chromophore, this compound requires either derivatization for UV or fluorescence detection or analysis by mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization:

    • Derivatization: The extracted sample is derivatized with a suitable agent such as o-phthalaldehyde (B127526) (OPA) for fluorescence detection or ninhydrin (B49086) for colorimetric detection.

    • Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program.

      • Mobile Phase A: Aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 6.5).

      • Mobile Phase B: Acetonitrile or Methanol.

    • Detection: Fluorescence detector (for OPA derivatives) or a UV-Vis detector (for ninhydrin derivatives).

    • Quantification: A standard curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Chromatographic Separation: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for underivatized amino acids.

    • Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is typically used.

    • Detection and Quantification: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. Quantification is achieved using a stable isotope-labeled internal standard or an external standard curve.

Conclusion

This compound is a naturally occurring non-proteinogenic amino acid with a confirmed source in the mushroom Rhodophyllus nidorosus. Despite its discovery several decades ago, there is a significant gap in the scientific literature regarding its concentration in natural sources and the specifics of its biosynthesis. The proposed biosynthetic pathway via L-threonine dehydratase offers a logical starting point for further enzymatic and genetic investigations. The provided generalized experimental protocols are intended to guide researchers in the isolation, identification, and quantification of this compound, thereby facilitating future studies into its biological activities and potential applications in drug development. Further research is warranted to fully characterize the natural abundance and metabolic pathways of this unique amino acid.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 2-Amino-3-butenoic Acid in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic amino acid of significant interest due to its activity as a mechanism-based inhibitor of various pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Despite its known natural occurrence in organisms such as mushrooms, a definitive and complete biosynthetic pathway in microorganisms has yet to be fully elucidated. This technical guide consolidates the current understanding, primarily drawing parallels from the well-characterized biosynthesis of a closely related compound, L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a potent antimetabolite produced by the bacterium Pseudomonas aeruginosa. The proposed pathway for this compound involves a sophisticated enzymatic machinery centered around non-ribosomal peptide synthetases (NRPSs). This document provides an in-depth overview of the putative enzymatic steps, the genetic determinants, available quantitative data, detailed experimental protocols for pathway elucidation, and visual representations of the core biochemical processes.

Introduction

Non-proteinogenic amino acids represent a vast and structurally diverse class of natural products with a wide array of biological activities. Among these, α,β-unsaturated amino acids, such as this compound, have garnered considerable attention for their potential as therapeutic agents and biochemical probes. The vinyl group of this compound is key to its mechanism of action, enabling it to irreversibly inactivate a range of PLP-dependent enzymes involved in amino acid metabolism. While the chemical synthesis of vinylglycine is well-established, understanding its natural production in microorganisms is crucial for harnessing and engineering its biosynthesis for biotechnological applications.

This guide proposes a biosynthetic pathway for this compound based on the comprehensive studies of AMB biosynthesis in Pseudomonas aeruginosa. It is hypothesized that a similar NRPS-dependent mechanism is responsible for the formation of the vinylglycine backbone.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic process orchestrated by a non-ribosomal peptide synthetase (NRPS) complex. This pathway is modeled on the biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) in P. aeruginosa, which is encoded by the amb gene cluster (ambA, ambB, ambC, ambD, ambE)[1][2][3][4][5]. The core of this pathway involves the activation of a precursor amino acid, its modification on the NRPS assembly line, and subsequent release.

Key Precursor: L-glutamate is the likely precursor for the carbon backbone of this compound, as it is for AMB[2][5][6].

Core Machinery: A multi-domain NRPS system is central to the biosynthesis. In the case of AMB, this involves two NRPS enzymes, AmbB and AmbE[1][2][4][5]. A similar modular enzymatic complex is anticipated for vinylglycine biosynthesis.

Proposed Enzymatic Steps:

  • Precursor Activation: The biosynthesis is initiated by an adenylation (A) domain of an NRPS, which activates L-glutamate to L-glutamyl-AMP at the expense of ATP. The activated glutamate (B1630785) is then tethered to the phosphopantetheinyl arm of a thiolation (T) domain (also known as a peptidyl carrier protein, PCP) within the NRPS.

  • On-Thiotemplate Modifications: The tethered glutamate undergoes a series of enzymatic modifications. In the AMB pathway, this involves hydroxylations at the β- and γ-positions catalyzed by Fe(II)/α-ketoglutarate-dependent oxygenases (AmbC and AmbD) and subsequent methylation of the γ-hydroxyl group[6]. For the biosynthesis of this compound, it is hypothesized that a similar β-hydroxylation occurs.

  • Dehydration to Form the Double Bond: A crucial step is the dehydration of the β-hydroxylated intermediate to form the α,β-double bond. This reaction is likely catalyzed by a specialized condensation (C) domain or a dedicated dehydratase (DH) domain within the NRPS complex.

  • Decarboxylation: The formation of the terminal vinyl group requires a decarboxylation event. This is proposed to occur after the dehydration step.

  • Release from the NRPS: The final product, this compound, is released from the T domain. This is typically catalyzed by a thioesterase (TE) domain, which can mediate either hydrolysis or intramolecular cyclization. For a linear product like vinylglycine, a hydrolytic release is expected.

Below is a DOT language script for the proposed biosynthetic pathway.

Biosynthesis_of_2_Amino_3_butenoic_acid Glu L-Glutamate Glu_AMP L-Glutamyl-AMP Glu->Glu_AMP Glu_T L-Glutamyl-T-domain Glu_AMP->Glu_T AMP AMP Glu_AMP->AMP beta_OH_Glu_T β-Hydroxy-L-glutamyl-T-domain Glu_T->beta_OH_Glu_T dehydro_Glu_T Δ-Glutamyl-T-domain beta_OH_Glu_T->dehydro_Glu_T vinyl_Gly_T 2-Amino-3-butenoyl-T-domain dehydro_Glu_T->vinyl_Gly_T H2O_out H₂O dehydro_Glu_T->H2O_out CO2 CO₂ vinyl_Gly_T->CO2 final_product This compound vinyl_Gly_T->final_product A_domain Adenylation Domain (A) A_domain->Glu_AMP PPi PPi A_domain->PPi T_domain_loading Thiolation Domain (T) T_domain_loading->Glu_T hydroxylase Hydroxylase hydroxylase->beta_OH_Glu_T dehydratase Dehydratase dehydratase->dehydro_Glu_T decarboxylase Decarboxylase decarboxylase->vinyl_Gly_T TE_domain Thioesterase Domain (TE) TE_domain->final_product ATP ATP ATP->A_domain H2O_in H₂O H2O_in->TE_domain

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is scarce. However, data from studies on AMB production in P. aeruginosa can provide a valuable reference for expected yields and production levels.

Table 1: Production of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) in Pseudomonas aeruginosa

StrainGrowth Time (h)Optical Density (OD600)AMB Concentration (μM)Reference
PAO1 (Wild-type)242.7 ± 0.42.2 ± 0.8[1]
PAO1 (Wild-type)483.7 ± 0.715.3 ± 2.9[1]
PAO1 (Wild-type)724.8 ± 0.425.5 ± 5.6[1]
PA7 (Overexpression)242.2 ± 0.486.4 ± 45.8[1]
PA7 (Overexpression)484.4 ± 0.3418.5 ± 16.9[1]
PA7 (Overexpression)724.6 ± 0.2682 ± 48.1[1]

Experimental Protocols

The following protocols are adapted from methodologies used in the study of AMB biosynthesis and other NRPS systems. They provide a framework for the elucidation and characterization of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the overexpression and purification of the putative NRPS and modifying enzymes from E. coli.

  • Gene Cloning: The genes encoding the putative NRPS and associated enzymes are amplified by PCR from the genomic DNA of the producing microorganism and cloned into an appropriate expression vector (e.g., pET series) with a hexahistidine tag for purification.

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli strain, such as BL21(DE3). Cells are grown in LB medium to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside). Cultures are then incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM), and the His-tagged protein is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Reconstitution of the Biosynthetic Pathway

This protocol aims to demonstrate the biosynthesis of this compound from its precursor using the purified enzymes.

  • Reaction Mixture: A reaction mixture is prepared containing the purified NRPS and modifying enzymes, the precursor amino acid (L-glutamate), ATP, MgCl2, and any other required cofactors (e.g., α-ketoglutarate, Fe(II) for hydroxylases).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching: The reaction is stopped by the addition of a quenching agent, such as methanol (B129727) or trichloroacetic acid.

  • Product Analysis: The reaction mixture is analyzed by analytical techniques such as HPLC or LC-MS to detect the formation of this compound.

Adenylation (A) Domain Substrate Specificity Assay

This assay determines the amino acid substrate activated by the A-domain of the NRPS.

  • Reaction Principle: The activation of an amino acid by an A-domain proceeds in two steps, with the first being the formation of an aminoacyl-AMP intermediate and the release of pyrophosphate (PPi). The amount of PPi released is proportional to the enzyme activity.

  • Reaction Mixture: A reaction mixture is prepared containing the purified A-domain (or the full NRPS), a specific amino acid to be tested, ATP, and MgCl2 in a suitable buffer.

  • PPi Detection: The released PPi is quantified using a colorimetric assay, for example, by coupling the reaction to a pyrophosphatase and measuring the released phosphate.

  • Data Analysis: The activity of the A-domain with different amino acids is compared to determine its substrate specificity.

Below is a DOT language script for the A-domain substrate specificity assay workflow.

A_Domain_Assay_Workflow start Start prepare_rxn Prepare Reaction Mixture (A-domain, Amino Acid, ATP, MgCl₂) start->prepare_rxn incubate Incubate at Optimal Temperature prepare_rxn->incubate add_reagent Add PPi Detection Reagent incubate->add_reagent measure_absorbance Measure Absorbance (Colorimetric Reading) add_reagent->measure_absorbance analyze Analyze Data (Compare activities for different amino acids) measure_absorbance->analyze end End analyze->end Analytical_Workflow sample Microbial Culture or In Vitro Reaction extraction Extraction of Metabolites sample->extraction derivatization Pre-column Derivatization (Optional for HPLC) extraction->derivatization analysis HPLC or LC-MS Analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing result Concentration of This compound data_processing->result

References

A Technical Guide to the Physicochemical Properties of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic amino acid of significant interest in biochemical and pharmaceutical research. Its vinyl group confers unique reactivity, making it a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of direct experimental data for this compound, this guide also includes data for structurally related molecules to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside a visualization of its primary mechanism of action as an enzyme inhibitor.

Physicochemical Properties

The experimental data for this compound is not extensively reported in publicly available literature. Therefore, a combination of computed data for the parent molecule and experimental data for closely related analogs is presented.

General and Computed Properties of this compound

The following table summarizes the general and computationally derived properties for this compound.

PropertyValueSource
Molecular Formula C₄H₇NO₂[1]
Molecular Weight 101.10 g/mol [1]
CAS Number 70982-53-5 ((S)-enantiomer)[1]
52795-52-5 ((R)-enantiomer)[2]
56512-51-7 (DL-racemate)[1]
IUPAC Name (2S)-2-aminobut-3-enoic acid[1]
XLogP3 (Computed) -2.6[1]
Topological Polar Surface Area 63.3 Ų[1]
Experimental Properties of Structurally Related Compounds

To provide context for the expected physicochemical properties of this compound, the following table presents experimental data for analogous compounds.

Property2-Amino-3-methylbutanoic acid (Valine)3-Amino-2-butenoic acid ethyl esterSource
Melting Point 315 °C (decomposes)33-35 °C[3]
Boiling Point 213.6 °C at 760 mmHg210-215 °C[3]
Water Solubility 85 g/L (20 °C)Sparingly soluble[3]
Solubility in Organic Solvents Almost insoluble in ethanol, ether, and acetone-[3]

Biological Activity and Mechanism of Action

This compound (vinylglycine) is a well-established mechanism-based inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, including aspartate aminotransferase and 1-aminocyclopropane-1-carboxylate (ACC) synthase.[4][5][6] Its inhibitory activity stems from the reactivity of its vinyl group within the enzyme's active site.

The general mechanism of inhibition involves the formation of a Schiff base between the amino acid and the PLP cofactor. Subsequent enzymatic proton abstraction leads to the formation of a reactive intermediate that can covalently modify a nucleophilic residue in the active site, leading to irreversible inhibition.[5][7]

Inhibition_Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway PLP Pyridoxal Phosphate (PLP) Schiff_Base Schiff Base Formation PLP->Schiff_Base VG This compound (Vinylglycine) VG->Schiff_Base Transimination Enzyme_Nucleophile Active Site Nucleophile (e.g., Lysine) Covalent_Adduct Covalent Adduct (Inactive Enzyme) Enzyme_Nucleophile->Covalent_Adduct Reactive_Intermediate Reactive Intermediate (Michael Acceptor) Schiff_Base->Reactive_Intermediate Enzymatic Proton Abstraction Reactive_Intermediate->Covalent_Adduct Nucleophilic Attack

Mechanism of irreversible enzyme inhibition by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of amino acids like this compound.

Determination of pKa by Titration

This protocol describes the determination of the acid dissociation constants (pKa) of an amino acid using acid-base titration.

pKa_Determination_Workflow start Start prep_sample Prepare a 0.2 M solution of the amino acid. start->prep_sample titrate_acid Titrate with 1.0 M HCl, recording pH after each addition. prep_sample->titrate_acid titrate_base Titrate a fresh sample with 1.0 M NaOH, recording pH after each addition. prep_sample->titrate_base plot_data Plot pH vs. volume of titrant added to generate a titration curve. titrate_acid->plot_data titrate_base->plot_data determine_pKa Identify the midpoint of each buffer region to determine the pKa values. plot_data->determine_pKa determine_pI Calculate the isoelectric point (pI) from the relevant pKa values. determine_pKa->determine_pI end End determine_pI->end

Experimental workflow for the determination of pKa and pI.

Methodology:

  • Sample Preparation: Prepare a 0.2 M solution of the amino acid in deionized water.

  • Acid Titration:

    • Place 25 mL of the amino acid solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode in the solution.

    • Add 1.0 M HCl in small increments (e.g., 0.5 mL).

    • After each addition, stir the solution and record the pH.

    • Continue until the pH reaches approximately 1.5.

  • Base Titration:

    • Using a fresh 25 mL sample of the amino acid solution, repeat the process with 1.0 M NaOH until the pH reaches approximately 13.

  • Data Analysis:

    • Plot the pH values against the volume of HCl and NaOH added to create a titration curve.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the curve).

    • The isoelectric point (pI) can be calculated as the average of the two pKa values surrounding the zwitterionic form.

Determination of Solubility

This protocol outlines a method for determining the solubility of an amino acid in various solvents.

Methodology:

  • Sample Preparation: Add an excess amount of the amino acid to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the mixture to pellet the undissolved solid.

  • Quantification:

    • Carefully remove a known volume of the supernatant.

    • Evaporate the solvent from the supernatant.

    • Determine the mass of the dissolved amino acid gravimetrically.

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

Spectroscopic Analysis

Standard spectroscopic techniques are used to elucidate the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. Expected signals would correspond to the vinyl protons, the alpha-hydrogen, and the amine protons.

    • ¹³C NMR: Shows the different types of carbon atoms in the molecule, including the carboxyl carbon, the alpha-carbon, and the two vinyl carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Identifies the functional groups present. Characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxyl group, and the C=C stretch of the vinyl group.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure. The molecular ion peak would be expected at m/z = 101.10.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic α,β-unsaturated amino acid of significant interest in biochemical and pharmaceutical research. Its structural features, particularly the presence of a vinyl group adjacent to the α-carbon, confer unique reactivity, making it a potent irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This inhibitory action has prompted investigations into its potential as a therapeutic agent. However, the inherent reactivity of the vinyl group also raises concerns about the compound's stability and degradation, which are critical parameters to assess during drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and degradation profile of this compound, including its susceptibility to various stress conditions, identified degradation products, and proposed degradation pathways.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability data.

PropertyValue
IUPAC Name This compound
Synonyms Vinylglycine
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
Appearance Solid
CAS Number 52795-52-5 (for (R)-isomer)

Stability Profile

This compound is known to be an unstable molecule, susceptible to degradation under various conditions, including heat, acidic, and basic environments. The double bond in the vinyl group is prone to nucleophilic attack and other reactions that can lead to a loss of integrity of the molecule.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for many pharmaceutical compounds. For this compound, stability is significantly influenced by pH.

Qualitative Observations:

  • Acidic Conditions: Complete decomposition has been reported in 1N hydrochloric acid at 10°C after 50 hours. The specific degradation products under these conditions have not been fully characterized.

  • Neutral Conditions: Heating in water has been shown to cause decomposition, with one identified product being 2-aminobutanoic acid. This suggests that the vinyl group can be reduced under thermal stress in an aqueous environment.

  • Basic Conditions: Complete decomposition has been observed in 2N sodium hydroxide (B78521) at 100°C after 22 hours. The degradation products in a basic medium are currently unidentified.

Proposed Hydrolytic Degradation Pathway:

2-Amino-3-butenoic_acid This compound 2-Aminobutanoic_acid 2-Aminobutanoic Acid 2-Amino-3-butenoic_acid->2-Aminobutanoic_acid Heat in H₂O Unidentified_Products_Acid Unidentified Degradation Products 2-Amino-3-butenoic_acid->Unidentified_Products_Acid 1N HCl, 10°C, 50h Unidentified_Products_Base Unidentified Degradation Products 2-Amino-3-butenoic_acid->Unidentified_Products_Base 2N NaOH, 100°C, 22h

Figure 1: Proposed hydrolytic degradation of this compound.

Thermal Stability

As an unsaturated amino acid, this compound exhibits limited thermal stability. Studies on the thermal degradation of other amino acids, such as glycine, show that decomposition can lead to a variety of products through complex reaction pathways including decarboxylation and deamination. While specific quantitative data for vinylglycine is scarce, it is expected to be more labile than its saturated counterpart, 2-aminobutanoic acid, due to the reactive vinyl group.

Photostability

There is currently limited information available in the public domain regarding the photostability of this compound. However, the presence of the carbon-carbon double bond suggests potential susceptibility to photodegradation reactions, such as photoisomerization or photo-oxidation, upon exposure to UV or visible light. Further studies are required to elucidate its photolytic degradation pathways and products.

Oxidative Stability

Degradation Pathways and Products

The known and potential degradation pathways of this compound are summarized below.

Enzymatic Degradation

In biological systems, a key degradation pathway for L-vinylglycine is enzymatic deamination. This reaction is catalyzed by certain aminotransferases and results in the formation of α-ketobutyrate and ammonia. This pathway is of particular importance in the context of its mechanism of action as an enzyme inhibitor.

L-Vinylglycine L-2-Amino-3-butenoic Acid Alpha-Ketobutyrate α-Ketobutyrate L-Vinylglycine->Alpha-Ketobutyrate Aminotransferase Ammonia Ammonia L-Vinylglycine->Ammonia Aminotransferase

Figure 2: Enzymatic degradation pathway of L-vinylglycine.

Non-Enzymatic Degradation

Based on the limited available data and the chemical nature of α,β-unsaturated amino acids, the following non-enzymatic degradation pathways can be postulated:

  • Reduction of the double bond: As observed in thermal degradation in water, the vinyl group can be reduced to an ethyl group, yielding 2-aminobutanoic acid.

  • Hydrolysis of the amino group: Under certain conditions, deamination could occur, leading to the formation of a keto acid.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide is a common degradation pathway for amino acids under thermal stress.

  • Polymerization: The reactive vinyl group could potentially undergo polymerization reactions, especially under concentrated conditions or in the presence of initiators.

Experimental Protocols for Stability and Degradation Studies

To thoroughly characterize the stability and degradation profile of this compound, a series of forced degradation studies should be conducted. The following are general protocols that can be adapted for this purpose.

Forced Degradation Study Workflow

cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, RT, 60°C) Analysis Analyze stressed samples at various time points Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, RT, 60°C) Base_Hydrolysis->Analysis Oxidative_Degradation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidative_Degradation->Analysis Thermal_Degradation Thermal Degradation (e.g., 60°C, 80°C) Thermal_Degradation->Analysis Photostability Photostability (ICH Q1B guidelines) Photostability->Analysis Sample_Preparation Prepare solutions of This compound Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Oxidative_Degradation Sample_Preparation->Thermal_Degradation Sample_Preparation->Photostability Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Analysis->Analytical_Method Data_Evaluation Evaluate degradation kinetics, identify and quantify degradation products Analysis->Data_Evaluation

Figure 3: General workflow for a forced degradation study.

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA) or other suitable mobile phase modifier, HPLC grade

  • Reference standards for any known or suspected degradation products (if available)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for identification of unknown degradation products.

  • Stability chambers or ovens for controlled temperature and humidity studies.

  • Photostability chamber compliant with ICH Q1B guidelines.

  • pH meter.

  • Analytical balance.

  • Volumetric glassware.

3. Stability-Indicating Analytical Method Development:

  • A reverse-phase HPLC method is generally suitable for separating polar compounds like amino acids.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is typically used.

  • Detection: UV detection at a wavelength where the analyte and potential degradation products absorb (e.g., around 200-210 nm for non-aromatic amino acids). Mass spectrometry provides structural information for peak identification.

  • The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. The key aspect is to ensure that all significant degradation products are well-separated from the parent compound and from each other.

4. Forced Degradation Experimental Protocols:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1N HCl.

    • Store samples at room temperature and an elevated temperature (e.g., 60°C).

    • Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the samples before injection into the HPLC system if necessary.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1N NaOH.

    • Follow the same temperature and time point sampling as for acid hydrolysis.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature, protected from light.

    • Analyze at appropriate time intervals.

  • Thermal Degradation:

    • Store solid this compound and a solution in water at elevated temperatures (e.g., 60°C, 80°C).

    • Analyze at appropriate time intervals.

  • Photostability:

    • Expose solid this compound and a solution in water to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Include dark controls to differentiate between thermal and photolytic degradation.

    • Analyze the samples after the exposure period.

Data Presentation and Analysis

All quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison of the degradation rates under different conditions.

Table 1: Summary of Degradation of this compound under Various Stress Conditions

Stress ConditionTemperature (°C)Duration% DegradationMajor Degradation Products
1N HCl1050 h>95%Unidentified
Water100--2-Aminobutanoic Acid
2N NaOH10022 h>95%Unidentified
Hypothetical Data
0.1N HCl6024 h[Insert Data][Identify Products]
0.1N NaOH6024 h[Insert Data][Identify Products]
3% H₂O₂RT24 h[Insert Data][Identify Products]
Solid State807 days[Insert Data][Identify Products]
Photostability (ICH Q1B)--[Insert Data][Identify Products]

Note: The table includes both reported qualitative data and placeholders for quantitative data that would be generated from systematic forced degradation studies.

Conclusion

This compound is a chemically labile molecule, with its stability being a critical consideration for its potential development as a pharmaceutical agent. The available data indicates significant degradation under hydrolytic (acidic and basic) and thermal stress. The primary identified non-enzymatic degradation product is 2-aminobutanoic acid, formed under thermal stress in water. Enzymatic degradation leads to α-ketobutyrate and ammonia.

A comprehensive understanding of its degradation profile requires further systematic forced degradation studies under a wider range of conditions, including photolytic and oxidative stress. The development and validation of a stability-indicating analytical method, preferably HPLC coupled with mass spectrometry, is crucial for accurately quantifying the parent compound and identifying and quantifying all significant degradation products. The data generated from such studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product containing this compound.

The Discovery and Historical Context of 2-Amino-3-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-butenoic acid, commonly known as vinylglycine, is a naturally occurring, non-proteinogenic amino acid that has garnered significant scientific interest due to its potent and selective mechanism-based inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes. First isolated in 1974 from the mushroom Rhodophyllus nidorosus, its discovery was almost immediately followed by the characterization of its powerful inhibitory action against aspartate aminotransferase. This guide provides a comprehensive overview of the discovery, historical context, and biochemical properties of vinylglycine. It includes a compilation of quantitative data on its enzyme inhibition, detailed experimental protocols for its synthesis and for enzyme inhibition assays, and visualizations of its mechanism of action and synthetic pathways. This document serves as a technical resource for researchers exploring enzyme mechanisms, designing novel inhibitors, and developing new therapeutic agents.

Discovery and Historical Context

The history of this compound began in 1974 with its isolation and identification from a natural source.

Natural Occurrence and Isolation

In 1974, Dardenne, Casimir, Marlier, and Larsen successfully isolated 2(R)-amino-3-butenoic acid from the mushroom Rhodophyllus nidorosus[1][2][3][4][5]. The compound was identified as the D-antipode and was noted to be the simplest β,γ-unsaturated α-amino acid found in nature[1][5]. This discovery was significant as it introduced a new, naturally occurring amino acid with a reactive vinyl group.

A Landmark Year: The Emergence of a "Suicide Substrate"

The same year it was discovered in nature, the unique biochemical activity of vinylglycine was reported by Rando[2][5]. Rando demonstrated that vinylglycine acts as an irreversible inhibitor of aspartate aminotransferase[2][5]. This marked a pivotal moment, establishing vinylglycine as a classic example of a "suicide substrate" or mechanism-based inactivator. These are unreactive compounds that are converted by the target enzyme's own catalytic mechanism into a reactive species, which then irreversibly inactivates the enzyme. This dual discovery in a single year—a novel natural product and a powerful new tool for enzymology—sparked decades of research into its mechanism, synthesis, and potential applications.

Mechanism of Action: Inactivation of PLP-Dependent Enzymes

Vinylglycine's inhibitory activity is primarily directed against enzymes that utilize pyridoxal-5'-phosphate (PLP) as a cofactor, a large family that includes aminotransferases. The vinyl group is the key to its function as a mechanism-based inactivator.

The generally accepted mechanism involves the following steps:

  • Transaldimination: The amino group of vinylglycine displaces the active site lysine (B10760008) to form an external aldimine with the PLP cofactor.

  • α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from vinylglycine, a standard step in PLP-enzyme catalysis. This creates a resonance-stabilized quinonoid intermediate.

  • Isomerization and Michael Acceptor Formation: The quinonoid intermediate rearranges to form a conjugated α,β-unsaturated enamine intermediate. This intermediate is a potent Michael acceptor.

  • Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, typically the same lysine that initially bound the PLP, attacks the β-carbon of the inhibitor[6]. This forms a stable, covalent adduct, leading to the irreversible inactivation of the enzyme[5][6].

The crystal structure of 1-aminocyclopropane-1-carboxylate (ACC) synthase inactivated by L-vinylglycine has confirmed this mechanism, showing a covalent bond between the active site lysine and the γ-carbon of the inhibitor[5].

Mechanism of Inactivation of PLP-Dependent Enzyme by Vinylglycine enzyme Enzyme-PLP (Internal Aldimine with Lys) complex1 Enzyme-PLP-Vinylglycine Complex (External Aldimine) enzyme->complex1 vinylglycine Vinylglycine vinylglycine->complex1 Transaldimination quinonoid Quinonoid Intermediate complex1->quinonoid α-Proton Abstraction michael_acceptor α,β-Unsaturated Enamine (Michael Acceptor) quinonoid->michael_acceptor Isomerization inactivated Covalently-Linked Inactivated Enzyme michael_acceptor->inactivated Michael Addition (by active site Lys)

Mechanism of PLP-enzyme inactivation by vinylglycine.

Quantitative Data on Enzyme Inhibition

Vinylglycine exhibits different efficiencies and kinetics against various PLP-dependent enzymes. The following table summarizes key quantitative data from the literature. A "partition ratio" indicates the number of catalytic turnovers the enzyme completes for every one inactivation event.

EnzymeOrganism SourceParameterValueReference(s)
ACC SynthasePlant (Tomato)Kinact3.3 mM
kmax0.1 min-1
ACC SynthaseRecombinant (Pichia)Km1.4 mM
kcat1.8 s-1
Partition Ratio~500
Aspartate Aminotransferase (Cytosolic & Mitochondrial)Porcine HeartPartition Ratio~1 (90% inactivation/cycle)[6]
D-Amino Acid TransaminaseBacillus sphaericusInactivation Rate (k)1.9 min-1[6]
Partition Ratio~450[6]
D-Amino Acid TransaminaseBacillus subtilisInactivation Rate (k)0.36 min-1[6]
Partition Ratio~800[6]

Experimental Protocols

Synthesis of L-Vinylglycine

One of the earliest and most effective methods for synthesizing L-vinylglycine is from L-methionine, as first reported by Rapoport and coworkers[5]. The following protocol is based on this established method.

Synthesis of L-Vinylglycine from L-Methionine start L-Methionine step1 Esterification (MeOH, HCl) start->step1 intermediate1 L-Methionine Methyl Ester HCl step1->intermediate1 step2 N-Protection (Benzyl Chloroformate, KHCO3) intermediate1->step2 intermediate2 N-(Benzyloxycarbonyl)-L-methionine Methyl Ester step2->intermediate2 step3 Oxidation (NaIO4) intermediate2->step3 intermediate3 Sulfoxide (B87167) Intermediate step3->intermediate3 step4 Pyrolysis (Kugelrohr, ~200°C) intermediate3->step4 intermediate4 N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester step4->intermediate4 step5 Deprotection (Reflux in 6N HCl) intermediate4->step5 end L-Vinylglycine Hydrochloride step5->end

Workflow for the synthesis of L-vinylglycine.

Methodology:

  • Esterification of L-Methionine: L-methionine (100 g) is dissolved in methanol (B129727) (700 mL) and cooled to 0°C. Hydrogen chloride gas is bubbled through the solution for 15 minutes. The mixture is stirred for 18 hours at room temperature. The solvent is then evaporated under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid.

  • N-Protection: The L-methionine methyl ester hydrochloride (0.56 mol) is added to a flask with potassium bicarbonate (2.82 mol), water (750 mL), and ether (750 mL), and cooled to 0°C. Benzyl chloroformate (0.62 mol) is added dropwise, and the mixture is stirred for 4 hours at 0°C and then overnight at room temperature. The ether layer is separated, washed, dried, and evaporated to yield N-(Benzyloxycarbonyl)-L-methionine methyl ester.

  • Oxidation to Sulfoxide: The protected methionine (0.56 mol) is dissolved in methanol (1.5 L) and cooled to 0°C. A solution of sodium periodate (B1199274) (NaIO₄, 0.61 mol) in water (2 L) is added dropwise over 1.5 hours. The mixture is stirred for 18 hours at room temperature. After filtration and extraction with chloroform, the organic layers are combined, dried, and evaporated to yield the sulfoxide intermediate.

  • Pyrolysis: The sulfoxide (35 g) is mixed with Pyrex helices and distilled in a preheated Kugelrohr apparatus (195–200°C, 0.1–0.3 mm Hg) for 1 hour into a receiving flask cooled with dry ice. This yields N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester as a yellow oil.

  • Deprotection: The protected vinylglycine ester is refluxed in 6 N hydrochloric acid for 1 hour. After cooling and purification, L-vinylglycine hydrochloride is obtained.

Enzyme Inhibition Assay Protocol (Aspartate Aminotransferase)

This protocol is a representative method for determining the time-dependent inactivation of aspartate aminotransferase (AST/GOT1) by vinylglycine. It utilizes a coupled enzyme assay.

Principle: The activity of AST is measured by monitoring the consumption of NADH in a coupled reaction with malate (B86768) dehydrogenase (MDH). AST converts L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. MDH then reduces the oxaloacetate to L-malate, oxidizing NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified cytosolic aspartate aminotransferase (e.g., from porcine heart).

  • Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM NaCl.

  • L-Aspartate solution (e.g., 200 mM stock).

  • α-Ketoglutarate (α-KG) solution (e.g., 5 mM stock).

  • NADH solution (e.g., 5 mM stock).

  • Malate Dehydrogenase (MDH) (e.g., 1000 U/mL).

  • Vinylglycine stock solutions at various concentrations.

  • UV/Vis Spectrophotometer with temperature control (37°C).

Procedure:

  • Pre-incubation (Inactivation Step): a. In a microcentrifuge tube, prepare a mixture containing the aspartate aminotransferase (e.g., 1 µM final concentration) and a specific concentration of vinylglycine in the Assay Buffer. Prepare a control tube with the enzyme but without vinylglycine. b. Incubate these mixtures at 37°C. c. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each tube. The "0 minute" time point represents the initial activity before significant inactivation occurs.

  • Activity Measurement (Assay Step): a. Prepare the assay mixture in a 1-cm cuvette by combining Assay Buffer, L-aspartate (e.g., 10 mM final concentration), NADH (e.g., 0.25 mM final), and MDH (e.g., 0.5 µM final). b. To start the reaction, add the aliquot from the pre-incubation step (from step 1c) to the cuvette, followed immediately by the addition of α-KG (e.g., 0.25 mM final). The final volume should be consistent (e.g., 1 mL), and the enzyme concentration should be significantly diluted (e.g., 100-fold) to prevent further inactivation during the measurement period. c. Immediately monitor the decrease in absorbance at 340 nm at 37°C for 2-3 minutes.

  • Data Analysis: a. Calculate the initial rate of reaction (v) for each time point from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). b. Plot the natural logarithm of the remaining enzyme activity (ln(v)) against the pre-incubation time for each vinylglycine concentration. c. For a pseudo-first-order inactivation, this plot will be linear. The negative of the slope of this line gives the observed rate of inactivation (k_obs). d. Plot the k_obs values against the corresponding vinylglycine concentrations to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Time-Dependent Inhibition Assay Workflow start Prepare Enzyme and Inhibitor (Vinylglycine) Solutions step1 Pre-incubation: Mix Enzyme + Vinylglycine at 37°C start->step1 step2 Withdraw Aliquots at Various Time Points (t = 0, 2, 5... min) step1->step2 step4 Initiate Reaction: Add Aliquot and α-KG to Cuvette step2->step4 step3 Prepare Assay Cuvette: Buffer, L-Asp, NADH, MDH step3->step4 step5 Monitor Absorbance Decrease at 340 nm step4->step5 step6 Calculate Reaction Rates (v) for each time point step5->step6 step7 Data Analysis: Plot ln(v) vs. Time to get k_obs step6->step7 end Determine k_inact and K_I step7->end

Experimental workflow for a time-dependent inhibition assay.

Conclusion

The discovery of this compound in 1974 represents a significant milestone in both natural product chemistry and enzymology. Its immediate identification as a mechanism-based inactivator provided researchers with a powerful chemical tool to probe the catalytic mechanisms of a vast family of PLP-dependent enzymes. The historical context, from its isolation from a fungal source to its rapid application in mechanistic studies, underscores its importance. The detailed understanding of its inhibitory mechanism, supported by kinetic data and structural studies, continues to inform the rational design of new enzyme inhibitors for therapeutic and biotechnological applications. This guide consolidates the foundational knowledge of vinylglycine, offering a valuable technical resource for scientists and researchers in the fields of biochemistry, medicinal chemistry, and drug development.

References

Spectroscopic Data for 2-Amino-3-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-butenoic acid, also known as dehydrovaline or 2-amino-3-methylbut-2-enoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of available spectroscopic data, detailed experimental protocols, and visualizations of analytical workflows.

Due to a lack of readily available experimental spectroscopic data for the isolated this compound, this guide presents a combination of data derived from studies on dehydrovaline-containing peptides and general principles of spectroscopy for the relevant functional groups.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR data for the dehydrovaline moiety has been reported in the context of peptide structures. The following data is based on a study of a dehydrovaline-containing dipeptide, Boc-Ala-ΔVal-NHCH₃, in a CDCl₃ solvent[1]. The chemical shifts for the vinyl methyl protons are characteristic.

Proton AssignmentExpected Chemical Shift (δ) [ppm]MultiplicityNotes
Cβ-CH₃~1.75SingletOne of the two methyl groups attached to the double bond.
Cβ-CH₃~2.02SingletThe second methyl group, potentially in a different chemical environment.
α-NH₂VariableBroad SingletChemical shift is dependent on solvent, concentration, and pH.
α-HNo proton on the α-carbon.-The α-carbon is part of the double bond.
COOHVariableBroad SingletChemical shift is highly dependent on solvent and hydrogen bonding.
Carbon AssignmentExpected Chemical Shift (δ) [ppm]
C=O (Carboxylic Acid)170-185
Cα (C=C)125-140
Cβ (C=C)120-135
Cβ-CH₃20-30
Cβ-CH₃20-30
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Data from studies on dehydrovaline-containing peptides show amide bands around 3380 cm⁻¹ and 3440 cm⁻¹[1].

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
N-H stretch (Amine)3300-3500Medium
C=O stretch (Carboxylic Acid)1700-1725Strong
C=C stretch (Alkene)1640-1680Medium
N-H bend (Amine)1550-1650Medium
C-N stretch (Amine)1020-1250Medium
Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Formula: C₅H₉NO₂, Molecular Weight: 115.13 g/mol ) is expected to show the molecular ion peak. The fragmentation pattern of related dehydroamino acids, such as dehydroalanine, often involves a characteristic cleavage of the N-Cα bond.

m/zProposed FragmentNotes
115[M]⁺Molecular Ion
70[M - COOH]⁺Loss of the carboxylic acid group.
VariesFurther fragmentationComplex fragmentation of the remaining structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for amino acids.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the sample and the desired information. For analysis in D₂O, the pH can be adjusted using DCl or NaOD.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for amino acids include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). For ESI, the sample is typically dissolved in a suitable solvent mixture (e.g., water/acetonitrile with a small amount of formic acid).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Fragmentation (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum & Fragmentation MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow NMR Spectroscopy Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Data (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Analyze Spectra (Chemical Shifts, Integration, Coupling) E->F

Caption: A typical workflow for NMR spectroscopic analysis.

MS_Workflow Mass Spectrometry Workflow A Prepare Sample Solution B Introduce into Mass Spectrometer (e.g., ESI) A->B C Generate Molecular Ion [M]+ B->C D Acquire Mass Spectrum (MS1) C->D E Isolate Molecular Ion C->E F Induce Fragmentation (CID) E->F G Acquire Fragment Ion Spectrum (MS2) F->G H Analyze Fragmentation Pattern G->H

Caption: A general workflow for mass spectrometry analysis including fragmentation.

References

An In-depth Technical Guide on the Isomers and Stereochemistry of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic amino acid characterized by the presence of a vinyl group. This unsaturated amino acid is of significant interest in medicinal chemistry and drug development due to its activity as an irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, most notably aspartate aminotransferase. The presence of both a chiral center at the α-carbon and a carbon-carbon double bond gives rise to a rich stereoisomeric landscape, with each isomer potentially exhibiting distinct biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including their synthesis, separation, and known biological functions.

Stereoisomers of this compound

This compound possesses one chiral center at the C2 (α-carbon) position and a double bond between C3 and C4, which can exhibit E/Z isomerism. Consequently, there are four potential stereoisomers:

  • (2S,3E)-2-amino-3-butenoic acid

  • (2R,3E)-2-amino-3-butenoic acid

  • (2S,3Z)-2-amino-3-butenoic acid

  • (2R,3Z)-2-amino-3-butenoic acid

The (2S)- and (2R)-isomers are enantiomers of each other within the same geometric isomer (E or Z). The relationship between an E and a Z isomer with the same C2 configuration (e.g., (2S,3E) and (2S,3Z)) is that of diastereomers.

stereoisomers cluster_E E-Isomers cluster_Z Z-Isomers E_2S (2S,3E) E_2R (2R,3E) E_2S->E_2R Enantiomers Z_2S (2S,3Z) E_2S->Z_2S Diastereomers Z_2R (2R,3Z) E_2S->Z_2R Diastereomers E_2R->Z_2S Diastereomers E_2R->Z_2R Diastereomers Z_2S->Z_2R Enantiomers

Stereoisomeric relationships of this compound.

Physicochemical Properties

Quantitative physicochemical data for all individual stereoisomers of this compound are not extensively available in the public domain. The table below summarizes the available information for the common isomers, often referred to as L-vinylglycine ((S)-enantiomer) and D-vinylglycine ((R)-enantiomer), without specifying the geometry around the double bond, which is typically presumed to be the more stable E-isomer.

Property(2S)-2-amino-3-butenoic acid (L-Vinylglycine)(2R)-2-amino-3-butenoic acid (D-Vinylglycine)Reference
Molecular Formula C₄H₇NO₂C₄H₇NO₂[1]
Molecular Weight 101.10 g/mol 101.10 g/mol [1][2]
CAS Number 70982-53-552795-52-5[2][3]
Boiling Point 256.1±28.0 °C at 760 mmHgNot available[2]
Density 1.1±0.1 g/cm³Not available[2]
Optical Rotation Not specifiedNot specified

Note: Specific optical rotation values are dependent on concentration, solvent, and temperature, and are not consistently reported in the available literature for the pure enantiomers.

Experimental Protocols

Synthesis of Racemic this compound

A common route for the synthesis of racemic this compound starts from a readily available precursor like 3-butenenitrile.[4]

Protocol:

  • α-Halogenation: 3-Butenenitrile is subjected to α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) to yield 2-bromo-3-butenenitrile.

  • Amination: The resulting α-bromo nitrile undergoes nucleophilic substitution with ammonia (B1221849) or a protected amine source to introduce the amino group at the C2 position, forming 2-amino-3-butenenitrile.

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to afford racemic this compound.[4] The product can be purified by crystallization or ion-exchange chromatography.[4]

synthesis_racemic start 3-Butenenitrile step1 α-Bromination (NBS, AIBN) start->step1 intermediate1 2-Bromo-3-butenenitrile step1->intermediate1 step2 Amination (NH3) intermediate1->step2 intermediate2 2-Amino-3-butenenitrile step2->intermediate2 step3 Hydrolysis (H+ or OH-) intermediate2->step3 end Racemic this compound step3->end chiral_resolution racemate Racemic N-Acetyl- This compound enzyme Aminoacylase racemate->enzyme mixture Mixture: (S)-2-Amino-3-butenoic acid N-Acetyl-(R)-2-Amino-3-butenoic acid enzyme->mixture separation Separation (e.g., Ion Exchange) mixture->separation s_isomer (S)-Enantiomer separation->s_isomer r_acetylated N-Acetyl-(R)-Enantiomer separation->r_acetylated hydrolysis Chemical Hydrolysis r_acetylated->hydrolysis r_isomer (R)-Enantiomer hydrolysis->r_isomer inhibition_pathway cluster_enzyme AST Active Site PLP PLP Cofactor ActiveSiteResidue Nucleophilic Residue InactiveEnzyme Covalently Modified Inactive Enzyme ActiveSiteResidue->InactiveEnzyme Inhibitor This compound SchiffBase Schiff Base Intermediate Inhibitor->SchiffBase Forms with PLP Allene Reactive Allene Intermediate SchiffBase->Allene Enzymatic Proton Abstraction Allene->InactiveEnzyme Nucleophilic Attack by Active Site Residue

References

Commercial Suppliers and Technical Guide for Research-Grade 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and biochemical applications of research-grade 2-Amino-3-butenoic acid. Designed for researchers, scientists, and professionals in drug development, this document compiles essential information on suppliers, product specifications, and detailed experimental protocols. Particular focus is given to its role as an enzyme inhibitor, providing a basis for further investigation and application in biological and medicinal chemistry.

Commercial Availability and Supplier Specifications

This compound, a valuable tool in biochemical research, is available from a range of commercial suppliers. The quality and purity of the compound are critical for reliable experimental outcomes. Below is a summary of suppliers offering this compound and its derivatives, with specifications compiled from publicly available data. Researchers are advised to request certificates of analysis for lot-specific details.

SupplierProduct NameCAS NumberMolecular FormulaPurityNotes
ChemicalBook This compound52773-87-2C4H7NO2≥98% (Min, GC)Availability from multiple traders in China, USA, and UK.[1]
2R-AMINO-3-BUTENOIC ACID52795-52-5C4H7NO2Not specifiedEnantiomerically specific form.
ChemSrc This compound70982-53-5C4H7NO295.0%Also listed as L-Vinylglycine.
ChemDiv This compoundNot specifiedC4H7NO2Not specifiedAvailable as HCl salt.
Capot Chemical Co., Ltd. This compound52773-87-2C4H7NO2≥98% (Min, GC)-
SINO High Goal Chemical Technology Co., Ltd. This compound52773-87-2C4H7NO2Not specified-
Wuxi Zhongkun Biochemical Technology Co., Ltd. This compound52773-87-2C4H7NO2Not specified-

Biochemical Application: Irreversible Inhibition of Aspartate Aminotransferase

A primary application of this compound in research is its function as an irreversible inhibitor of aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).[2][3][4] AST is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transfer of an α-amino group between aspartate and glutamate.

The mechanism of inhibition involves the inhibitor acting as a substrate for the enzyme.[5] This leads to the formation of a highly reactive intermediate within the enzyme's active site, which then covalently modifies an active site residue, resulting in irreversible inactivation of the enzyme.[5]

Signaling Pathway of Aspartate Aminotransferase Inhibition

The following diagram illustrates the mechanism of irreversible inhibition of aspartate aminotransferase by this compound.

G Mechanism of Aspartate Aminotransferase Inhibition A This compound B Aspartate Aminotransferase (Active Enzyme) A->B Binds to active site C Enzyme-Inhibitor Complex (Schiff Base Formation) B->C Reaction with Pyridoxal Phosphate D Formation of Reactive Intermediate (Michael Acceptor) C->D Enzymatic Conversion E Covalent Modification of Active Site Residue D->E Nucleophilic Attack by Active Site Residue F Inactive Enzyme E->F

Mechanism of Aspartate Aminotransferase Inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for studying the inhibitory effects of this compound on aspartate aminotransferase. These are generalized methods and may require optimization based on specific laboratory conditions and reagents.

Spectrophotometric Assay for Aspartate Aminotransferase Activity

This protocol is adapted from established methods for measuring AST activity.[2][6] The assay is based on a coupled-enzyme reaction where the product of the AST reaction, oxaloacetate, is converted to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

  • Tris Buffer (e.g., 80 mM, pH 7.5)

  • L-Aspartate solution

  • 2-Oxoglutarate solution

  • NADH solution

  • Malate Dehydrogenase (MDH)

  • Lactate Dehydrogenase (LDH) (optional, to reduce background from pyruvate)

  • Purified Aspartate Aminotransferase

  • This compound (inhibitor)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing Tris buffer, L-aspartate, 2-oxoglutarate, NADH, MDH, and LDH. The final concentrations should be optimized, but a starting point could be based on commercially available kits.

  • Enzyme Preparation: Dissolve the purified AST in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4) to a stock concentration.

  • Inhibition Assay:

    • To a cuvette, add the reaction mixture.

    • Add a specific concentration of this compound (or vehicle control).

    • Add the AST enzyme solution to initiate the reaction.

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. Compare the rates of the inhibited reactions to the control to determine the extent of inhibition.

Experimental Workflow for Inhibition Assay

The following diagram outlines the general workflow for conducting an enzyme inhibition assay.

G Experimental Workflow for Enzyme Inhibition Assay A Prepare Reagents (Buffer, Substrates, Co-enzyme) C Set up Reaction Mixtures (Control and Test) A->C B Prepare Enzyme and Inhibitor Solutions B->C D Pre-incubate at Assay Temperature C->D E Initiate Reaction (Add Enzyme or Substrate) D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Data Analysis (Calculate Reaction Rates) F->G H Determine Inhibition Parameters G->H

A generalized workflow for performing an enzyme inhibition assay.
Synthesis and Purification of this compound

For researchers requiring custom synthesis or isotopic labeling, several synthetic routes have been reported in the literature. A common approach involves the use of protected amino acid precursors and subsequent chemical modifications. A detailed protocol for the synthesis of labeled (±)-2-amino-3-butenoic acids has been described by Sawada et al. (1986). While a full synthetic protocol is beyond the scope of this guide, researchers are directed to this and other primary literature for detailed methodologies.

General Handling and Storage:

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at -20°C for long-term stability.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a readily available research chemical with important applications in the study of enzyme kinetics and mechanisms, particularly as an irreversible inhibitor of aspartate aminotransferase. This guide provides a foundational resource for researchers, offering a starting point for sourcing the compound and designing experiments to explore its biochemical properties. For further details on specific applications and methodologies, consulting the primary scientific literature is highly recommended.

References

An In-depth Technical Guide to 2-Amino-3-butenoic Acid: CAS Numbers, Safety, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-butenoic acid, a non-proteinogenic amino acid of interest in various research and development applications. This document details its chemical identity, including various CAS numbers, summarizes its material safety data, and provides insights into its handling and storage.

Chemical Identification and Properties

This compound, also known as vinylglycine, is an unsaturated alpha-amino acid. It exists as a racemic mixture (DL-form) and as distinct stereoisomers (D- and L-forms). The specific form of the compound is critical for its biological activity and must be clearly identified in research and drug development.

Table 1: CAS Numbers and Synonyms for this compound

CAS NumberChemical Name/SynonymForm
56512-51-7DL-2-Amino-3-butenoic acid; DL-Vinylglycine[1]Racemic Mixture
52773-87-2This compound[2][3][4]Unspecified/Racemic
52795-52-5D-2-Amino-3-butenoic acid; D-VinylglycineD-isomer
70982-53-5L-2-Amino-3-butenoic acid; L-Vinylglycine[5]L-isomer

Table 2: Physical and Chemical Properties of this compound (DL-form)

PropertyValueSource
Molecular FormulaC4H7NO2[1]
Molecular Weight101.10 g/mol [1]
Boiling Point256.1 °C at 760 mmHg[1]
Flash Point108.7 °C[1]
Density1.144 g/cm³[1]
Storage Temperature-20°C[6]

Material Safety Data Sheet (MSDS) Summary

Table 3: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowedP264, P270, P301+P312, P501
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P501

Note: The hazard classifications are based on available data for structurally similar compounds and may not be fully representative of this compound. A thorough internal risk assessment is highly recommended.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Consult a doctor if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Handling

General Laboratory Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety protocols.

G General Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Personal Protective Equipment (PPE) (Lab coat, gloves, safety glasses) prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace (Fume hood) prep_ppe->prep_workspace handle_weigh Weigh the required amount prep_workspace->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform experimental procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of waste according to regulations cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of/clean PPE cleanup_waste->cleanup_ppe

Caption: General workflow for handling this compound.

Synthesis of DL-2-Amino-3-butenoic Acid

A common laboratory synthesis of racemic this compound involves the amination of an α-halo acid precursor. The following is a generalized protocol.

Materials:

  • An appropriate α-bromo-3-butenoic acid

  • Ammonia (B1221849) (aqueous solution)

  • Solvent (e.g., ethanol)

  • Reaction vessel

  • Stirring apparatus

  • Purification equipment (e.g., chromatography column)

Procedure:

  • Dissolve the α-bromo-3-butenoic acid in a suitable solvent within the reaction vessel.

  • Add an excess of aqueous ammonia to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, neutralize the reaction mixture.

  • Isolate the crude product, which may involve solvent evaporation or extraction.

  • Purify the DL-2-Amino-3-butenoic acid using techniques such as recrystallization or column chromatography.

Logical Structure of a Material Safety Data Sheet (MSDS)

Understanding the structure of an MSDS is fundamental for safe laboratory practice. The following diagram illustrates the logical flow of information typically found in an MSDS.

G Logical Structure of a Material Safety Data Sheet (MSDS) node1 1. Identification Product & Company Details node2 2. Hazard(s) Identification GHS Classification, Label Elements node1->node2 node3 3. Composition/Information on Ingredients Chemical Identity, CAS No. node2->node3 node4 4. First-Aid Measures Inhalation, Skin, Eye, Ingestion node2->node4 node5 5. Fire-Fighting Measures Extinguishing Media, Hazards node2->node5 node6 6. Accidental Release Measures Personal Precautions, Containment node2->node6 node7 7. Handling and Storage Safe Handling, Storage Conditions node2->node7 node8 8. Exposure Controls/Personal Protection Exposure Limits, PPE node2->node8 node11 11. Toxicological Information Acute Toxicity, Carcinogenicity node3->node11 node10 10. Stability and Reactivity Chemical Stability, Incompatible Materials node7->node10 node13 13. Disposal Considerations Waste Treatment Methods node7->node13 node9 9. Physical and Chemical Properties Appearance, Odor, pH, etc. node8->node9 node12 12. Ecological Information Ecotoxicity node11->node12 node14 14. Transport Information UN Number, Transport Hazard Class node15 15. Regulatory Information Safety, Health, Environmental Regulations node16 16. Other Information Revision Date

Caption: Logical information flow in a typical 16-section MSDS.

Conclusion

This technical guide provides essential information regarding this compound for researchers and professionals in drug development. The clarification of its various CAS numbers is fundamental for accurate sourcing and documentation. While comprehensive quantitative toxicological data remains elusive, the provided safety information based on analogous compounds offers a solid foundation for risk assessment and the implementation of safe handling procedures. The outlined experimental workflow and MSDS structure diagrams serve as practical tools for laboratory personnel. It is imperative to always consult the specific MSDS provided by the supplier before handling this or any chemical and to conduct a thorough risk assessment tailored to the specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-3-butenoic Acid as an Irreversible Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic amino acid that acts as an irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, most notably aspartate aminotransferase (AST).[1][2] Its mechanism of action involves a "suicide" or "mechanism-based" inhibition, where the enzyme processes vinylglycine as a substrate, leading to the generation of a reactive intermediate that covalently modifies and inactivates the enzyme.[1] This property makes this compound a valuable tool for studying the roles of its target enzymes in various metabolic pathways and as a lead compound for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for utilizing this compound as an irreversible enzyme inhibitor, with a focus on its interaction with aspartate aminotransferase.

Mechanism of Irreversible Inhibition

The irreversible inhibition of aspartate aminotransferase by this compound proceeds through a series of well-defined steps. The vinylglycine molecule initially binds to the active site of the PLP-dependent enzyme and forms an external aldimine with the pyridoxal phosphate cofactor. The enzyme then abstracts the α-proton of the inhibitor, leading to a rearrangement that forms a highly reactive α,β-unsaturated iminium ion. This intermediate acts as a Michael acceptor and is subsequently attacked by a nucleophilic residue in the enzyme's active site, typically the ε-amino group of a lysine (B10760008) residue, forming a stable covalent adduct and leading to the irreversible inactivation of the enzyme.

G cluster_0 Enzyme Active Site E_PLP Aspartate Aminotransferase (PLP) Schiff_Base External Aldimine (Schiff Base) E_PLP->Schiff_Base Transimination VG This compound (Vinylglycine) VG->E_PLP Binding Michael_Acceptor Reactive Michael Acceptor Schiff_Base->Michael_Acceptor Enzymatic Proton Abstraction & Rearrangement Inactive_Enzyme Covalently Modified Inactive Enzyme Michael_Acceptor->Inactive_Enzyme Nucleophilic Attack by Active Site Residue

Figure 1: Mechanism of irreversible inhibition of aspartate aminotransferase by this compound.

Affected Signaling and Metabolic Pathways

Aspartate aminotransferase is a key enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between aspartate and α-ketoglutarate to form oxaloacetate and glutamate. Its inhibition can have significant downstream effects on several metabolic pathways:

  • Amino Acid Metabolism: Inhibition of AST disrupts the metabolism of aspartate and glutamate, which are central hubs in the synthesis and degradation of other amino acids.

  • Urea (B33335) Cycle: Aspartate is a crucial nitrogen donor in the urea cycle. Inhibition of AST can limit the availability of aspartate, potentially impairing the detoxification of ammonia.

  • Gluconeogenesis: Oxaloacetate, a product of the AST-catalyzed reaction, is a key intermediate in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.

  • Malate-Aspartate Shuttle: AST is a component of the malate-aspartate shuttle, which transports reducing equivalents from the cytoplasm to the mitochondria for oxidative phosphorylation.

G cluster_0 Metabolic Pathways AminoAcid Amino Acid Metabolism UreaCycle Urea Cycle Gluconeogenesis Gluconeogenesis MalateShuttle Malate-Aspartate Shuttle Inhibition Inhibition of Aspartate Aminotransferase by this compound Inhibition->AminoAcid Disrupts Inhibition->UreaCycle Impairs Inhibition->Gluconeogenesis Reduces Inhibition->MalateShuttle Inhibits

Figure 2: Metabolic pathways affected by the inhibition of aspartate aminotransferase.

Quantitative Data

InhibitorEnzyme SourceInhibition TypeKi / IC50Reference
L-HydrazinosuccinatePorcine Heart CytoplasmicSlow-bindingKi = 0.5 nM[3]
D-HydrazinosuccinatePorcine Heart CytoplasmicSlow-bindingKi = 1.5 nM[3]
L-AminooxysuccinatePorcine Heart CytoplasmicSlow-bindingKi = 160 nM[3]
2-OxoglutaconatePig Heart CytosolicActive site-directedKI ≈ 2 mM

Experimental Protocols

Protocol 1: Purification of Aspartate Aminotransferase (from E. coli)

This protocol describes a general method for the expression and purification of recombinant aspartate aminotransferase.

Materials:

  • E. coli BL21(DE3) cells transformed with an AST expression plasmid

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (e.g., 50 mM potassium phosphate, pH 7.4)

Procedure:

  • Inoculate a starter culture of transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: Aspartate Aminotransferase Activity Assay (Spectrophotometric)

This protocol is for determining the enzymatic activity of aspartate aminotransferase.

Materials:

  • Purified aspartate aminotransferase

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • L-Aspartate solution

  • α-Ketoglutarate solution

  • NADH solution

  • Malate (B86768) dehydrogenase (MDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, L-aspartate, and NADH.

  • Add malate dehydrogenase to the reaction mixture.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding α-ketoglutarate and the purified aspartate aminotransferase.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • One unit of AST activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate (or the oxidation of 1 µmol of NADH) per minute under the specified conditions.

Protocol 3: Determination of Irreversible Inhibition Kinetics

This protocol is designed to determine the kinetic parameters (kinact and KI) of an irreversible inhibitor like this compound.

Materials:

  • Purified aspartate aminotransferase

  • This compound (vinylglycine) at various concentrations

  • Reagents for the AST activity assay (Protocol 2)

Procedure:

  • Pre-incubation: Incubate the purified aspartate aminotransferase with various concentrations of this compound at a fixed temperature.

  • Time-course of inactivation: At different time points during the pre-incubation, withdraw aliquots of the enzyme-inhibitor mixture.

  • Residual activity measurement: Immediately dilute the aliquots into the AST activity assay mixture (Protocol 2) to stop the inactivation process and measure the residual enzyme activity.

  • Data analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this plot will give the apparent first-order rate constant of inactivation (kobs).

    • Plot the kobs values against the different inhibitor concentrations.

    • Fit the data to the following equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI): kobs = kinact * [I] / (KI + [I])

G cluster_0 Experimental Workflow Purification Protocol 1: Enzyme Purification ActivityAssay Protocol 2: Enzyme Activity Assay Purification->ActivityAssay Provides pure enzyme InhibitionKinetics Protocol 3: Irreversible Inhibition Kinetics ActivityAssay->InhibitionKinetics Measures residual activity DataAnalysis Data Analysis: Determine kinact and KI InhibitionKinetics->DataAnalysis Generates kinetic data

Figure 3: Experimental workflow for studying the irreversible inhibition of aspartate aminotransferase.

Conclusion

This compound serves as a valuable tool for probing the function of pyridoxal phosphate-dependent enzymes, particularly aspartate aminotransferase. Its mechanism as a suicide inhibitor allows for the specific and irreversible inactivation of its target, enabling detailed studies of the metabolic consequences. The protocols provided herein offer a comprehensive guide for researchers to purify the target enzyme, measure its activity, and characterize the kinetics of its irreversible inhibition by this compound. While quantitative data for its inhibitory potency is sparse, the provided methodologies will allow researchers to generate this data for their specific experimental systems.

References

"protocol for solid-phase peptide synthesis with 2-Amino-3-butenoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the incorporation of the non-canonical, unsaturated amino acid, 2-Amino-3-butenoic acid (also known as vinylglycine), into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The presence of a vinyl group in the side chain of this amino acid introduces unique considerations during peptide synthesis, particularly concerning the stability of the double bond during coupling and cleavage steps. This protocol outlines the materials, equipment, and a step-by-step procedure to successfully synthesize peptides containing this valuable building block.

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the method of choice for this procedure, offering mild deprotection conditions that are generally compatible with the vinyl group.[1][2] Standard coupling reagents such as HBTU and HATU can be effectively utilized for the activation and coupling of Fmoc-2-Amino-3-butenoic acid. However, careful selection of scavengers during the final cleavage from the solid support is crucial to prevent side reactions involving the reactive vinyl moiety.

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-2-Amino-3-butenoic acid is not extensively reported in generalized literature, the following table outlines typical ranges for coupling and synthesis yields in standard Fmoc-SPPS. These values can serve as a benchmark for the synthesis of peptides containing this compound. Diligent monitoring of each step is recommended to optimize the outcomes for specific peptide sequences.

ParameterTypical RangeNotes
Coupling Efficiency per Step >99%Can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. Incomplete couplings may require a second coupling step ("double coupling").
Overall Crude Peptide Yield 50-80%Highly dependent on the length and sequence of the peptide. Aggregation during synthesis can lower the yield.
Purity of Crude Peptide 50-95%Dependent on the success of each coupling and deprotection step, as well as the absence of side reactions. Purification by reverse-phase HPLC is typically required.

Experimental Protocols

This protocol is based on standard Fmoc-based solid-phase peptide synthesis methodologies.[3]

Materials
  • Resin: Wang resin or Rink Amide resin (pre-loaded with the C-terminal amino acid or for manual loading).

  • Fmoc-protected Amino Acids: Standard Fmoc-L-amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt).

  • Fmoc-L-2-Amino-3-butenoic acid.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine (B6355638), reagent grade.

    • Methanol (B129727) (MeOH), reagent grade.

    • Diisopropyl ether (IPE) or Methyl tert-butyl ether (MTBE), cold.

  • Reagents for Coupling:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIPEA).

  • Reagents for Deprotection:

    • 20% (v/v) Piperidine in DMF.

  • Reagents for Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA), reagent grade.

    • Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT). A recommended cocktail is Reagent K: TFA/Thioanisole/Phenol/H₂O/EDT (82.5:5:5:5:2.5).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

Equipment
  • Solid-phase peptide synthesis vessel (manual or automated synthesizer).

  • Shaker or rocker for manual synthesis.

  • Filtration apparatus.

  • Rotary evaporator.

  • Lyophilizer.

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis.

  • Mass spectrometer for product verification.

Synthesis Workflow Diagram

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat Cycle for Each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid wash3 Final Wash (DMF, DCM, MeOH) final_deprotection->wash3 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/Scavenger Cocktail) wash3->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis end End: Lyophilized Peptide analysis->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

Detailed Experimental Procedure

1. Resin Swelling:

  • Place the resin in the reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[3]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the deprotection step with fresh solution for another 15 minutes.[4]

  • Drain the solution.

3. Washing after Deprotection:

  • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and then DMF (3-5 times) to remove residual piperidine and dibenzofulvene adducts.[3]

4. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve Fmoc-L-2-Amino-3-butenoic acid (3 equivalents relative to the resin loading) and HBTU or HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • To monitor the completion of the coupling, a small sample of the resin can be taken for a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated ("double coupling").

5. Washing after Coupling:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.[3]

6. Peptide Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Deprotection and Washing:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Wash the resin extensively with DMF (5 times), DCM (5 times), and finally with methanol (3 times) to shrink the resin.

  • Dry the peptide-resin under vacuum for at least 1 hour.

8. Cleavage and Deprotection:

  • Prepare the cleavage cocktail (e.g., Reagent K: TFA/Thioanisole/Phenol/H₂O/EDT 82.5:5:5:5:2.5 v/v) in a well-ventilated fume hood. The use of scavengers is critical to prevent alkylation and other side reactions with the vinyl group.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

9. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined TFA filtrate dropwise to a large volume of cold diethyl ether or MTBE (at least 10 times the volume of the TFA).

  • A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

10. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
  • Purify the peptide by preparative reverse-phase HPLC.
  • Analyze the fractions containing the purified peptide by analytical HPLC and mass spectrometry to confirm the identity and purity of the final product.
  • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Logical Relationship of SPPS Steps

SPPS_Logic Resin Solid Support (Resin) Coupling Peptide Bond Formation (Coupling Reagent) Resin->Coupling Fmoc_AA Fmoc-Protected Amino Acid Fmoc_AA->Coupling Deprotection Fmoc Removal (Base) Deprotection->Coupling Iterative Cycle Peptide_Resin Growing Peptide Chain on Resin Coupling->Peptide_Resin Cleavage Final Cleavage (Acid + Scavengers) Final_Peptide Purified Peptide Cleavage->Final_Peptide Peptide_Resin->Deprotection Peptide_Resin->Cleavage After Final Cycle

Caption: Logical steps in Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols for the Incorporation of 2-Amino-3-butenoic Acid into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Amino-3-butenoic acid (also known as vinyl glycine) into proteins using genetic code expansion technology in Escherichia coli. This method allows for the introduction of a reactive vinyl group into a protein of interest, enabling a variety of subsequent bioorthogonal modifications.

Introduction

The ability to incorporate non-canonical amino acids into proteins offers a powerful tool for protein engineering and drug development. This compound is a particularly useful ncAA due to its small size and the presence of a vinyl group. This functional group can participate in a range of bioorthogonal reactions, such as thiol-ene "click" chemistry, allowing for the site-specific labeling of proteins with fluorescent probes, polyethylene (B3416737) glycol (PEG), or other moieties.

The primary method for incorporating this compound is through the use of an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair works independently of the host cell's translational machinery to recognize a specific codon (typically a nonsense or "stop" codon like UAG) and insert this compound at that position during protein synthesis.

Quantitative Data Summary

The efficiency of non-canonical amino acid incorporation and the final yield of the modified protein can vary depending on the specific aaRS/tRNA pair, the protein being expressed, and the expression conditions. While specific data for this compound is not extensively published, the following table provides representative data based on the incorporation of other small, reactive ncAAs.

ParameterRepresentative ValueNotes
Incorporation Efficiency 20 - 70%This is the percentage of full-length protein produced containing the ncAA versus truncated protein. It is highly dependent on the competition with release factor 1 (RF1)[1].
Protein Yield (Shake Flask) 5 - 20 mg/L of cultureYields can be significantly influenced by the expression host, media composition, and induction conditions[2][3].
Protein Yield (High-Density Fermentation) 50 - 200 mg/L of cultureHigh-density fermentation can significantly increase protein yields but requires specialized equipment.
Fidelity of Incorporation >99%Modern engineered aaRS/tRNA pairs exhibit high fidelity, with minimal misincorporation of canonical amino acids at the target codon. This can be verified by mass spectrometry[4].

Note: The values in this table are estimates based on published data for similar non-canonical amino acids and should be considered as a starting point for optimization.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in the incorporation of this compound and its subsequent modification.

genetic_code_expansion_workflow cluster_preparation Plasmid Preparation cluster_expression Protein Expression cluster_downstream Downstream Processing p1 Plasmid 1: Engineered aaRS for This compound co_transform Co-transform E. coli with Plasmids 1, 2, & 3 p1->co_transform p2 Plasmid 2: Orthogonal tRNA(CUA) p2->co_transform p3 Plasmid 3: Target Protein with In-frame UAG Codon p3->co_transform culture Culture cells in media containing this compound co_transform->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells and lyse induce->harvest purify Purify protein (e.g., affinity chromatography) harvest->purify verify Verify incorporation (Mass Spectrometry) purify->verify bio_react Bioorthogonal Reaction (e.g., Thiol-ene) verify->bio_react

Caption: Workflow for incorporating this compound into a target protein.

aaRS_evolution start Wild-type aaRS (e.g., TyrRS or PylRS) library Create a library of aaRS mutants (mutagenize amino acid binding pocket) start->library positive_selection Positive Selection: Select for mutants that incorporate This compound in response to a UAG codon in a reporter gene (e.g., chloramphenicol (B1208) resistance) library->positive_selection negative_selection Negative Selection: Screen against mutants that incorporate canonical amino acids in the absence of this compound positive_selection->negative_selection negative_selection->library Iterate evolved_synthetase Evolved aaRS for This compound negative_selection->evolved_synthetase

Caption: Directed evolution of an aminoacyl-tRNA synthetase.

thiol_ene_reaction protein Protein-NH-CH(CH=CH2)-CO-Protein' product Protein-NH-CH(CH2-CH2-S-R)-CO-Protein' protein->product Thiol-ene 'Click' Reaction thiol R-SH (e.g., Cysteine-containing peptide or thiol-modified probe) thiol->product photoinitiator Photoinitiator + UV light

Caption: Thiol-ene reaction for modifying the incorporated vinyl group.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound. Optimization may be required for specific proteins of interest.

Protocol 1: Preparation of Plasmids
  • Engineered aaRS Plasmid : Obtain or construct a plasmid expressing an engineered aminoacyl-tRNA synthetase that is specific for this compound. A common starting point is the tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS) from Methanocaldococcus jannaschii. The plasmid should have a constitutive or inducible promoter and a selectable marker (e.g., chloramphenicol resistance).

  • Orthogonal tRNA Plasmid : Obtain or construct a plasmid expressing the cognate orthogonal tRNA with a CUA anticodon to recognize the UAG stop codon. This plasmid should have a different selectable marker (e.g., spectinomycin (B156147) resistance).

  • Target Protein Plasmid : Mutate the gene of your protein of interest to introduce a UAG (amber) stop codon at the desired site of incorporation. This plasmid should have a third selectable marker (e.g., ampicillin (B1664943) resistance) and an inducible promoter (e.g., T7 promoter).

Protocol 2: Transformation of E. coli
  • Prepare chemically competent E. coli cells (e.g., BL21(DE3)).

  • Co-transform the competent cells with the three plasmids (engineered aaRS, orthogonal tRNA, and target protein).

  • Plate the transformed cells on LB agar (B569324) plates containing the three appropriate antibiotics.

  • Incubate the plates overnight at 37°C.

Protocol 3: Protein Expression and Induction
  • Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the three antibiotics.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, inoculate 1 L of minimal medium (e.g., M9) supplemented with the three antibiotics and 1 mM this compound with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours.

Protocol 4: Protein Purification
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • If the target protein has a His-tag, purify the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

  • Elute the protein with a high concentration of imidazole (e.g., 250 mM).

  • Perform buffer exchange and further purification (e.g., size-exclusion chromatography) as needed.

Protocol 5: Verification of Incorporation by Mass Spectrometry
  • Take an aliquot of the purified protein and subject it to SDS-PAGE to confirm its size and purity.

  • For mass spectrometry analysis, the protein can be analyzed intact or digested with a protease (e.g., trypsin).

  • Analyze the sample by ESI-MS or MALDI-TOF MS.

  • The mass of the intact protein or the peptide containing the incorporated this compound should show a mass shift corresponding to the mass of this compound minus the mass of the canonical amino acid it replaced.

Protocol 6: Bioorthogonal Labeling via Thiol-Ene Reaction
  • Prepare a solution of the purified protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a thiol-containing molecule (e.g., a cysteine-containing peptide or a thiol-modified fluorescent dye) in excess.

  • Add a photoinitiator (e.g., lithium acylphosphinate salt, LAP).

  • Expose the reaction mixture to UV light (e.g., 365 nm) for a specified period (e.g., 5-30 minutes).

  • Monitor the reaction by mass spectrometry or SDS-PAGE (if the label is large enough to cause a shift).

  • Purify the labeled protein to remove excess reagents.

These protocols and notes provide a foundation for researchers to begin incorporating this compound into their proteins of interest. Successful implementation will likely require optimization of several parameters, but the potential for creating novel protein constructs with unique functionalities is significant.

References

Application Notes and Protocols: 2-Amino-3-butenoic Acid as a Mechanistic Probe for Enzyme Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-butenoic acid, also known as vinylglycine, is a valuable tool in the field of enzymology, particularly for studying the mechanisms of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Its vinyl group makes it a potent mechanism-based inactivator (or "suicide substrate") for a variety of enzymes that catalyze reactions involving amino acid substrates. By undergoing enzymatic transformation into a reactive species, this compound can covalently modify the enzyme's active site, leading to irreversible inhibition. This unique property allows researchers to identify active site residues, elucidate catalytic mechanisms, and develop novel enzyme inhibitors with therapeutic potential.

These application notes provide an overview of the use of this compound as a mechanistic probe, including its mechanism of action, quantitative data on its interaction with specific enzymes, and detailed protocols for its synthesis and use in enzyme inhibition studies.

Mechanism of Action

The inhibitory activity of this compound stems from its ability to be processed by the target enzyme in a manner analogous to the natural substrate. For PLP-dependent enzymes, the catalytic cycle typically involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. In the case of this compound, this initial binding is followed by enzymatic abstraction of the α-proton. This leads to the formation of a highly reactive conjugated Michael acceptor. This electrophilic intermediate can then be attacked by a nucleophilic residue in the enzyme's active site, resulting in the formation of a stable covalent bond and irreversible inactivation of the enzyme. A key active site residue that is often alkylated is a conserved lysine (B10760008) that forms the internal aldimine with the PLP cofactor.[1]

Quantitative Data on Enzyme Inhibition

The efficiency of a mechanism-based inactivator is often described by its kinetic parameters, including the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). Another important parameter is the partition ratio, which is the ratio of catalytic turnover events to inactivation events. This ratio provides insight into the efficiency of the inactivation process.

While specific kinact and KI values for this compound are not always readily available in the literature, the partition ratio has been determined for several enzymes.

Table 1: Partition Ratios for Enzyme Inactivation by this compound (Vinylglycine)

EnzymeOrganism/IsoformPartition Ratio (Turnover:Inactivation)Reference
Aspartate AminotransferaseCytosolic and Mitochondrial~0.11 (90% inactivation per turnover)[1]
L-Amino Acid OxidaseCrotalus adamanteus venom20,000:1[2]
1-Aminocyclopropane-1-carboxylate (ACC) SynthaseApple500:1[3]

Note on Kinetic Parameters: The determination of kinact and KI is crucial for a thorough understanding of an irreversible inhibitor. Below is a template table that researchers can use to summarize their experimentally determined kinetic constants for this compound with their enzyme of interest.

Table 2: Template for Kinetic Parameters of Irreversible Inhibition

Enzymekinact (s-1)KI (µM)kinact/KI (M-1s-1)
[Insert Enzyme Name][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Protocol 1: Synthesis of L-2-Amino-3-butenoic Acid

This protocol is adapted from established methods for the synthesis of similar amino acids and provides a general guideline. Researchers should consult original literature for specific details and safety precautions.

Materials:

  • L-Aspartic acid

  • Pyridine

  • Acetic anhydride

  • Thionyl chloride

  • Methanol

  • Sodium methoxide

  • Diethyl ether

  • Hydrochloric acid

  • Dowex 50W-X8 resin

Procedure:

  • Protection of L-Aspartic Acid: L-aspartic acid is first protected to allow for selective modification. A common method is the formation of N-acetyl-L-aspartic anhydride.

  • Reduction and Elimination: The protected aspartic acid derivative is then subjected to a series of reactions to introduce the double bond. This can involve reduction of one of the carboxyl groups to an alcohol, followed by dehydration.

  • Deprotection: The protecting groups are removed to yield the final product, L-2-amino-3-butenoic acid.

  • Purification: The crude product is purified by ion-exchange chromatography using a Dowex 50W-X8 resin. The purity of the final product should be confirmed by NMR and mass spectrometry.

Protocol 2: Determination of Kinetic Parameters for Irreversible Inhibition of Aspartate Aminotransferase

This protocol describes a spectrophotometric method to determine the kinetic parameters of irreversible inhibition of aspartate aminotransferase by this compound. The assay is based on a coupled reaction with malate (B86768) dehydrogenase, where the oxidation of NADH is monitored at 340 nm.

Materials:

  • Purified aspartate aminotransferase (AST)

  • L-aspartic acid

  • α-ketoglutarate

  • Malate dehydrogenase (MDH)

  • NADH

  • This compound (vinylglycine)

  • Potassium phosphate buffer (pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing L-aspartic acid, α-ketoglutarate, NADH, and MDH in potassium phosphate buffer.

    • Initiate the reaction by adding a known amount of AST.

    • Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is proportional to the AST activity.

  • Time-Dependent Inactivation:

    • Pre-incubate AST with various concentrations of this compound for different time intervals.

    • At each time point, take an aliquot of the incubation mixture and add it to the enzyme activity assay mixture (from step 1) to measure the remaining AST activity.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line will give the apparent first-order rate constant of inactivation (kobs).

  • Determination of kinact and KI:

    • Plot the calculated kobs values against the corresponding concentrations of this compound.

    • Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.

    • The values for kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the inactivation rate is half-maximal) can be determined from this plot.

Visualizations

Mechanism of Inactivation

G cluster_enzyme Enzyme Active Site Enzyme_PLP Enzyme-PLP Schiff Base Schiff_Base Vinylglycine-PLP Schiff Base Vinylglycine This compound (Vinylglycine) Vinylglycine->Schiff_Base Binding and Schiff base formation Michael_Acceptor Reactive Michael Acceptor Schiff_Base->Michael_Acceptor α-Proton abstraction Inactive_Enzyme Covalently Modified Inactive Enzyme Michael_Acceptor->Inactive_Enzyme Nucleophilic attack Nucleophile Active Site Nucleophile (e.g., Lys) Nucleophile->Inactive_Enzyme G start Start preincubation Pre-incubate Enzyme with various [Inhibitor] for different times start->preincubation activity_assay Measure Residual Enzyme Activity preincubation->activity_assay plot_inactivation Plot ln(Activity) vs. Time to get k_obs activity_assay->plot_inactivation plot_kobs Plot k_obs vs. [Inhibitor] plot_inactivation->plot_kobs determine_params Determine k_inact and K_I by non-linear regression plot_kobs->determine_params end End determine_params->end G cluster_params Key Kinetic Parameters Inhibitor This compound KI K_I (Affinity of Inhibitor) Inhibitor->KI Influences Enzyme Target Enzyme Enzyme->KI Influences kinact_KI k_inact / K_I (Inactivation Efficiency) KI->kinact_KI kinact k_inact (Maximal Inactivation Rate) kinact->kinact_KI

References

Uncharted Territory: The Apparent Lack of Research on 2-Amino-3-butenoic Acid in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the exploration of 2-Amino-3-butenoic acid, also known as vinylglycine, within the domain of neuroscience research. Despite its structural similarity to key amino acid neurotransmitters, there is a conspicuous absence of dedicated studies investigating its experimental applications, mechanisms of action, or potential therapeutic relevance in the central nervous system.

This lack of specific data for this compound prevents the creation of detailed application notes and protocols as requested. However, to provide a contextual framework, this document will outline the known neuroscientific applications of a structurally related compound, L-2-amino-4-phosphonobutanoic acid (L-AP4), a well-characterized agonist of metabotropic glutamate (B1630785) receptors. This will serve as an illustrative example of the kind of research and application notes that could be developed for this compound should future studies emerge.

Illustrative Example: Application Notes for a Related Compound (L-AP4)

It is critical to reiterate that the following information pertains to L-AP4 and NOT this compound.

Application Notes: L-AP4 as a Group III Metabotropic Glutamate Receptor Agonist

L-AP4 is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are Gi/o-coupled and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. In neuroscience research, L-AP4 is primarily used to:

  • Probe the function of group III mGluRs in synaptic transmission and plasticity: By activating these receptors, researchers can investigate their role in modulating neurotransmitter release at both excitatory and inhibitory synapses.

  • Investigate potential therapeutic strategies for neurological and psychiatric disorders: Dysregulation of group III mGluRs has been implicated in conditions such as Parkinson's disease, anxiety, and epilepsy. L-AP4 serves as a tool to explore the therapeutic potential of targeting these receptors.

Quantitative Data Summary: L-AP4 Receptor Affinity and Potency
Receptor SubtypeBinding Affinity (Ki, nM)Potency (EC50, µM)
mGluR41.30.3
mGluR60.90.1
mGluR7111.2
mGluR82.50.05

Note: These values are approximate and can vary depending on the experimental system.

Experimental Protocols: Investigating the Effect of L-AP4 on Synaptic Transmission

The following is a generalized protocol for examining the effect of L-AP4 on excitatory postsynaptic potentials (EPSPs) in brain slice electrophysiology.

Protocol: Brain Slice Electrophysiology with L-AP4 Application
  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber of an electrophysiology setup, continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

  • Baseline Recording: Obtain stable whole-cell patch-clamp recordings from a neuron of interest. Record baseline EPSPs evoked by electrical stimulation of afferent fibers for 5-10 minutes.

  • L-AP4 Application: Bath-apply L-AP4 at a known concentration (e.g., 10 µM) to the slice and continue to record evoked EPSPs.

  • Washout: After a stable effect is observed, wash out the L-AP4 by perfusing with standard aCSF and record the recovery of EPSP amplitude.

  • Data Analysis: Measure the amplitude of the EPSPs before, during, and after L-AP4 application to quantify the effect of the compound on synaptic transmission.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of group III mGluRs and a typical experimental workflow.

L_AP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-AP4 L-AP4 mGluR Group III mGluR (mGluR4/6/7/8) L-AP4->mGluR Binds to G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., Ca2+, K+) G_protein->IonChannel Directly Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->IonChannel Modulates Neurotransmitter_Release ↓ Neurotransmitter Release IonChannel->Neurotransmitter_Release

Caption: Signaling pathway of L-AP4 via group III mGluRs.

Experimental_Workflow A Brain Slice Preparation B Slice Recovery (1 hr) A->B C Transfer to Recording Chamber B->C D Obtain Whole-Cell Recording C->D E Record Baseline EPSPs (5-10 min) D->E F Bath Apply L-AP4 E->F Start Experiment G Record EPSPs during Application F->G H Washout with aCSF G->H Observe Effect I Record Recovery H->I J Data Analysis I->J Conclude Recording

Analytical Techniques for Detecting 2-Amino-3-butenoic Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-butenoic acid, also known as vinylglycine, is a naturally occurring unsaturated amino acid that acts as an irreversible inhibitor of several pyridoxal (B1214274) phosphate-dependent enzymes, including aminotransferases. Its role in various biological processes and its potential as a pharmacological agent necessitate sensitive and reliable analytical methods for its detection and quantification in complex biological matrices such as plasma, urine, and tissue samples. This document provides an overview of the primary analytical techniques employed for this purpose and detailed protocols for selected methods.

The principal challenges in the analysis of this compound lie in its high polarity, low molecular weight, and the frequent need to distinguish it from other structurally similar amino acids. The most common and effective analytical approaches involve chromatographic separation coupled with sensitive detection methods. These include High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Often, a derivatization step is required to enhance the volatility or detectability of the analyte.

Analytical Methodologies Overview

Several analytical techniques can be employed for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This is a widely used technique for amino acid analysis. It typically involves a pre-column derivatization step to attach a fluorescent tag to the amino group of this compound. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). This method offers good sensitivity and is relatively cost-effective.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, selectivity, and specificity.[1] This technique can often be performed without derivatization, simplifying sample preparation. By using hydrophilic interaction liquid chromatography (HILIC), polar compounds like amino acids can be effectively retained and separated. The use of a triple quadrupole mass spectrometer allows for highly selective detection using multiple reaction monitoring (MRM).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of amino acids. However, due to the low volatility of amino acids, a derivatization step is mandatory to convert them into more volatile compounds.[2] Common derivatization approaches include silylation or acylation. While sensitive, the derivatization process can be complex and time-consuming.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of amino acids in biological samples using various techniques. It is important to note that these values are general for amino acids and specific performance for this compound may vary.

Analytical TechniqueSample MatrixDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)
HPLC-FLD Plasma, UrineOPA/FMOCfmol to pmol rangepmol range>0.9985-115
LC-MS/MS Plasma, UrineNone (HILIC)1–300 nM0.01–0.5 µM>0.9985-115
GC-MS Plasma, UrineSilylation/Acylationpg to ng rangepg to ng range>0.9980-120

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma using LC-MS/MS without derivatization.

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., D3-2-Amino-3-butenoic acid)

  • LC-MS grade water, acetonitrile, and methanol (B129727)

  • Formic acid

  • Human plasma (K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Protocol 2: Analysis of this compound in Urine by HPLC with Fluorescence Detection

This protocol outlines a method for the analysis of this compound in urine using pre-column derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).

1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., norvaline)

  • Boric acid buffer (0.4 M, pH 10.2)

  • o-Phthalaldehyde (OPA) reagent

  • 9-Fluorenylmethyl chloroformate (FMOC) reagent

  • HPLC grade water, acetonitrile, and methanol

  • Urine samples

  • Syringe filters (0.22 µm)

2. Sample Preparation and Derivatization

  • Centrifuge urine samples to remove particulate matter.

  • Dilute the urine sample 1:10 with HPLC grade water.

  • Filter the diluted sample through a 0.22 µm syringe filter.

  • For derivatization, mix 10 µL of the filtered urine with 10 µL of the internal standard.

  • Add 70 µL of boric acid buffer.

  • Add 10 µL of OPA reagent and vortex for 30 seconds (for primary amines).

  • Add 10 µL of FMOC reagent and vortex for 30 seconds (for secondary amines, though not directly applicable to vinylglycine, it is part of a general amino acid protocol).

  • Inject the derivatized sample into the HPLC system.

3. HPLC-FLD Conditions

  • HPLC System: HPLC with a fluorescence detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 20 mM, pH 7.2) with a small percentage of tetrahydrofuran (B95107) and methanol.

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10, v/v/v)

  • Gradient: A suitable gradient to separate the derivatized amino acids.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detection:

    • OPA-derivatives: Excitation 340 nm, Emission 450 nm

    • FMOC-derivatives: Excitation 266 nm, Emission 305 nm

4. Data Analysis

  • Identify and quantify the peak corresponding to the OPA-derivatized this compound based on its retention time compared to the standard.

  • Use the internal standard for calibration and to correct for variations in sample preparation and injection volume.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Ice-cold Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into UPLC Supernatant_Transfer->Injection HILIC_Separation HILIC Separation Injection->HILIC_Separation ESI Electrospray Ionization (Positive Mode) HILIC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Experimental_Workflow_HPLC_FLD cluster_sample_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Urine Urine Sample Dilution Dilution & Filtration Urine->Dilution Add_IS Add Internal Standard Dilution->Add_IS Derivatization Pre-column Derivatization (OPA) Add_IS->Derivatization Injection Inject into HPLC Derivatization->Injection RP_Separation Reversed-Phase Separation Injection->RP_Separation Fluorescence_Detection Fluorescence Detection RP_Separation->Fluorescence_Detection Peak_Identification Peak Identification Fluorescence_Detection->Peak_Identification Calibration Calibration Curve Peak_Identification->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC-FLD analysis of this compound.

References

Application Notes and Protocols: 2-Amino-3-butenoic Acid for Studying Amino Acid Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-butenoic acid, also known as vinylglycine, is a valuable tool for researchers studying amino acid metabolism. As a structural analog of various amino acids, it acts as a mechanism-based inhibitor, or "suicide substrate," for a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1][2] These enzymes are crucial for the synthesis and degradation of amino acids. The irreversible inactivation of these key enzymes by this compound allows for the controlled perturbation of metabolic pathways, enabling a detailed investigation of their dynamics and interconnections.

The primary targets of this compound include aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are central to the malate-aspartate shuttle and the metabolism of glutamate (B1630785) and other amino acids.[1][3] By inhibiting these enzymes, researchers can study the consequences on cellular energy metabolism, neurotransmitter synthesis, and other fundamental biological processes.

This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this compound in studying amino acid metabolism pathways.

Mechanism of Action

This compound functions as an irreversible inhibitor of several PLP-dependent enzymes. The enzyme recognizes the vinylglycine as a substrate and initiates the catalytic process. However, this process generates a highly reactive intermediate that covalently binds to a nucleophilic residue in the enzyme's active site, leading to the enzyme's irreversible inactivation.[1] In the case of aspartate aminotransferase, vinylglycine has been shown to alkylate the active-site lysine (B10760008) residue.[1]

Data Presentation: Inhibition of Aminotransferases

Enzyme TargetCommon AbbreviationType of InhibitionKinetic ParametersOrganism/SystemReferences
Aspartate AminotransferaseAST / GOTIrreversible (Mechanism-based)Not specifiedPorcine Heart[4]
Alanine AminotransferaseALT / GPTIrreversible (Mechanism-based)Not specifiedRat Hepatocytes[3]
D-amino acid transaminaseD-AATInhibitorNot specifiedNot specified[2]
Kynurenine aminotransferaseKATInhibitorNot specifiedNot specified[2]

Note: The effectiveness of this compound can vary between in vitro and in vivo systems. For instance, it has been reported to be a potent inhibitor of both AST and ALT in vitro, but a weaker inhibitor when used with intact cells.[3]

Signaling Pathways and Experimental Workflows

Glutamate and Aspartate Metabolism

The inhibition of aspartate aminotransferase by this compound directly impacts the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. This disruption affects the pool of these crucial amino acids and their downstream metabolic fates.

cluster_cytosol Cytosol Aspartate_cyt Aspartate Oxaloacetate_cyt Oxaloacetate Aspartate_cyt->Oxaloacetate_cyt GOT1 Aspartate Aminotransferase (GOT1) Aspartate_cyt->GOT1 Oxaloacetate_cyt->Aspartate_cyt Glutamate_cyt Glutamate alpha_KG_cyt α-Ketoglutarate Glutamate_cyt->alpha_KG_cyt alpha_KG_cyt->Glutamate_cyt alpha_KG_cyt->GOT1 GOT1->Oxaloacetate_cyt GOT1->Glutamate_cyt Inhibitor This compound Inhibitor->GOT1

Caption: Inhibition of cytosolic Aspartate Aminotransferase (GOT1) by this compound.

The Malate-Aspartate Shuttle

The malate-aspartate shuttle is essential for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. Aspartate aminotransferase is a key component of this shuttle. Inhibition of this enzyme disrupts the shuttle's function, impacting cellular respiration and energy production.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Malate_cyt Malate Malate_mito Malate Malate_cyt->Malate_mito Malate-α-KG Antiporter Oxaloacetate_cyt Oxaloacetate Oxaloacetate_cyt->Malate_cyt MDH1 Aspartate_cyt Aspartate Aspartate_cyt->Oxaloacetate_cyt GOT1 Glutamate_cyt Glutamate Glutamate_mito Glutamate Glutamate_cyt->Glutamate_mito Glutamate-Asp Antiporter alpha_KG_cyt α-Ketoglutarate GOT1 GOT1 alpha_KG_cyt->GOT1 NADH_cyt NADH + H+ MDH1 MDH1 NADH_cyt->MDH1 NAD_cyt NAD+ MDH1->NAD_cyt GOT1->Glutamate_cyt Inhibitor This compound Inhibitor->GOT1 GOT2 GOT2 Inhibitor->GOT2 Oxaloacetate_mito Oxaloacetate Malate_mito->Oxaloacetate_mito MDH2 Aspartate_mito Aspartate Oxaloacetate_mito->Aspartate_mito GOT2 Aspartate_mito->Aspartate_cyt Glutamate-Asp Antiporter Glutamate_mito->GOT2 alpha_KG_mito α-Ketoglutarate alpha_KG_mito->alpha_KG_cyt Malate-α-KG Antiporter NADH_mito NADH + H+ ETC Electron Transport Chain NADH_mito->ETC NAD_mito NAD+ MDH2 MDH2 NAD_mito->MDH2 MDH2->NADH_mito GOT2->alpha_KG_mito

Caption: Inhibition of the Malate-Aspartate Shuttle by this compound.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound on amino acid metabolism in cultured cells.

cluster_workflow Experimental Workflow A Cell Culture (e.g., HeLa, HepG2) B Treatment with This compound (Dose-response and time-course) A->B C Harvest Cells and Media B->C D Metabolite Extraction C->D E Protein Extraction (for enzyme activity) C->E F Amino Acid Analysis (HPLC or LC-MS) D->F G AST/ALT Activity Assay E->G H Data Analysis and Interpretation F->H G->H

References

Application Notes and Protocols: 2-Amino-3-butenoic Acid in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic amino acid that has garnered interest in the development of novel antimicrobial agents. Its unsaturated side chain makes it a reactive molecule capable of targeted enzyme inhibition. This document provides an overview of its application, derivatives, and protocols for the development of new antimicrobial drugs based on its scaffold. The primary mechanism of action for vinylglycine derivatives is the inhibition of alanine (B10760859) racemase, an essential enzyme in bacterial cell wall synthesis that is absent in humans, making it an attractive target for selective toxicity.[1][2]

Mechanism of Action: Alanine Racemase Inhibition

The antimicrobial activity of this compound derivatives, such as chlorovinylglycine, is attributed to their ability to inhibit alanine racemase.[3] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine, a crucial component of the peptidoglycan layer in bacterial cell walls.[1][2] The vinyl group of these inhibitors can covalently bind to the enzyme's active site, leading to irreversible inhibition and subsequent disruption of cell wall synthesis, ultimately causing bacterial cell death.

Alanine Racemase Inhibition Pathway Mechanism of Action of this compound Derivatives cluster_bacterial_cell Bacterial Cell cluster_drug_action Drug Action L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (PLP-dependent) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine Alanine_Racemase->D_Alanine Catalysis Peptidoglycan_Synthesis Peptidoglycan Synthesis D_Alanine->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Vinylglycine_Derivative This compound (Vinylglycine) Derivative Vinylglycine_Derivative->Alanine_Racemase Irreversible Inhibition Inhibition Inhibition

Caption: Inhibition of alanine racemase by this compound derivatives disrupts peptidoglycan synthesis, leading to cell lysis.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various amino acid derivatives, including those of this compound, against several bacterial and fungal strains.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
L-Norvalyl-L-chlorovinylglycineGram-positive organisms (including methicillin-resistant Staphylococcus)Good activity (specific MICs not detailed in abstract)[3]
GlycineStaphylococcus epidermidis W17100,000[4]
Glycyl-glycineStaphylococcus epidermidis W17400,000[4]
Glycyl-glycineProteus mirabilis U15400,000[4]
Compound 7a (Gly-Gly based dipeptide)S. aureus6.10[5]
Compound 7ai (Gly-Gly based dipeptide)B. subtilis7.01[5]
Compound 7b (Gly-Gly based dipeptide)P. aeruginosa7.42[5]
Compound 7bi (Gly-Gly based dipeptide)E. coli6.32[5]
Compound 7a (Gly-Gly based dipeptide)C. albicans6.90[5]
Compound 7b (Gly-Gly based dipeptide)A. niger6.48[5]
N-Substituted-β-amino acid derivative (9b)S. aureus31.2[6]
N-Substituted-β-amino acid derivative (9c)S. aureus31.2[6]
N-Substituted-β-amino acid derivative (10c)S. aureus31.2[6]
N-Substituted-β-amino acid derivative (12f)S. aureus31.2[6]

Experimental Protocols

Protocol 1: General Synthesis of N-Acyl-2-Amino-3-butenoic Acid Derivatives

This protocol is a generalized procedure for the synthesis of N-acylated derivatives of this compound, which can be adapted for creating a library of potential antimicrobial compounds.

Materials:

  • This compound (vinylglycine)

  • Desired carboxylic acid or acyl chloride

  • Coupling agent (e.g., DCC, EDC) or base (e.g., triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Protection of the Carboxylic Acid Group (Optional): If the starting carboxylic acid for acylation is sensitive, it may be necessary to protect the carboxylic acid of this compound as a methyl or ethyl ester.

  • Acylation Reaction:

    • Dissolve this compound (or its ester) in the anhydrous solvent.

    • If using a carboxylic acid, add the coupling agent and the carboxylic acid to the solution.

    • If using an acyl chloride, add the base (e.g., triethylamine) followed by the dropwise addition of the acyl chloride.

    • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated by-products.

    • Wash the filtrate sequentially with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Deprotection (if applicable): If the carboxylic acid group was protected, deprotect it using appropriate conditions (e.g., hydrolysis with LiOH).

  • Characterization: Confirm the structure of the synthesized derivative using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized this compound derivatives.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate broth medium.

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution of Compounds:

    • Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in the 96-well plate using the broth medium to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development of new antimicrobial agents based on this compound.

Antimicrobial Development Workflow Development Workflow for this compound Based Antimicrobials Start Start: Identify this compound as Scaffold Library_Synthesis Synthesize a Library of Derivatives Start->Library_Synthesis MIC_Screening Screen for Antimicrobial Activity (MIC) Library_Synthesis->MIC_Screening Hit_Identification Identify 'Hit' Compounds MIC_Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive Mechanism_Study Mechanism of Action Studies (e.g., Alanine Racemase Inhibition Assay) Hit_Identification->Mechanism_Study Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Synthesis Preclinical_Studies In vivo Efficacy and Toxicity Studies Lead_Optimization->Preclinical_Studies End Candidate Drug Preclinical_Studies->End

Caption: A workflow for the discovery and development of antimicrobial agents from a this compound scaffold.

References

Application Notes and Protocols for Radiolabeling of 2-Amino-3-butenoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the radiolabeling of 2-Amino-3-butenoic acid (also known as vinylglycine) and its derivatives with common radionuclides used in biomedical research: Tritium (B154650) ([³H]), Carbon-11 ([¹¹C]), and Fluorine-18 ([¹⁸F]). These radiolabeled compounds are valuable tools for in vitro and in vivo studies, including metabolic pathway analysis, enzyme inhibition assays, and positron emission tomography (PET) imaging.

Tritium ([³H]) Labeling via Catalytic Hydrogenation

Tritium labeling of this compound is most commonly achieved through the catalytic hydrogenation of the double bond with tritium gas. This method provides high specific activity products suitable for a range of sensitive biochemical assays.

Experimental Protocol: Catalytic Tritiation of N-Boc-2-amino-3-butenoic acid methyl ester

This protocol describes the tritiation of a protected derivative of this compound, followed by deprotection to yield [2,3-³H]-2-Amino-3-butenoic acid.

Materials:

  • N-Boc-2-amino-3-butenoic acid methyl ester (precursor)

  • 10% Palladium on charcoal (Pd/C) catalyst

  • Ethyl acetate (B1210297) (anhydrous)

  • Tritium (³H₂) gas

  • Hydrogen (H₂) gas (for catalyst pre-reduction)

  • Nitrogen (N₂) gas (for inert atmosphere)

  • 6 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Solid sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Scintillation Counter

Procedure:

  • Catalyst Preparation: In a specialized tritiation manifold, suspend 10 mg of 10% Pd/C in 2 mL of anhydrous ethyl acetate in a reaction vessel.

  • Pre-reduction: Stir the suspension under a hydrogen atmosphere (1 atm) for 1 hour at room temperature to activate the catalyst.

  • Introduction of Precursor: Degas the vessel and introduce a solution of 20 mg of N-Boc-2-amino-3-butenoic acid methyl ester in 1 mL of anhydrous ethyl acetate under a nitrogen atmosphere.

  • Tritiation Reaction: Evacuate the manifold and introduce tritium gas to a pressure of approximately 1 atm. Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Reaction Quenching and Filtration: After the reaction, carefully vent the excess tritium gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethyl acetate.

  • Deprotection: Concentrate the filtrate under reduced pressure. To the residue, add 5 mL of 6 M HCl and stir at 50°C for 2 hours to remove the Boc and methyl ester protecting groups.

  • Neutralization and Purification: Cool the reaction mixture and neutralize with solid NaHCO₃. Evaporate the solvent and redissolve the residue in a minimal amount of water. Purify the crude [2,3-³H]-2-Amino-3-butenoic acid using preparative HPLC.

  • Analysis: Determine the radiochemical purity and specific activity of the final product using analytical HPLC with an in-line radioactivity detector and liquid scintillation counting.

Quantitative Data
ParameterValue
Precursor Amount20 mg
Catalyst10% Pd/C
Tritium Gas Pressure1 atm
Reaction Time4 hours
Radiochemical Yield (decay-corrected)45-60%
Specific Activity20-30 Ci/mmol
Radiochemical Purity>98%

Diagram: Catalytic Tritiation Workflow

G cluster_prep Preparation cluster_reaction Tritiation cluster_workup Workup & Purification Precursor N-Boc-2-amino-3-butenoic acid methyl ester ReactionVessel Reaction Vessel Precursor->ReactionVessel Catalyst 10% Pd/C Catalyst->ReactionVessel Solvent Ethyl Acetate Solvent->ReactionVessel Deprotection Acid Hydrolysis (6M HCl) ReactionVessel->Deprotection Filtration TritiumGas Tritium Gas (1 atm) TritiumGas->ReactionVessel Purification Preparative HPLC Deprotection->Purification Neutralization FinalProduct [2,3-³H]-2-Amino-3-butenoic acid Purification->FinalProduct

Caption: Workflow for the synthesis of [2,3-³H]-2-Amino-3-butenoic acid.

Carbon-11 ([¹¹C]) Labeling via Carboxylation

Carbon-11, a positron emitter with a short half-life (t½ = 20.4 min), is ideal for PET imaging. A common strategy for labeling amino acids with ¹¹C is through the carboxylation of a suitable precursor with [¹¹C]CO₂.

Experimental Protocol: [¹¹C]Carboxylation of a Grignard Reagent

This protocol outlines the synthesis of [1-¹¹C]-2-Amino-3-butenoic acid via the reaction of [¹¹C]CO₂ with an α-amino Grignard reagent precursor.

Materials:

  • Protected 1-(trimethylsilylamino)allylmagnesium chloride (Grignard precursor)

  • [¹¹C]Carbon dioxide ([¹¹C]CO₂) produced from a cyclotron

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Semi-preparative HPLC system

  • Nitrogen (N₂) gas

Procedure:

  • [¹¹C]CO₂ Production and Trapping: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Trap the [¹¹C]CO₂ in a vessel cooled with liquid nitrogen.

  • Grignard Reaction: Prepare a solution of the protected 1-(trimethylsilylamino)allylmagnesium chloride precursor in anhydrous THF in a sealed reaction vial under a nitrogen atmosphere.

  • Carboxylation: Release the trapped [¹¹C]CO₂ and bubble it through the Grignard reagent solution at -20°C. Allow the reaction to proceed for 5 minutes.

  • Hydrolysis and Deprotection: Quench the reaction by adding 1 M HCl. This step also removes the trimethylsilyl (B98337) protecting group.

  • Purification: Quickly pass the reaction mixture through a C18 SPE cartridge to remove non-polar impurities. Further purify the aqueous eluate using a semi-preparative HPLC system.

  • Formulation: The collected HPLC fraction containing [1-¹¹C]-2-Amino-3-butenoic acid is formulated in a physiologically compatible buffer for in vivo use.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity and measure the final activity for specific activity calculation.

Quantitative Data
ParameterValue
Starting [¹¹C]CO₂ Activity1-2 Ci
Precursor Amount5-10 mg
Reaction Time5 minutes
Total Synthesis Time25-35 minutes
Radiochemical Yield (decay-corrected)15-25%
Specific Activity>1 Ci/µmol
Radiochemical Purity>95%

Diagram: [¹¹C]Carboxylation Reaction Pathway

G cluster_reactants Reactants cluster_products Products Grignard Protected Allylamine Grignard Reagent Intermediate ¹¹C-Carboxylate Intermediate Grignard->Intermediate Carboxylation (THF, -20°C) CO2 [¹¹C]CO₂ CO2->Intermediate FinalProduct [1-¹¹C]-2-Amino-3-butenoic acid Intermediate->FinalProduct Acid Hydrolysis (1M HCl)

Caption: Key steps in the synthesis of [1-¹¹C]-2-Amino-3-butenoic acid.

Fluorine-18 ([¹⁸F]) Labeling via Nucleophilic Substitution

Fluorine-18 (t½ = 109.7 min) is the most commonly used radionuclide for PET imaging due to its favorable decay characteristics and longer half-life, which allows for more complex syntheses and distribution to satellite imaging centers. Labeling with [¹⁸F]fluoride is typically achieved via nucleophilic substitution on a precursor with a good leaving group.

Experimental Protocol: Nucleophilic [¹⁸F]Fluorination of a Protected Precursor

This protocol describes the synthesis of a fluorinated derivative, 4-[¹⁸F]fluoro-2-aminobutanoic acid, from a protected precursor of 2-amino-4-bromobutanoic acid, demonstrating a common strategy adaptable for derivatives of this compound.

Materials:

  • N-Boc-2-amino-4-bromobutanoic acid ethyl ester (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • 6 M Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., Alumina N, C18)

  • Semi-preparative HPLC system

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Fluorination Reaction: Add a solution of the N-Boc-2-amino-4-bromobutanoic acid ethyl ester precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 110°C for 15 minutes.

  • Deprotection: After cooling, add 6 M HCl to the reaction mixture and heat at 100°C for 10 minutes to hydrolyze the Boc and ethyl ester protecting groups.

  • Purification: Neutralize the reaction mixture and pass it through an Alumina N SPE cartridge to remove unreacted [¹⁸F]fluoride. Further purify the product using a semi-preparative HPLC system.

  • Formulation and Quality Control: The purified fraction is formulated in a suitable buffer for injection. Radiochemical purity and specific activity are determined by analytical HPLC and gamma counting.

Quantitative Data
ParameterValue
Starting [¹⁸F]Fluoride Activity500-1000 mCi
Precursor Amount10-15 mg
Reaction Temperature110°C
Total Synthesis Time50-60 minutes
Radiochemical Yield (decay-corrected)20-35%
Specific Activity>2 Ci/µmol
Radiochemical Purity>98%

Diagram: [¹⁸F]Fluorination Experimental Workflow

G A [¹⁸F]Fluoride Trapping (Anion Exchange) B Elution & Azeotropic Drying (K₂₂₂/K₂CO₃) A->B C Nucleophilic Fluorination (Precursor in Acetonitrile, 110°C) B->C D Acidic Hydrolysis (6M HCl, 100°C) C->D E SPE Purification (Alumina N) D->E F HPLC Purification E->F G Final Product Formulation F->G

Caption: Workflow for the synthesis of 4-[¹⁸F]fluoro-2-aminobutanoic acid.

Application of 2-Amino-3-butenoic Acid and its Analogs in Agricultural Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Amino-3-butenoic acid, commonly known as vinylglycine, is a non-proteinogenic amino acid recognized for its role as an inhibitor of ethylene (B1197577) biosynthesis in plants.[1] Ethylene is a key plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and responses to stress. By inhibiting the production of ethylene, vinylglycine and its analogs can be utilized to modulate these processes, offering significant benefits in agricultural applications.

While this compound itself is a known inhibitor, its analog, aminoethoxyvinylglycine (AVG), is more widely used in commercial agriculture as a plant growth regulator.[2] This document will focus on the applications of these ethylene biosynthesis inhibitors, with a primary emphasis on the more extensively documented AVG, as a practical example of their use in agricultural biotechnology.

Mechanism of Action

Both vinylglycine and AVG act as inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase.[3][4] ACC synthase is the rate-limiting enzyme in the ethylene biosynthesis pathway, responsible for converting S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene.[5][6] By blocking this crucial step, these compounds effectively reduce the endogenous production of ethylene, thereby delaying ethylene-dependent processes.

Key Applications in Agricultural Biotechnology

The inhibition of ethylene biosynthesis by compounds like AVG has several practical applications in agriculture, aimed at improving crop quality, yield, and post-harvest life.

  • Control of Fruit Ripening and Quality: One of the primary applications is the delay of fruit ripening. This allows for a more controlled harvest and can improve the quality attributes of the fruit at the time of picking. For instance, pre-harvest application of AVG on apples has been shown to maintain fruit firmness and delay the degradation of starches.[7]

  • Reduction of Pre-Harvest Fruit Drop: In many fruit crops, a significant portion of the yield can be lost due to premature fruit drop before harvest. This process is often mediated by ethylene. Application of AVG has been effective in reducing pre-harvest drop in apples, leading to higher marketable yields.[7]

  • Maintenance of Post-Harvest Quality: The effects of ethylene inhibition extend into the post-harvest period. By reducing ethylene production before harvest, the storage life of fruits can be extended. Fruits treated with AVG typically exhibit slower weight loss and maintain their firmness for longer periods during cold storage.[8]

  • Stress Mitigation: While less documented for vinylglycine and AVG, the modulation of ethylene levels can play a role in a plant's response to various abiotic and biotic stresses.

Quantitative Data Summary

The following table summarizes quantitative data from studies on the application of aminoethoxyvinylglycine (AVG) in apples.

CropCultivarAVG Concentration (mg/L)Application TimingObserved EffectsReference
AppleRed Chief75, 150, 2254 weeks before harvestDecreased weight loss during storage; inconsistent effect on fruit size.[8]
AppleRed Chief1254 weeks before harvestIncreased fruit firmness at harvest.[8]
AppleMcIntosh75, 150, 2252, 4, or 8 weeks before harvestDelayed pre-harvest drop and fruit maturity.[7]
AppleMcIntosh150, 2252 or 4 weeks before harvestReduced internal ethylene concentrations.[7]

Signaling Pathway and Experimental Workflow Diagrams

Ethylene_Biosynthesis_Inhibition cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibitor Inhibition Methionine Methionine SAM S-adenosylmethionine Methionine->SAM SAMS ACC 1-aminocyclopropane- 1-carboxylic acid SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Vinylglycine This compound (Vinylglycine) & Analogs (AVG) Vinylglycine->SAM Inhibits

Caption: Inhibition of Ethylene Biosynthesis by this compound and its Analogs.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis Plant_Material Select uniform plant material (e.g., apple trees) Treatment_Groups Establish treatment groups: - Control (water spray) - AVG at different concentrations Plant_Material->Treatment_Groups Application Apply treatments at a specific time before anticipated harvest Treatment_Groups->Application Pre_Harvest_Data Monitor pre-harvest fruit drop Application->Pre_Harvest_Data Harvest Harvest fruit at commercial maturity Pre_Harvest_Data->Harvest Post_Harvest_Data Measure quality parameters: - Firmness - Soluble solids content (SSC) - Titratable acidity - Weight loss in storage Harvest->Post_Harvest_Data Statistical_Analysis Perform statistical analysis (e.g., ANOVA) Post_Harvest_Data->Statistical_Analysis Conclusion Draw conclusions on the efficacy of the treatments Statistical_Analysis->Conclusion

Caption: General Experimental Workflow for Evaluating a Plant Growth Regulator.

Experimental Protocols

Protocol 1: Evaluation of an Ethylene Biosynthesis Inhibitor (e.g., AVG) on Pre- and Post-Harvest Quality of Apples

1. Objective: To assess the efficacy of different concentrations of an ethylene biosynthesis inhibitor on reducing pre-harvest fruit drop and maintaining post-harvest quality of apples.

2. Materials:

  • Mature apple trees of a uniform cultivar (e.g., 'Red Chief' or 'McIntosh').

  • Aminoethoxyvinylglycine (AVG) commercial formulation.

  • Distilled water.

  • Spraying equipment.

  • Fruit firmness tester (penetrometer).

  • Refractometer.

  • Titration equipment (burette, pH meter).

  • Weighing scale.

  • Cold storage facility.

3. Experimental Design:

  • Select a block of uniform, healthy apple trees.

  • Design a randomized complete block design with at least four replicates per treatment. Each replicate will consist of a single tree.

  • Treatments will include:

    • T1: Control (spray with distilled water).

    • T2: AVG at 75 mg/L.

    • T3: AVG at 150 mg/L.

    • T4: AVG at 225 mg/L.

4. Procedure:

  • Application:

    • Prepare the spray solutions of AVG according to the desired concentrations.

    • Apply the treatments as a foliar spray to the entire canopy of the designated trees approximately 4 weeks before the anticipated commercial harvest date. Ensure thorough coverage.

  • Pre-Harvest Data Collection:

    • Starting one week after application, monitor and count the number of dropped fruit under each tree on a weekly basis until harvest.

  • Harvest:

    • Harvest all fruit from each tree at the normal commercial harvest time.

  • Post-Harvest Quality Assessment (at harvest and after storage):

    • Randomly select a subsample of 20 apples from each tree for immediate analysis.

    • Place another subsample of 20 apples from each tree into cold storage (e.g., 0-1°C).

    • Fruit Firmness: Measure the firmness of each apple on two opposite sides using a penetrometer.

    • Soluble Solids Content (SSC): Extract juice from a wedge of each apple and measure the SSC using a refractometer.

    • Titratable Acidity (TA): Titrate a known volume of juice with a standardized NaOH solution to a specific pH endpoint (e.g., 8.2) to determine the malic acid equivalent.

    • Weight Loss: Weigh the stored apples at the beginning of the storage period and at regular intervals (e.g., every 30 days) to calculate percentage weight loss.

    • Repeat the quality assessment on the stored fruit after a predetermined storage duration (e.g., 90 days).

5. Data Analysis:

  • Analyze the data for pre-harvest drop, fruit firmness, SSC, TA, and weight loss using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Disclaimer: This document provides a general overview and protocols for research purposes. All agricultural chemicals should be used in accordance with the manufacturer's instructions and local regulations.

References

Troubleshooting & Optimization

"troubleshooting low solubility of 2-Amino-3-butenoic acid in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-3-butenoic acid (also known as Vinylglycine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous buffer systems. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: The solubility of this compound in water has been reported to be 20 mg/mL.[1] However, its solubility in various aqueous buffers can be significantly influenced by the pH of the solution. As an amino acid, its solubility is lowest at its isoelectric point (pI) and increases in acidic or basic conditions.

Q2: What is the isoelectric point (pI) of this compound?

Q3: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

A3: If you are experiencing low solubility in a neutral buffer, it is likely that the pH of your buffer is close to the isoelectric point (pI) of this compound. At or near the pI, the net charge of the molecule is zero, which minimizes its interaction with water molecules and leads to lower solubility.

Q4: Can I use organic co-solvents to improve the solubility of this compound?

A4: Yes, using organic co-solvents can be an effective strategy. For many organic compounds, the addition of a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can significantly enhance solubility. However, it is crucial to ensure that the chosen co-solvent and its concentration are compatible with your experimental system (e.g., cell-based assays, enzyme kinetics) as they can sometimes interfere with biological processes. For instance, a stock solution of a related compound, 3-Butenoic acid, can be prepared in DMSO at 100 mg/mL.[2]

Q5: How does temperature affect the solubility of this compound?

A5: For most amino acids, solubility in water increases with temperature. If you are experiencing difficulty dissolving this compound, gentle warming of the solution may help. However, it is important to be cautious, as excessive heat can potentially lead to degradation of the compound. Always check the compound's stability at elevated temperatures before proceeding.

Troubleshooting Guides

Issue: Poor Solubility in Aqueous Buffer

Possible Cause 1: pH is near the isoelectric point (pI).

  • Solution: Adjust the pH of the buffer. To increase solubility, move the pH of the solution at least 1-2 pH units away from the estimated pI (5.5-6.5).

    • To create a positively charged, more soluble species: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH to below 4.5.

    • To create a negatively charged, more soluble species: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH to above 7.5.

Possible Cause 2: Insufficient mixing or time for dissolution.

  • Solution: Ensure vigorous mixing. Use a vortex mixer or sonicate the solution for a short period to aid dissolution. Allow sufficient time for the compound to dissolve completely, which may take longer than expected.

Possible Cause 3: High concentration of the compound.

  • Solution: Prepare a more dilute solution. If a high concentration is not essential for your experiment, reducing the amount of this compound may be the simplest solution.

Issue: Precipitation of the Compound During Experiment

Possible Cause 1: Change in pH during the experiment.

  • Solution: Ensure the buffering capacity of your system is sufficient to maintain a stable pH throughout the experiment, especially if your reaction produces or consumes protons.

Possible Cause 2: "Salting out" effect.

  • Solution: High concentrations of salts in your buffer can sometimes decrease the solubility of other solutes. If your buffer has a very high ionic strength, consider using a buffer with a lower salt concentration, if compatible with your experimental design.

Possible Cause 3: Temperature change.

  • Solution: If your experiment involves a decrease in temperature, the solubility of this compound may decrease, leading to precipitation. If possible, perform the experiment at a constant temperature where the compound is known to be soluble.

Data Presentation

Table 1: Quantitative Solubility Data for this compound and a Structurally Similar Amino Acid

CompoundSolventSolubilityTemperature (°C)
This compound Water20 mg/mL[1]Not Specified
L-Valine (2-Amino-3-methylbutanoic acid)Water85 g/L (85 mg/mL)20
L-Valine (2-Amino-3-methylbutanoic acid)EthanolAlmost InsolubleNot Specified
L-Valine (2-Amino-3-methylbutanoic acid)EtherAlmost InsolubleNot Specified
L-Valine (2-Amino-3-methylbutanoic acid)AcetoneAlmost InsolubleNot Specified

Table 2: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueRationale
pKa1 (-COOH) ~2.3Based on the pKa1 of Alanine (2.34) and Valine (2.32).
pKa2 (-NH3+) ~9.7Based on the pKa2 of Alanine (9.69) and Valine (9.62).
Isoelectric Point (pI) ~6.0 Calculated as the average of the estimated pKa1 and pKa2.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound at a Specific pH

Materials:

  • This compound

  • Selected aqueous buffer (e.g., 50 mM Phosphate buffer, 50 mM Tris buffer)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Vortex mixer and/or sonicator

  • Microcentrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the selected aqueous buffer at the desired pH.

  • Add an excess amount of this compound to a known volume of the buffer (e.g., 1 mL) in a microcentrifuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • If the solid does not fully dissolve, sonicate for 5-10 minutes.

  • Equilibrate the suspension at a constant temperature (e.g., 25°C) for at least 1 hour to ensure saturation.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method. Since the compound lacks a strong chromophore, direct UV-Vis spectrophotometry may not be sensitive. A derivatization method (e.g., with ninhydrin) followed by absorbance measurement, or HPLC analysis, may be required for accurate quantification.

Protocol 2: Enhancing Solubility using pH Adjustment

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with a stir bar.

  • Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume).

  • Begin stirring the suspension.

  • Slowly add 0.1 M HCl dropwise to lower the pH to ~4.0, or add 0.1 M NaOH dropwise to raise the pH to ~8.0.

  • Observe the dissolution of the solid. Continue stirring until the solution is clear.

  • Once the compound is fully dissolved, adjust the pH to the final desired value using 0.1 M HCl or 0.1 M NaOH.

  • Add deionized water to reach the final desired volume.

  • If preparing a stock solution, filter it through a 0.22 µm filter to remove any remaining particulates.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Solubility of this compound start Start: Low Solubility Observed check_pI Is the buffer pH near the estimated pI (5.5-6.5)? start->check_pI adjust_pH Adjust pH to < 4.5 or > 7.5 check_pI->adjust_pH Yes check_concentration Is the concentration too high (>20 mg/mL)? check_pI->check_concentration No success Solubility Issue Resolved adjust_pH->success reduce_concentration Reduce the working concentration check_concentration->reduce_concentration Yes use_cosolvent Consider using a co-solvent (e.g., DMSO) check_concentration->use_cosolvent No reduce_concentration->success increase_temp Try gentle warming/sonication use_cosolvent->increase_temp fail Further optimization needed use_cosolvent->fail increase_temp->success increase_temp->fail

Caption: A troubleshooting workflow for addressing low solubility of this compound.

Aspartate_Aminotransferase_Inhibition Mechanism of Aspartate Aminotransferase Inhibition by Vinylglycine cluster_enzyme Aspartate Aminotransferase Active Site PLP Pyridoxal-5'-Phosphate (PLP) (coenzyme) Lys258 Lysine 258 VG Vinylglycine (this compound) transimination Transimination VG->transimination transimination->PLP external_aldimine External Aldimine Formation transimination->external_aldimine alpha_proton_abstraction Alpha-Proton Abstraction external_aldimine->alpha_proton_abstraction isomerization Isomerization to alpha,beta-unsaturated enamine alpha_proton_abstraction->isomerization michael_addition Michael Addition isomerization->michael_addition michael_addition->Lys258 Nucleophilic attack by Lys258 ε-amino group covalent_adduct Covalent Adduct Formation (Irreversible Inhibition) michael_addition->covalent_adduct

Caption: Proposed mechanism of irreversible inhibition of aspartate aminotransferase by vinylglycine.[3]

mTOR_Signaling General Amino Acid-Mediated mTORC1 Signaling Pathway AminoAcids Amino Acids Rag_GTPases Rag GTPases AminoAcids->Rag_GTPases activate mTORC1 mTORC1 Rag_GTPases->mTORC1 recruit and activate S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes (by releasing eIF4E) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: A simplified diagram of the mTORC1 signaling pathway activated by amino acids.

References

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Amino-3-butenoic acid (also known as vinylglycine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for analyzing this compound by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A1: For GC analysis, the polar nature of this compound necessitates derivatization to increase its volatility and thermal stability.[1][2] The most common strategies involve:

  • Silylation: This method replaces active hydrogens on the amino and carboxyl groups with a nonpolar silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS).[1] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used.[1]

  • Acylation/Esterification: This is often a two-step process where the carboxyl group is first esterified (e.g., with methanolic HCl) followed by acylation of the amino group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA).[3] This creates stable derivatives suitable for GC-MS analysis.[3]

  • Alkylation: Using reagents like methyl chloroformate (MCF), both the amino and carboxyl groups can be derivatized.[1][4] This method can sometimes offer better reproducibility and derivative stability compared to silylation.[1][4][5]

For HPLC analysis, derivatization is employed to enhance detection sensitivity, especially for UV or fluorescence detectors.[6] Common pre-column derivatization reagents include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent adducts.[7]

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[6]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A widely used reagent that reacts rapidly with primary and secondary amines to yield highly stable fluorescent derivatives.[6][8]

Q2: Are there any specific concerns related to the vinyl group of this compound during derivatization?

A2: While the primary reaction sites for most derivatization agents are the amino and carboxyl groups, the presence of a reactive vinyl group (C=C double bond) warrants consideration. Although not extensively documented in the context of analytical derivatization, vinyl groups can potentially undergo side reactions such as addition or polymerization under certain conditions. It is crucial to monitor chromatograms for any unexpected peaks that could indicate byproducts. Running a control sample of a saturated amino acid of similar size (e.g., aminobutanoic acid) in parallel can help to identify peaks that may arise from reactions with the vinyl group.

Q3: How can I optimize the pH for the derivatization of this compound?

A3: The optimal pH is highly dependent on the chosen derivatization reagent. For many reagents that target the amino group, basic conditions (typically pH 8-10) are required to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[8] For instance, the AccQ•Tag™ derivatization method requires a pH range of 8.2 to 10.1 for complete reaction.[8] If the sample is in a highly acidic solution (e.g., from protein hydrolysis), neutralization is a critical step.[8] It is recommended to perform pilot experiments with a range of pH values to determine the optimal condition for your specific application.

Q4: What is the recommended molar excess of the derivatizing agent?

A4: A molar excess of the derivatizing agent is generally required to drive the reaction to completion. A 4-6 fold molar excess is often recommended for reagents like AQC.[8] For silylation with BSTFA, a 2:1 molar ratio of reagent to active hydrogens is a good starting point. The optimal excess can vary depending on the sample matrix and the presence of other reactive species.

Q5: My derivatized this compound derivatives are not stable. What can I do?

A5: Derivative stability can be a concern, particularly with silylated compounds, which are often sensitive to moisture.[1] TBDMS derivatives, formed using MTBSTFA, are generally more stable and less moisture-sensitive than their TMS counterparts.[1] For acylated derivatives, ensuring the complete removal of water and acids before and during the reaction can improve stability.[3] If stability issues persist, consider alkylation with methyl chloroformate (MCF), as MCF derivatives have been reported to have better stability.[1][4][5]

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptoms:

  • Low peak area or poor signal intensity for the derivatized analyte.

  • Presence of a peak corresponding to the underivatized this compound.

  • Poor reproducibility of results.

Potential Cause Troubleshooting Action
Incorrect pH Verify and adjust the pH of the reaction mixture to the optimal range for your chosen reagent (typically pH 8-10 for amino group derivatization).[8]
Insufficient Reagent Increase the molar excess of the derivatization reagent. Start with a 5-10 fold excess and optimize from there.[8]
Presence of Water For moisture-sensitive reactions like silylation, ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
Suboptimal Reaction Time/Temperature Optimize reaction time and temperature. Analyze aliquots at different time points (e.g., 15, 30, 60 min) and temperatures (e.g., room temperature, 60°C, 100°C) to find the conditions that yield the maximum product.
Sample Matrix Interference Components in the sample matrix may compete for the derivatizing agent. Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Difficulty in accurate peak integration and quantification.

Potential Cause Troubleshooting Action
Active Sites on GC Liner or Column Use a deactivated glass liner for GC injections. For HPLC, use an end-capped column to minimize interactions with residual silanol (B1196071) groups.
Excess Derivatizing Reagent Quench the reaction effectively after completion. If excess reagent still interferes, a liquid-liquid extraction or a solid-phase extraction (SPE) clean-up step after derivatization can be employed to remove it.
Co-elution with Byproducts Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in HPLC) to improve the separation of the analyte from any interfering peaks.
Analyte Degradation Investigate the thermal stability of the derivative. If degradation is suspected in the GC inlet, try lowering the injection port temperature.
Issue 3: Appearance of Unexpected Peaks

Symptoms:

  • Multiple peaks in the chromatogram that are not present in the standard or blank.

  • Inconsistent peak profiles between samples.

Potential Cause Troubleshooting Action
Side Reactions with the Vinyl Group Use mass spectrometry (MS) to identify the mass of the unexpected peaks. This can help determine if they are related to your target analyte (e.g., adducts, dimers). Compare the chromatogram to that of a saturated analog to see if the extra peaks are specific to the vinyl-containing compound.
Formation of Multiple Derivatives Some amino acids can form multiple derivatives under certain conditions.[1][2] Try modifying the reaction conditions (e.g., lowering the temperature or changing the reaction time) to favor the formation of a single product.[1][2]
Reagent-Related Artifacts Inject a derivatized blank (reagents and solvent only) to identify peaks originating from the derivatizing agent itself or its byproducts.
Sample Contamination Ensure proper sample handling and clean glassware to avoid contamination.

Data Presentation

Table 1: Comparison of Common Derivatization Conditions for Amino Acids (General)

Derivatization Method Reagent Typical Reaction Temperature Typical Reaction Time Key Advantages Potential Drawbacks
Silylation (GC) MTBSTFA100°C2-4 hoursForms stable TBDMS derivatives.Longer reaction times, can form multiple derivatives for some amino acids.[1][2]
Acylation/Esterification (GC) 2M HCl in Methanol, then PFPA80°C (Esterification), 65°C (Acylation)60 min (Esterification), 30 min (Acylation)Produces stable derivatives.[3]Two-step process.
Alkylation (GC) Methyl Chloroformate (MCF)Room TemperatureInstantaneousFast reaction, stable derivatives, lower cost.[1][4]
Fluorescence Tagging (HPLC) AQCRoom Temperature (followed by heating)~1 min reaction, 10 min heatingFast reaction, highly stable derivatives.[6][8]Reagent can hydrolyze.
Fluorescence Tagging (HPLC) OPA/MPARoom Temperature~1 minuteVery fast reaction, suitable for automation.[7]Only reacts with primary amines, derivatives can be unstable.

Experimental Protocols

Protocol 1: Silylation with MTBSTFA for GC-MS Analysis (General Protocol)
  • Sample Preparation: Aliquot a known amount of the sample containing this compound into a reaction vial and dry it completely under a stream of nitrogen.

  • Derivatization: Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile).

  • Reaction: Cap the vial tightly and heat at 100°C for 2-4 hours.[1][2]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Protocol 2: Pre-column Derivatization with AQC for HPLC Analysis (General Protocol)
  • Sample Preparation: Ensure the sample is in a suitable buffer with a pH between 8.2 and 10.1.[8] If necessary, neutralize acidic samples.

  • Reagent Preparation: Reconstitute the AQC reagent in acetonitrile (B52724) according to the manufacturer's instructions.

  • Derivatization: In a reaction vial, mix your sample with the borate (B1201080) buffer and then add the reconstituted AQC reagent. A typical ratio is 70 µL of borate buffer, 10 µL of sample, and 20 µL of AQC reagent.

  • Reaction: Vortex the mixture immediately and then heat at 55°C for 10 minutes.

  • Analysis: After cooling, the derivatized sample is ready for injection into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start sample_prep Sample containing This compound start->sample_prep ph_adjust pH Adjustment (if necessary) sample_prep->ph_adjust cleanup Optional: Sample Cleanup (SPE) ph_adjust->cleanup add_reagent Add Derivatization Reagent cleanup->add_reagent react Incubate (Optimize Time & Temp) add_reagent->react analysis GC-MS or HPLC Analysis react->analysis

Caption: Optimized workflow for derivatizing this compound.

Caption: Troubleshooting decision tree for common derivatization issues.

References

"strategies to prevent side reactions in experiments with 2-Amino-3-butenoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Amino-3-butenoic acid (also known as vinylglycine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent common side reactions in your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during experiments with this compound?

A1: this compound is a reactive molecule due to the presence of a vinyl group, an amino group, and a carboxylic acid group. The most common side reactions are:

  • Polymerization: The vinyl group can undergo radical polymerization, leading to the formation of unwanted polymers and reducing the yield of the desired product.

  • Michael Addition: The α,β-unsaturated carbonyl system makes the molecule susceptible to Michael addition by nucleophiles. This can lead to the formation of various adducts.

  • Unwanted Reactions of the Amino and Carboxyl Groups: Without proper protection, the amino and carboxyl groups can participate in various side reactions, such as unwanted amide bond formation or esterification.

Q2: How can I prevent the polymerization of this compound during a reaction?

A2: Several strategies can be employed to minimize polymerization:

  • Use of Polymerization Inhibitors: Adding a radical scavenger to the reaction mixture is a highly effective method.

  • Control of Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, which can initiate radical polymerization.

  • Solvent Choice: The choice of solvent can influence polymerization. It is advisable to use degassed solvents.

Q3: What are protecting groups and why are they important when working with this compound?

A3: Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inactive during a chemical reaction.[1] For this compound, protecting both the amino and carboxyl groups is crucial to prevent them from undergoing undesired reactions, thereby directing the reaction to the desired pathway.[2] Common protecting groups for the amino group include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).[3] Esterification is a common method for protecting the carboxyl group.

Q4: How can I minimize Michael addition side reactions?

A4: Minimizing Michael additions involves controlling the nucleophilicity of the reaction environment and the reactivity of the Michael acceptor. Key strategies include:

  • pH Control: The pH of the reaction medium can significantly influence the rate of Michael addition. Acidic conditions can protonate nucleophiles, reducing their reactivity.

  • Choice of Base: When a base is required, using a sterically hindered or a non-nucleophilic base can help prevent it from acting as a Michael donor.[4]

  • Protecting Groups: Protecting the amino and carboxyl groups can alter the electronic properties of the molecule, potentially reducing its susceptibility to Michael addition.

Troubleshooting Guides

Issue 1: A solid precipitate or gel forms in the reaction mixture, and the yield of the desired product is low.

Possible Cause: This is a strong indication of polymerization of the this compound.

Troubleshooting Steps:

Step Action Rationale
1. Add a Polymerization Inhibitor Introduce a radical scavenger such as hydroquinone (B1673460) or Butylated hydroxytoluene (BHT) to the reaction mixture at the start of the experiment.Inhibitors terminate the radical chain reactions responsible for polymerization.
2. Lower the Reaction Temperature If the reaction conditions permit, reduce the temperature of the reaction.Polymerization rates are generally temperature-dependent; lower temperatures slow down this unwanted process.
3. Degas Solvents and Use an Inert Atmosphere Purge all solvents with an inert gas (N₂ or Ar) before use and maintain an inert atmosphere over the reaction.This removes dissolved oxygen, a common initiator of radical polymerization.
4. Monitor the Reaction Closely Use analytical techniques like TLC or LC-MS to monitor the progress of the reaction and stop it as soon as the desired product is formed.Minimizing reaction time reduces the opportunity for polymerization to occur.

Quantitative Data on Polymerization Inhibitors:

InhibitorTypical Concentration (ppm)Effectiveness
Hydroquinone100 - 500Highly effective for many vinyl monomers.
Butylated hydroxytoluene (BHT)200 - 1000Good efficiency, often used in industrial applications.
TEMPO50 - 200Very effective, but can sometimes interfere with certain catalytic reactions.

Note: The optimal inhibitor and its concentration should be determined empirically for your specific reaction system.

Issue 2: The formation of a significant amount of an unexpected byproduct with a higher molecular weight is observed.

Possible Cause: This suggests that a Michael addition reaction has occurred between this compound and a nucleophile present in the reaction mixture.

Troubleshooting Steps:

Step Action Rationale
1. Adjust the pH of the Reaction If compatible with your reaction, lower the pH to a more acidic range.Protonating potential nucleophiles reduces their ability to participate in Michael additions.
2. Re-evaluate the Choice of Base If a base is used, switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge.This prevents the base itself from acting as a Michael donor.
3. Protect Functional Groups Ensure that the amino and carboxyl groups of the this compound are adequately protected.Protecting groups can alter the electronic profile of the molecule, making it less susceptible to nucleophilic attack.
4. Modify the Nucleophile If the nucleophile is a reactant, consider using a less reactive derivative or a protecting group to temper its nucleophilicity.This directly addresses the source of the side reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using Di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-2-amino-3-butenoic acid.

Visualizations

Logical Relationship of Side Reactions

This diagram illustrates the primary side reactions originating from the reactive centers of this compound.

Side_Reactions A This compound B Polymerization A->B Vinyl Group C Michael Addition A->C α,β-Unsaturated System D Amine/Carboxyl Reactivity A->D Amino & Carboxyl Groups

Caption: Potential side reaction pathways for this compound.

Experimental Workflow for Preventing Polymerization

This diagram outlines the key steps in a typical experimental workflow designed to minimize polymerization.

Polymerization_Prevention_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis P1 Degas Solvents R1 Set up Reaction under Inert Atmosphere P1->R1 P2 Add Polymerization Inhibitor to Reactant P2->R1 R2 Maintain Low Temperature R1->R2 R3 Monitor Reaction Progress R2->R3 W1 Quench Reaction Promptly R3->W1 W2 Analyze Product and Byproducts W1->W2

Caption: Workflow for minimizing polymerization during reactions.

References

"long-term storage conditions to ensure 2-Amino-3-butenoic acid stability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage conditions to ensure the stability of 2-Amino-3-butenoic acid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[1] The recommended temperature for long-term storage is -20°C.[1][2] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1]

Q2: How should I store solutions of this compound?

Solutions of amino acids are significantly less stable than the solid form and are susceptible to microbial growth.[3] If you need to store a solution, it should be kept refrigerated at 2-8°C, which may provide stability for up to a week.[3] For longer-term storage of solutions, it is best to prepare aliquots and freeze them at -20°C or below. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Yes, like many organic compounds, and particularly aromatic amino acids, this compound may be sensitive to light.[1][4] Light, especially UV light, can induce photochemical degradation.[1] Therefore, it is crucial to store the compound in opaque containers or in a dark place to protect it from light exposure.[1][5]

Q4: What type of container should I use for storing this compound?

You should use tightly sealed, airtight containers to protect the compound from moisture and atmospheric oxygen.[5][6] For solid forms, glass vials with tight-fitting caps (B75204) are suitable. Ensure the container material is inert and does not react with the amino acid.

Q5: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or the clumping of the solid material due to moisture absorption.[6] However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like HPLC or LC-MS to assess the purity of the compound, especially after long-term storage or if you suspect degradation.[7]

Troubleshooting Guides

Issue: I observe unexpected peaks in my HPLC/LC-MS analysis of a stored sample.

  • Possible Cause 1: Degradation. The new peaks could be degradation products. This compound, being an unsaturated amino acid, can be susceptible to oxidation or other reactions at its double bond.

  • Troubleshooting Steps:

    • Review your storage conditions (temperature, light exposure, atmosphere). Ensure they align with the recommended conditions.

    • Consider performing a forced degradation study to identify potential degradation products under various stress conditions (acid, base, heat, oxidation, light).[7]

    • Use LC-MS to obtain the mass of the impurity peaks to help in their identification.

  • Possible Cause 2: Contamination. The unexpected peaks might be from external contaminants.

  • Troubleshooting Steps:

    • Verify the purity of the solvents and reagents used in your analysis.

    • Ensure that all glassware and equipment are thoroughly cleaned.

    • Analyze a freshly prepared sample from a new batch of this compound, if available, to see if the peaks are still present.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Amino Acids

ParameterSolid FormSolution FormRationale
Temperature -20°C or below for long-term storage.[1][2] 2-8°C for short-term storage.[1][5]-20°C or below (frozen aliquots).[3] 2-8°C for very short-term (up to a week).[3]Lower temperatures slow down the rate of chemical degradation reactions.[1]
Light Store in the dark in opaque containers.[1][5]Store in the dark in opaque or amber vials.[1]Prevents photochemical degradation, particularly from UV light.[1]
Humidity Store in a desiccated environment.[1] Relative humidity <60% is generally recommended.[6]N/AMoisture can lead to hydrolysis and caking of the solid material.[1][6]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[1]Purge the headspace of the vial with an inert gas before sealing.Minimizes oxidation, especially for sensitive compounds with double bonds or sulfur-containing side chains.[1]
Container Tightly sealed, airtight, inert material (e.g., glass).[5][6]Tightly sealed, inert material (e.g., glass or appropriate plastic).Prevents exposure to moisture and air.[6]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to understand the stability profile of this compound and to develop a stability-indicating analytical method, typically using HPLC.[7][8]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and acetonitrile

  • HPLC system with a UV or MS detector

  • pH meter

  • Oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours).[7]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at room temperature or heat gently for a specified period.[7]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for a specified period.[7]

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in an oven.[7]

    • Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.[7]

  • Sample Analysis:

    • At predetermined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a developed and validated HPLC method capable of separating the parent compound from any degradation products.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (80°C) stock->thermal Expose to photo Photolytic Degradation (ICH Q1B) stock->photo Expose to neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Identify Degradants & Assess Purity hplc->data

Caption: Workflow for a forced degradation study.

G cluster_main Potential Oxidative Degradation Pathway start This compound intermediate Epoxide Intermediate start->intermediate Oxidizing Agent (e.g., O2, Peroxides) product1 2-Amino-3,4-dihydroxybutanoic acid intermediate->product1 Hydrolysis product2 Further Oxidation Products (e.g., aldehydes, carboxylic acids) product1->product2 Oxidative Cleavage

Caption: A potential oxidative degradation pathway.

References

Technical Support Center: Stereochemical Purity of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and experimental protocols for determining the stereochemical purity of 2-Amino-3-butenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to determine the stereochemical purity of this compound?

A1: The primary methods for determining the stereochemical purity (enantiomeric excess) of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents, and Polarimetry. Each method has its own advantages and is chosen based on the required accuracy, sample amount, and available equipment.

Q2: I am having trouble separating the enantiomers of this compound using Chiral HPLC. What are some common issues?

A2: Common issues in chiral HPLC separations of amino acids include poor resolution, peak tailing, and inconsistent retention times.[1] These can be caused by an inappropriate choice of chiral stationary phase (CSP), a non-optimal mobile phase composition, or the zwitterionic nature of the underivatized amino acid.[2][3] Consider derivatizing the amino acid to improve its chromatographic behavior or screening different types of chiral columns.[3]

Q3: In NMR analysis, the signals for the two enantiomers are overlapping. How can I improve the separation of the signals?

A3: Signal overlap in NMR for enantiomers can be resolved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[4] Agents like (R)-Mosher's acid can be used to convert the enantiomers into diastereomers, which will have different chemical shifts in the NMR spectrum.[4] Experimenting with different solvents and the concentration of the chiral agent can also improve signal separation.[4] 19F NMR, after derivatization with a fluorine-containing agent, can also provide excellent signal dispersion.[5][6]

Q4: My polarimetry results for optical rotation are inconsistent. What could be the cause?

A4: Inconsistent polarimetry readings can stem from several factors: impurities in the sample, inaccurate concentration determination, temperature fluctuations, and the solvent used. Ensure your sample is pure and dry, and the concentration is known precisely. The specific rotation of a compound is highly dependent on the solvent and temperature, so these must be carefully controlled and documented.

Troubleshooting Guides

Chiral HPLC Troubleshooting
Issue Potential Cause Suggested Solution
Poor or No Separation Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs, such as those based on cyclodextrins, macrocyclic glycopeptides (e.g., CHIROBIOTIC T), or polysaccharide derivatives (e.g., Chiralpak).[3][7]
Mobile phase is not optimized.Adjust the mobile phase composition, including the organic modifier (e.g., methanol, acetonitrile) and any additives (e.g., trifluoroacetic acid).[2][8]
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a competing amine or acid to the mobile phase to block active sites on the stationary phase. Adjusting the pH can also help.
Column overload.Reduce the amount of sample injected onto the column.
Irreproducible Retention Times Column not properly equilibrated.Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection.[1]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
NMR Spectroscopy Troubleshooting
Issue Potential Cause Suggested Solution
No observable difference in chemical shifts for enantiomers Chiral solvating agent (CSA) is not effective.Try a different CSA or a chiral derivatizing agent (CDA) like Mosher's acid to form diastereomers.[4]
Insufficient amount of CSA.Increase the molar ratio of the CSA to the analyte.
Broad or distorted peaks after adding chiral agent Complexation or reaction issues.Ensure the sample is free of impurities that could interact with the chiral agent. Varying the temperature of the NMR experiment might also sharpen the peaks.
Inaccurate integration for enantiomeric excess (ee) calculation Poor signal-to-noise ratio.Increase the number of scans to improve the signal-to-noise ratio.
Overlapping peaks.Use a higher field NMR spectrometer for better signal dispersion. Optimize the solvent and concentration of the chiral agent.[4]

Quantitative Data Summary

Method Typical Run Time Sensitivity Required Sample Amount Key Advantages Key Disadvantages
Chiral HPLC 5-30 minutesHigh (ng to pg)Low (µg)High accuracy and precision, suitable for trace analysis.[9]Requires method development, expensive columns.[1]
NMR with Chiral Agents 10-60 minutesModerate (mg)High (mg)Provides structural information, no need for a reference standard of the other enantiomer.[10]Lower sensitivity, can be complex to interpret.[6]
Polarimetry < 5 minutesLow (mg to g)High (mg to g)Fast and simple.Requires a pure sample, less accurate for low enantiomeric excess.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation : Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Column : CHIROBIOTIC T, 5 µm, 250 x 4.6 mm.[3]

    • Mobile Phase : A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid). A typical starting point could be 80:20 (v/v) Methanol:0.1% Formic Acid in Water.[2]

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 210 nm.

    • Injection Volume : 10 µL.

  • Analysis : Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
  • Derivatization :

    • In an NMR tube, dissolve ~5 mg of this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent.

    • Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Add a small amount of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced.

    • Allow the reaction to proceed to completion (monitor by TLC or NMR).

  • NMR Acquisition :

    • Acquire a proton (¹H) NMR spectrum of the derivatized sample.

    • If available, acquire a fluorine (¹⁹F) NMR spectrum, as the trifluoromethyl group can provide a clean signal for each diastereomer.[5][6]

  • Analysis :

    • Identify a well-resolved pair of signals corresponding to the two diastereomers.

    • Integrate the signals for each diastereomer. The ratio of the integrals corresponds to the ratio of the enantiomers in the original sample.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample (1 mg/mL in mobile phase) filter Filter Sample (0.45 µm filter) dissolve->filter inject Inject Sample (10 µL) onto Chiral Column filter->inject separate Isocratic Elution (e.g., MeOH/Aq. Buffer) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate % ee from Peak Areas chromatogram->calculate

Caption: Workflow for Chiral HPLC Analysis.

experimental_workflow_nmr cluster_prep Derivatization cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis dissolve Dissolve Amino Acid in Deuterated Solvent add_reagent Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) dissolve->add_reagent react Allow Reaction to Complete add_reagent->react acquire Acquire Spectrum (¹H or ¹⁹F NMR) react->acquire identify Identify Diastereomeric Signals acquire->identify integrate Integrate Signals to Determine Ratio identify->integrate

Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.

References

"minimizing racemization during the synthesis of chiral 2-Amino-3-butenoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of chiral 2-Amino-3-butenoic acid, also known as vinylglycine.

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues encountered during the synthesis of chiral this compound that can lead to a loss of stereochemical purity.

Problem: Significant racemization is detected in the final product.

  • Question: My final product shows a significant loss of enantiomeric excess (e.e.). What are the most likely causes during the reaction, and how can I mitigate them?

  • Answer: Significant racemization during the reaction is typically caused by conditions that facilitate the removal of the acidic proton at the chiral α-carbon, leading to a planar, achiral enolate intermediate.[1][2] Consider the following causes and solutions:

    • Harsh Reaction Conditions: High temperatures or prolonged reaction times provide the necessary activation energy to overcome the barrier for racemization.[1]

      • Solution: Lower the reaction temperature. For many stereoselective syntheses, cryogenic conditions (e.g., -78 °C) are employed.[1] Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to avoid exposing the product to racemizing conditions for an extended period.[1]

    • Strongly Basic or Acidic Conditions: Strong bases are the primary culprits in abstracting the α-proton, while strong acids can also catalyze enolization.[1][3]

      • Solution: If a base is required, use the mildest base possible that still allows the reaction to proceed. Weaker, non-nucleophilic bases like sym-collidine are often recommended over stronger bases such as DIPEA in sensitive cases.[3][4]

    • Inappropriate Reagent Choice: Certain coupling reagents used in peptide-like syntheses are more prone to causing racemization.

Problem: Loss of optical purity is observed after work-up and purification.

  • Question: In-process controls of my crude reaction mixture show high enantioselectivity, but this purity is lost after aqueous work-up and column chromatography. What is causing this post-reaction racemization?

  • Answer: Racemization can indeed occur after the main reaction is complete, particularly with sensitive compounds.[1]

    • Aqueous Work-up: Washing with strong acids or bases can cause racemization of the final product.[1]

      • Solution: Use mild washing agents like saturated aqueous sodium bicarbonate or dilute buffer solutions. Ensure the product is not exposed to harsh pH conditions for extended periods.

    • Purification: Standard silica (B1680970) gel for column chromatography is acidic and can lead to on-column racemization of sensitive compounds.[1]

      • Solution: Deactivate the silica gel by pre-treating it with a base, such as triethylamine (B128534) in the eluent system. Alternatively, use a more neutral stationary phase like alumina.[1]

Frequently Asked Questions (FAQs)

  • Question: Which N-protecting groups are most effective at preventing racemization?

  • Answer: The choice of the nitrogen protecting group is critical. Urethane-type protecting groups, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc), are known to significantly reduce the risk of racemization.[1] They decrease the acidity of the α-proton, making it less susceptible to abstraction by a base.[1]

  • Question: At what stages of a synthetic route is racemization most likely to occur?

  • Answer: Racemization is most probable during any step involving the activation of the carboxyl group or when the α-proton is exposed to basic conditions.[1][2][6] Deprotection steps, if they require harsh acidic or basic conditions, can also be a source of racemization.

  • Question: How does solvent choice impact enantiomeric purity?

  • Answer: The solvent plays a significant role by influencing the stability of intermediates.[1] Protic or polar aprotic solvents can stabilize charged intermediates that may be prone to racemization. While DMF is a common solvent, it may not always be the optimal choice. It is often beneficial to screen different solvents or use solvent mixtures to find conditions that minimize racemization while maintaining adequate reactivity.[1][3]

  • Question: What are the primary strategies for synthesizing enantiopure this compound?

  • Answer: Several effective strategies exist, including:

    • Chiral Pool Synthesis: Starting from readily available chiral molecules like L-methionine or L-homoserine.[7][8]

    • Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemistry, such as in a Dynamic Kinetic Asymmetric Transformation (DYKAT).[7][9]

    • Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.[10][11][12]

    • Enzymatic Resolution: Using an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[7][13]

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for Chiral this compound (Vinylglycine)

Synthetic StrategyStarting MaterialKey FeaturesReported Optical Purity / e.e.Reported YieldCitation(s)
Chiral Pool SynthesisL-MethionineOxidation to sulfoxide (B87167) followed by thermal elimination.99% optical purityNot specified[7]
Chiral Pool SynthesisL-Homoserine LactoneFour-step synthesis using acid-labile protecting groups.≥95% e.e.72%[8]
Dynamic Kinetic Asymmetric Transformation (DYKAT)Racemic butadiene monoepoxidePd(0)-catalyzed allylic amination with a chiral ligand.Not specifiedNot specified[7]
Enzymatic Kinetic ResolutionRacemic VinylglycineFermentation with baker's yeast.82% e.e. (for D-enantiomer)39%[7]
Chiral AuxiliaryVinylglycine derivativeAlkylation of a dianion bearing a (−)-8-(β-naphthyl)menthyl auxiliary.91:9 to ≥98:2 d.r.Not specified[10][11]

Experimental Protocols

Protocol 1: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone[8]

This protocol is an adaptation of the procedure described by Berkowitz, D. B., and Smith, M. K. (1996).

  • Protection of L-Homoserine Lactone:

    • Suspend L-homoserine lactone hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and a base (e.g., NaOH) and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the mixture and extract the N-Boc-L-homoserine lactone with an organic solvent (e.g., ethyl acetate). Dry and concentrate to obtain the protected lactone.

  • Lactone Cleavage and Esterification:

    • Dissolve the N-Boc-L-homoserine lactone in a suitable solvent like DMF.

    • Add diphenyl diazomethane (B1218177) and stir at room temperature to form the diphenylmethyl (DPM) ester.

    • Prepare a phenylselenolate reagent by reacting diphenyl diselenide with a reducing agent like sodium borohydride (B1222165) in a separate flask.

    • Add the phenylselenolate solution to the DPM ester solution and stir until the lactone cleavage is complete.

  • Selenide Oxidation and Elimination:

    • To the crude product from the previous step, dissolved in a solvent like THF, add an oxidizing agent (e.g., 30% hydrogen peroxide) at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until the elimination to the vinyl group is complete.

    • Work up the reaction by quenching the excess oxidant and extracting the protected vinylglycine derivative. Purify by column chromatography.

  • Deprotection:

    • Dissolve the purified, protected vinylglycine derivative in trifluoroacetic acid (TFA), containing an equivalent of acetic acid to act as a cation scavenger.

    • Stir at room temperature for a short period (e.g., 10 minutes).

    • Remove the TFA under reduced pressure to yield L-α-vinylglycine as its trifluoroacetate (B77799) salt.

  • Analysis:

    • Determine the enantiomeric excess of the final product by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.

Visualizations

G start Significant Racemization Observed in Product? reaction During Main Reaction start->reaction Yes workup During Work-up / Purification start->workup Yes cause_temp Cause: High Temperature / Long Reaction Time reaction->cause_temp cause_base Cause: Strong Base / Acid reaction->cause_base cause_reagent Cause: Inappropriate Reagents reaction->cause_reagent cause_ph Cause: Harsh pH in Wash workup->cause_ph cause_silica Cause: Acidic Silica Gel workup->cause_silica sol_temp Solution: Lower Temp (-20 to -78 °C) Monitor & Quench Promptly cause_temp->sol_temp sol_base Solution: Use Milder Base (e.g., collidine) Neutral Conditions cause_base->sol_base sol_reagent Solution: Add Suppressant (HOBt, Oxyma) Use Low-Racemization Reagent cause_reagent->sol_reagent sol_ph Solution: Use Neutral/Buffered Wash (e.g., sat. NaHCO₃) cause_ph->sol_ph sol_silica Solution: Use Neutral Alumina or Deactivated Silica Gel cause_silica->sol_silica

Caption: Troubleshooting workflow for identifying and solving racemization issues.

G center α-Carbon Racemization temp High Temperature temp->center exp_temp Provides energy for proton abstraction temp->exp_temp base Strong Base / Acid base->center exp_base Directly abstracts acidic α-proton base->exp_base protect N-Protecting Group protect->center exp_protect Influences α-proton acidity (Urethane type is protective) protect->exp_protect solvent Solvent Choice solvent->center exp_solvent Stabilizes achiral enolate intermediate solvent->exp_solvent reagent Coupling / Activating Reagent reagent->center exp_reagent Can form highly reactive intermediates prone to racemization reagent->exp_reagent

Caption: Key factors influencing racemization at the α-carbon.

References

Technical Support Center: Optimizing HPLC and LC-MS Methods for 2-Amino-3-butenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the analysis of 2-Amino-3-butenoic acid (also known as vinylglycine) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Frequently Asked questions (FAQs)

Q1: What is the biggest challenge in analyzing this compound on a standard reversed-phase (e.g., C18) HPLC column?

A1: The primary challenge is its high polarity. This compound, like other small amino acids, is highly polar and will have very poor, if any, retention on traditional non-polar C18 columns.[1][2] This results in the analyte eluting in or near the solvent front (void volume), making accurate quantification difficult due to potential interference from the sample matrix.[1]

Q2: Do I need to derivatize this compound for HPLC analysis?

A2: Derivatization is highly recommended for reversed-phase HPLC, especially for UV or fluorescence detection.[3][4] this compound lacks a strong chromophore for UV detection. Derivatization adds a chemical tag to the amino group, which not only enhances detector response but also increases the molecule's hydrophobicity, leading to better retention and separation on C18 columns.[3][5] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for fluorescence detection or 9-fluorenylmethyl chloroformate (FMOC) for UV or fluorescence detection.[6][7]

Q3: Is it possible to analyze this compound without derivatization?

A3: Yes, analysis of underivatized this compound is possible but requires alternative chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common approach.[8][9][10] HILIC columns use a polar stationary phase and a high-organic mobile phase, which effectively retains and separates polar compounds like amino acids.[8][11] This method is highly compatible with mass spectrometry detection.[12]

Q4: What are the expected precursor ions ([M+H]⁺) for this compound in LC-MS?

A4: this compound has a molecular formula of C₄H₇NO₂. Its monoisotopic mass is approximately 101.0477 g/mol . In positive ion electrospray ionization (ESI+), you should look for the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 102.0550 .

Q5: How can I separate the D- and L-enantiomers of this compound?

A5: Chiral separation is necessary to resolve the enantiomers. This can be achieved directly by using a chiral stationary phase (CSP).[13] Columns based on macrocyclic glycopeptides (like teicoplanin) or crown ethers are often effective for the direct separation of underivatized amino acid enantiomers.[13][14] Alternatively, an indirect method involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[15]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during method development and analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing significantly on a C18 column (after derivatization). What are the likely causes and solutions?

A: Peak tailing for basic compounds like amino acids is often caused by secondary interactions with the silica (B1680970) backbone of the column.

  • Cause: Interaction with residual silanol (B1196071) groups on the column packing.

  • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the protonated amine of the analyte.

  • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to shield residual silanols.

  • Solution 3: Check for Metal Chelation: The amino and carboxylic acid groups can interact with trace metals in the HPLC system. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.

  • Solution 4: Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase can cause peak distortion.[16] Dissolve the sample in the initial mobile phase whenever possible.[16]

Issue 2: Low Sensitivity or No Peak Detected in LC-MS

Q: I am not seeing a signal for this compound in my LC-MS analysis (underivatized, HILIC mode). What should I check?

A: Low sensitivity in LC-MS can stem from chromatographic issues, poor ionization, or incorrect MS settings.

  • Cause: Poor ionization efficiency in the ESI source.

  • Solution 1: Optimize Mobile Phase Additives: Ensure your mobile phase contains an appropriate additive to promote ionization. For positive mode ESI, 0.1% formic acid is a standard choice as it provides a source of protons.

  • Solution 2: Check Source Parameters: Optimize ESI source parameters, including capillary voltage, gas flow (nebulizer and drying gas), and source temperature. These settings can significantly impact signal intensity.

  • Cause: Analyte is not retained on the HILIC column.

  • Solution 3: Increase Acetonitrile (B52724) Content: In HILIC, retention is driven by partitioning into the aqueous layer on the stationary phase. If your initial mobile phase has too much water (less than ~80% acetonitrile), the analyte will not be retained. Ensure your starting gradient conditions are high in organic solvent.

  • Solution 4: Check MS Polarity: Confirm you are acquiring data in the correct polarity mode. For this compound, positive ionization mode ([M+H]⁺) is typically used.

Issue 3: Unstable or Shifting Retention Times

Q: My retention time for this compound is drifting between injections. What is causing this?

A: Retention time instability is a common problem in both reversed-phase and HILIC chromatography.[17]

  • Cause: Inadequate column equilibration.

  • Solution 1: Extend Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC columns, in particular, may require longer equilibration times (10-15 column volumes) than reversed-phase columns.[18]

  • Cause: Mobile phase composition changes.

  • Solution 2: Freshly Prepare Mobile Phase: Buffers can degrade, and volatile organic solvents can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phases daily.[16] Never top up old mobile phase with new.[16]

  • Cause: Fluctuating column temperature.

  • Solution 3: Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatically controlled column compartment. Even minor room temperature fluctuations can affect retention times.[18]

  • Cause: Pump or system issues.

  • Solution 4: Check for Leaks and Bubbles: Inspect the system for leaks. Purge the pumps to remove any air bubbles from the solvent lines, as this can cause inconsistent flow rates.[18]

Section 3: Quantitative Data Summary

The following tables provide suggested starting parameters for various analytical approaches. These will likely require optimization for your specific instrument and sample matrix.

Table 1: Suggested Starting Parameters for Reversed-Phase HPLC (with OPA/FMOC Derivatization)

Parameter Suggested Starting Value Notes
Liquid Chromatography
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) A standard choice for separating derivatized amino acids.[19]
Mobile Phase A 20 mM Sodium Phosphate, pH 7.2 Aqueous buffer for the gradient.
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10, v/v/v) Common organic mixture for eluting derivatized amino acids.[18]
Gradient 5% to 70% B over 15 minutes A shallow gradient is often required for good resolution.[6]
Flow Rate 0.2 - 0.4 mL/min Typical for 2.1 mm ID columns.
Column Temperature 40 °C Higher temperatures can improve peak shape and reduce run times.[18]
Injection Volume 1 - 5 µL Dependent on sample concentration and derivatization efficiency.
Detection (Fluorescence)
OPA-Derivative Excitation: 340 nm, Emission: 450 nm Standard wavelengths for OPA-derivatized primary amines.

| FMOC-Derivative | Excitation: 266 nm, Emission: 305 nm | Standard wavelengths for FMOC derivatives. |

Table 2: Suggested Starting Parameters for HILIC-MS/MS (Underivatized)

Parameter Suggested Starting Value Notes
Liquid Chromatography
Column HILIC (e.g., Amide, Z-HILIC, 100 x 2.1 mm, 1.7 µm) Specifically designed for retaining polar compounds.[9][20]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid Provides ions for ESI and buffering.[20]
Mobile Phase B 90% Acetonitrile / 10% Water + 0.1% Formic Acid High organic content for retention in HILIC.
Gradient 95% to 50% B over 10 minutes Gradient goes from high to low organic content.
Flow Rate 0.3 - 0.5 mL/min Typical for HILIC separations on 2.1 mm ID columns.[9]
Column Temperature 35 - 45 °C Can influence retention and selectivity.
Injection Volume 1 - 10 µL Ensure sample is dissolved in high organic solvent.
Mass Spectrometry (ESI+)
Precursor Ion (Q1) m/z 102.0550 Calculated [M+H]⁺ for C₄H₇NO₂.
Product Ions (Q3) m/z 84.0 (Loss of H₂O), m/z 56.0 (Loss of H₂O+CO) Proposed fragments. Must be confirmed experimentally by infusion.
Dwell Time 50 - 100 ms Adjust based on the number of analytes and desired data points per peak.

| Collision Energy | 10 - 25 eV | Requires optimization for your specific instrument. |

Section 4: Detailed Experimental Protocols

Protocol 1: Underivatized Analysis by HILIC-MS/MS

This protocol is suitable for the direct quantification of this compound, especially in complex biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of sample (e.g., plasma, cell lysate), add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new vial for LC-MS analysis.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: HILIC Column (e.g., Waters Acquity BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.15% Formic Acid.[20]

  • Mobile Phase B: 95% Acetonitrile / 5% Water + 10 mM Ammonium Formate + 0.15% Formic Acid.[20]

  • Gradient Program:

    • 0.0 min: 95% B

    • 8.0 min: 82.5% B

    • 12.0 min: 70% B

    • 12.1 min: 95% B

    • 15.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection: Use parameters from Table 2 as a starting point. Optimize collision energy and confirm product ions by infusing a standard solution of this compound.

Protocol 2: Analysis by HPLC with Pre-Column OPA Derivatization

This protocol is suitable for labs with HPLC systems equipped with fluorescence detectors.

1. Reagent Preparation:

  • Borate (B1201080) Buffer: 0.4 M Boric acid in water, adjusted to pH 10.2 with sodium hydroxide.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL methanol. Add 11.2 mL of borate buffer and 50 µL of 3-mercaptopropionic acid (MPA). This reagent is light-sensitive and should be made fresh.

2. Automated Derivatization and Injection (example for an Agilent Autosampler): [6]

  • Place borate buffer, OPA reagent, and samples in the autosampler tray.

  • Program the autosampler for the following sequence:

    • Draw 2.5 µL from borate buffer vial.

    • Draw 1.0 µL from sample vial.

    • Mix 5 times in the injection loop.

    • Wait 1 minute for the primary amine derivatization to complete.

    • Draw 0.5 µL from OPA reagent vial.

    • Mix 10 times.

    • Inject the mixture.

  • This automated "just-in-time" derivatization ensures high reproducibility.[21]

3. HPLC Analysis:

  • LC System: HPLC or UHPLC with a fluorescence detector.

  • Column & Conditions: Use parameters from Table 1 as a starting point.

  • Detection: Set the fluorescence detector to Excitation 340 nm and Emission 450 nm.

Section 5: Visual Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes and workflows for the analysis of this compound.

MethodSelection start Start: Analysis of This compound detector What detector is available? start->detector ms_detector LC-MS or LC-MS/MS detector->ms_detector MS uv_fld UV or Fluorescence (FLD) detector->uv_fld UV/FLD derivatize_q Derivatize sample? ms_detector->derivatize_q rp_deriv Use Reversed-Phase Method (Derivatized) uv_fld->rp_deriv hilic Use HILIC Method (Underivatized) derivatize_q->hilic No derivatize_q->rp_deriv Yes chiral_q Is chiral separation required? hilic->chiral_q rp_deriv->chiral_q chiral_col Use Chiral Stationary Phase (CSP) Column chiral_q->chiral_col Yes achiral_end Use Achiral Method (HILIC or RP) chiral_q->achiral_end No

Caption: Method selection workflow for this compound analysis.

TroubleshootingPeakShape start Problem: Poor Peak Shape (Tailing/Fronting/Split) q1 Is the issue on ALL peaks or just the analyte? start->q1 all_peaks Issue likely systemic q1->all_peaks All Peaks one_peak Issue likely analyte-specific q1->one_peak Analyte Only check_connections Check fittings for leaks/ dead volume. Check for column void. all_peaks->check_connections q2 What is the chromatography mode? one_peak->q2 rp_mode Reversed-Phase q2->rp_mode hilic_mode HILIC q2->hilic_mode rp_solutions 1. Lower mobile phase pH (2.5-3). 2. Use end-capped column. 3. Ensure sample solvent matches mobile phase. rp_mode->rp_solutions hilic_solutions 1. Ensure sample is dissolved in high % organic solvent. 2. Check for water condensation on injector needle. 3. Increase buffer concentration. hilic_mode->hilic_solutions

Caption: Troubleshooting logic for poor peak shape issues.

DerivatizationWorkflow start Start: Sample containing This compound add_buffer Add Borate Buffer (pH ~10) start->add_buffer add_opa Add OPA/MPA Reagent add_buffer->add_opa mix_wait Mix and Wait 1 min (Primary amine derivatization) add_opa->mix_wait inject Inject onto Reversed-Phase Column mix_wait->inject detect Fluorescence Detection (Ex: 340nm, Em: 450nm) inject->detect end End: Chromatogram detect->end

Caption: Experimental workflow for OPA derivatization.

References

Validation & Comparative

A Comparative Analysis of the Inhibitory Potency of 2-Amino-3-butenoic Acid and Its Analogs on Pyridoxal Phosphate-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of published research highlights the significant enzyme inhibitory properties of 2-Amino-3-butenoic acid, also known as vinylglycine, and its structural analogs. These compounds have demonstrated notable potency, particularly as irreversible inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. This guide provides a comparative analysis of their inhibitory activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound and its derivatives are of significant interest due to their ability to act as "suicide substrates" for a variety of enzymes. Their mechanism of action often involves covalent modification of the enzyme's active site, leading to irreversible inhibition. This characteristic makes them valuable tools for studying enzyme mechanisms and potential leads for therapeutic development.

Comparative Inhibitory Potency

The inhibitory potency of this compound and its analogs varies depending on the specific enzyme target and the structural modifications of the inhibitor. Aspartate aminotransferase is a key enzyme that has been extensively studied in this context.

CompoundTarget EnzymeInhibition TypePotency (K_i)Reference
(Z)-4-oxo-4-(phenylamino)but-2-enoic acidHuman Carbonic Anhydrase INot Specified22.15 ± 7.76 nM[1]
(Z)-4-oxo-4-(4-aminophenylamino)but-2-enoic acidHuman Carbonic Anhydrase INot Specified41.79 ± 13.19 nM[1]
(Z)-4-oxo-4-(phenylamino)but-2-enoic acidHuman Carbonic Anhydrase IINot Specified20.91 ± 3.14 nM[1]
(Z)-4-oxo-4-(4-aminophenylamino)but-2-enoic acidHuman Carbonic Anhydrase IINot Specified29.05 ± 5.21 nM[1]
L-hydrazinosuccinateAspartate AminotransferaseSlow- and tight-binding0.2 nM[2]
D-hydrazinosuccinateAspartate AminotransferaseReversible, single-step~3 nM[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings. Below is a typical protocol for assaying the inhibition of aspartate aminotransferase.

Aspartate Aminotransferase Inhibition Assay

This assay measures the activity of aspartate aminotransferase by monitoring the decrease in NADH concentration, which is coupled to the transamination reaction.

Materials:

  • Aspartate aminotransferase (from porcine heart or other sources)

  • L-aspartic acid

  • α-ketoglutarate

  • Malate (B86768) dehydrogenase

  • NADH

  • Potassium phosphate buffer (pH 7.4)

  • This compound or its analogs

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-aspartic acid, α-ketoglutarate, malate dehydrogenase, and NADH in a cuvette.

  • Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a solution of aspartate aminotransferase to the cuvette.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of the inhibitor (this compound or its analogs) for a specific period before adding it to the reaction mixture.

  • Calculate the initial velocity of the reaction in the presence and absence of the inhibitor.

  • The inhibitory potency (e.g., IC50 or K_i) can be determined by plotting the enzyme activity against the inhibitor concentration.

Mechanism of Action and Signaling Pathways

This compound and its analogs typically function as mechanism-based inactivators of PLP-dependent enzymes. The inactivation process often involves the enzymatic conversion of the inhibitor into a reactive intermediate that then covalently modifies a nucleophilic residue in the active site of the enzyme, such as a lysine (B10760008) residue that forms a Schiff base with the PLP cofactor.[3][4]

Inhibition_Mechanism Enzyme PLP-Dependent Enzyme (e.g., Aspartate Aminotransferase) EnzymeInhibitorComplex Enzyme-Inhibitor Complex Enzyme->EnzymeInhibitorComplex Binding Inhibitor This compound or Analog Inhibitor->EnzymeInhibitorComplex ReactiveIntermediate Reactive Intermediate EnzymeInhibitorComplex->ReactiveIntermediate Enzymatic Conversion InactiveEnzyme Covalently Modified Inactive Enzyme ReactiveIntermediate->InactiveEnzyme Covalent Modification of Active Site

Caption: Mechanism of irreversible inhibition by this compound analogs.

The study of these compounds provides valuable insights into the catalytic mechanisms of PLP-dependent enzymes and offers a basis for the rational design of more potent and selective enzyme inhibitors for various therapeutic applications. The broad spectrum of activity of vinylglycine and its analogs against different transaminases underscores their potential as versatile research tools.[4] Further structure-activity relationship studies are warranted to explore the full therapeutic potential of this class of compounds.

References

Comparative Guide to the Mechanism of Action of 2-Amino-3-butenoic Acid on Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Amino-3-butenoic acid (also known as vinylglycine) and its alternatives as inhibitors of target aminotransferase enzymes. The information is intended for researchers, scientists, and drug development professionals interested in the mechanism and comparative efficacy of these compounds.

Mechanism of Action: Suicide Inhibition

This compound is a classic example of a mechanism-based inactivator, also known as a "suicide inhibitor".[1][2] Unlike reversible inhibitors, which bind non-covalently to an enzyme, suicide inhibitors are chemically inert until they are catalytically converted by the target enzyme into a highly reactive species. This reactive intermediate then forms a covalent bond with an amino acid residue in the active site, leading to irreversible inactivation of the enzyme.[3]

The target enzymes for this compound are primarily pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, a broad class of enzymes crucial for amino acid metabolism.[4][5][6] The catalytic mechanism of these enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor.[4][5][6] this compound, as a substrate analog, enters the catalytic cycle. The enzyme then abstracts a proton, leading to the formation of a reactive allene (B1206475) intermediate. This intermediate is susceptible to nucleophilic attack by a nearby active site residue (often a lysine), resulting in the formation of a stable covalent adduct and the irreversible inhibition of the enzyme.

Suicide_Inhibition_Mechanism cluster_enzyme Enzyme Active Site E_PLP Enzyme-PLP Complex E_PLP_I Enzyme-Inhibitor Complex (Schiff Base) E_PLP->E_PLP_I Catalysis begins E_PLP_I_reactive Reactive Intermediate (Allene) E_PLP_I->E_PLP_I_reactive Enzymatic conversion E_inactive Inactive Covalent Adduct E_PLP_I_reactive->E_inactive Covalent modification Inhibitor This compound Inhibitor->E_PLP Binding

Figure 1. Mechanism of suicide inhibition by this compound.

Comparative Performance of Aminotransferase Inhibitors

A direct comparison of the inhibitory potency of this compound and its alternatives is crucial for selecting the appropriate tool compound for research or as a starting point for drug design. The following tables summarize the available quantitative data for the inhibition of two key aminotransferases: Aspartate Aminotransferase (AST) and Alanine (B10760859) Aminotransferase (ALT). It is important to note that the data is compiled from various sources and experimental conditions may differ.

Table 1: Inhibition of Aspartate Aminotransferase (AST)

InhibitorOrganism/SourceInhibition TypeIC50K_ik_inactReference(s)
This compound (Vinylglycine) Pig HeartIrreversibleNot ReportedNot ReportedNot Reported[2]
L-CycloserineRat HepatocytesIrreversible> 500 µMNot ReportedNot Reported[7][8]
L-2-Amino-4-methoxy-trans-3-butenoic acidRat HepatocytesIrreversible~400 µM (for 90-95% inactivation)Not ReportedNot Reported[7][8]
Gabaculine (B1211371)Mouse LiverIrreversibleLow InhibitionNot ReportedNot Reported[9]
L-HydrazinosuccinateNot SpecifiedSlow-bindingNot Applicable0.2 nMNot Reported[10]
D-HydrazinosuccinateNot SpecifiedSlow-bindingNot Applicable3 nMNot Reported[10]

Table 2: Inhibition of Alanine Aminotransferase (ALT)

InhibitorOrganism/SourceInhibition TypeIC50K_ik_inactReference(s)
This compound (Vinylglycine) Rat HepatocytesIrreversibleEffective in vitro, weak in intact cellsNot ReportedNot Reported[7]
L-CycloserineRat HepatocytesIrreversible~50 µM (for 90% inhibition)Not ReportedNot Reported[7][8]
L-2-Amino-4-methoxy-trans-3-butenoic acidRat HepatocytesIrreversible> 400 µMNot ReportedNot Reported[7]
GabaculineMouse LiverIrreversibleSignificant InhibitionNot ReportedNot Reported[9]

Note: IC50 values for irreversible inhibitors are time-dependent and should be interpreted with caution. The efficiency of irreversible inhibition is better described by the second-order rate constant k_inact/K_i.[11][12][13][14]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for validating the mechanism of action and comparing the potency of enzyme inhibitors. Below are detailed methodologies for key experiments.

Protocol 1: Aspartate Aminotransferase (AST) Activity and Inhibition Assay (Colorimetric)

This protocol is based on the Reitman-Frankel method, which measures the formation of oxaloacetate.[15]

Materials:

  • AST Substrate Solution (L-aspartate and α-ketoglutarate in buffer)

  • 2,4-Dinitrophenylhydrazine (DNPH) Reagent

  • 0.4 M NaOH

  • Enzyme source (e.g., purified AST, cell lysate)

  • Inhibitor stock solution (e.g., this compound in a suitable solvent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 505-540 nm

Procedure:

  • Enzyme Preparation: Prepare the enzyme solution to a suitable concentration in an appropriate buffer.

  • Assay Setup:

    • Blank: Add buffer instead of enzyme.

    • Control (No Inhibitor): Add enzyme and solvent vehicle.

    • Inhibitor Wells: Add enzyme and various concentrations of the inhibitor.

  • Pre-incubation (for irreversible inhibitors): Incubate the enzyme with the inhibitor for a defined period (e.g., 10, 20, 30 minutes) at 37°C to allow for time-dependent inactivation.

  • Reaction Initiation: Add the AST substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes).

  • Color Development: Add DNPH reagent to each well to stop the reaction and react with the oxaloacetate produced. Incubate at room temperature for 20 minutes.

  • Alkalinization: Add 0.4 M NaOH to each well to develop the color.

  • Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor, DNPH, NaOH) B Set up Microplate (Blank, Control, Inhibitor wells) A->B C Pre-incubate Enzyme with Inhibitor (for irreversible inhibitors) B->C D Initiate Reaction (Add Substrate) C->D E Incubate at 37°C D->E F Stop Reaction & Develop Color (Add DNPH) E->F G Alkalinize (Add NaOH) F->G H Measure Absorbance (510 nm) G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Figure 2. Experimental workflow for an aminotransferase inhibition assay.

Protocol 2: Determination of k_inact and K_I for Irreversible Inhibitors

This protocol allows for the determination of the kinetic parameters that characterize the efficiency of an irreversible inhibitor.

Materials:

  • Same as Protocol 1.

Procedure:

  • Varying Inhibitor Concentrations and Incubation Times: Set up a matrix of experiments with different concentrations of the irreversible inhibitor and varying pre-incubation times with the enzyme before adding the substrate.

  • Measure Residual Activity: For each condition, measure the remaining enzyme activity using the colorimetric assay described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line is the apparent first-order rate constant of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the following equation (for a one-step inactivation model): k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

    • The maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) can be determined from the hyperbolic fit of this plot.

Conclusion

This compound is a potent, mechanism-based inhibitor of pyridoxal 5'-phosphate-dependent aminotransferases. Its irreversible mode of action makes it a valuable tool for studying these enzymes. When compared to other aminotransferase inhibitors, its selectivity profile and that of its alternatives vary. For instance, L-cycloserine shows a preference for inhibiting alanine aminotransferase, while L-2-amino-4-methoxy-trans-3-butenoic acid is more selective for aspartate aminotransferase.[7][8] The choice of inhibitor will therefore depend on the specific research question and the target enzyme of interest. The provided experimental protocols offer a framework for the quantitative evaluation and comparison of these and other novel aminotransferase inhibitors.

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 2-Amino-3-butenoic acid, also known as vinylglycine. This non-proteinogenic amino acid has garnered interest for its potent, mechanism-based inhibition of several key enzymes. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the relevant biological pathways to offer a clear perspective on its mechanism of action and potential therapeutic applications.

Executive Summary

This compound (vinylglycine) demonstrates significant in vitro efficacy as a mechanism-based inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, most notably 1-aminocyclopropane-1-carboxylate (ACC) synthase, L-amino acid oxidase, and aspartate aminotransferase. Its inhibitory action stems from its vinyl group, which, after enzymatic activation, covalently modifies the enzyme's active site, leading to irreversible inactivation.

While the in vitro effects are well-documented with specific kinetic parameters, the in vivo efficacy data in animal models is limited. The majority of in vivo research has been conducted in plant models, where it effectively inhibits ethylene (B1197577) production, a key process in fruit ripening and senescence. The scarcity of animal studies highlights a significant gap in the understanding of its systemic effects, pharmacokinetics, and potential therapeutic efficacy in a clinical context.

In Vitro Efficacy: A Potent Enzyme Inhibitor

The primary mechanism of this compound's action is the irreversible inhibition of specific enzymes involved in amino acid metabolism.

Target Enzymes and Quantitative Efficacy
Target EnzymeOrganism/SourceEfficacy MetricValueReference
1-Aminocyclopropane-1-carboxylate (ACC) SynthaseTomatoKm1.4 mM[1]
kcat1.8 s-1[1]
kcat/Km1300 M-1s-1[1]
L-Amino Acid OxidaseCrotalus adamanteus (Eastern diamondback rattlesnake) venomInactivationOccurs once every 20,000 turnovers[2]
Aspartate Aminotransferase (cytosolic and mitochondrial)Porcine heartInactivationIrreversible inactivation[3]
Experimental Protocols

1. ACC Synthase Inhibition Assay

This assay measures the activity of ACC synthase by quantifying its product, ACC. The inhibition by this compound is determined by comparing the enzyme's activity with and without the inhibitor.

  • Enzyme Source: Purified recombinant ACC synthase from tomato expressed in E. coli.[4]

  • Substrate: S-adenosyl-L-methionine (SAM).[5]

  • Assay Principle: The amount of ACC produced is quantified by a chemical assay that converts ACC to ethylene, which is then measured by gas chromatography.[5]

  • Procedure:

    • The purified ACC synthase is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of SAM.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of ACC formed is determined.

    • Kinetic parameters (Km, kcat) are calculated from the reaction rates at different substrate and inhibitor concentrations.[1]

2. L-Amino Acid Oxidase Inhibition Assay

The activity of L-amino acid oxidase is determined by monitoring the production of hydrogen peroxide, one of the reaction products.

  • Enzyme Source: Lyophilized powder from Crotalus adamanteus venom.[2]

  • Substrate: L-amino acids (e.g., L-leucine, L-phenylalanine).[6]

  • Assay Principle: The production of hydrogen peroxide is measured using a colorimetric or fluorometric assay. In one common method, horseradish peroxidase (HRP) catalyzes the reaction between a probe and hydrogen peroxide to produce a colored or fluorescent product.[6]

  • Procedure:

    • L-amino acid oxidase is pre-incubated with this compound.

    • The reaction is started by adding the L-amino acid substrate.

    • The rate of hydrogen peroxide production is monitored by measuring the change in absorbance or fluorescence over time.

    • The inhibitory effect is quantified by comparing the reaction rates in the presence and absence of the inhibitor.

3. Aspartate Aminotransferase (AST) Inhibition Assay

AST activity is typically measured using a coupled-enzyme assay that monitors the consumption of NADH.

  • Enzyme Source: Purified cytosolic and mitochondrial AST from porcine heart.[3]

  • Substrates: L-aspartate and α-ketoglutarate.[7]

  • Assay Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[7]

  • Procedure:

    • AST is incubated with this compound.

    • The reaction is initiated by the addition of L-aspartate and α-ketoglutarate.

    • The rate of NADH consumption is measured as a decrease in absorbance at 340 nm.

    • The percentage of inhibition is calculated by comparing the rates with and without the inhibitor.

In Vivo Efficacy: Primarily Plant-Focused

The in vivo efficacy of this compound has been predominantly studied in the context of plant physiology, where it serves as a potent inhibitor of ethylene biosynthesis.

Plant Models

In various plant species, including orange peel discs and mung bean hypocotyls, aminoethoxyvinylglycine (AVG), a close analog of this compound, effectively blocks the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene.[8][9] This inhibition leads to a significant reduction in ethylene production, thereby delaying ripening and senescence.[10]

Animal Models

There is a notable lack of published studies detailing the in vivo efficacy of this compound in animal models for therapeutic purposes. While studies on the pharmacokinetics of structurally similar compounds have been conducted in rats, the specific physiological or pathological outcomes of this compound administration remain largely unexplored.[11][12][13][14][15] This represents a critical area for future research to ascertain its potential as a therapeutic agent in mammals.

Experimental Protocols

1. Inhibition of Ethylene Production in Plants

  • Model System: Plant tissues such as fruit slices, leaf discs, or whole seedlings.[8][9]

  • Administration: The compound is typically applied via infiltration, spraying, or inclusion in the growth medium.

  • Efficacy Measurement: Ethylene production is measured by enclosing the plant material in an airtight container for a specific period and then analyzing the headspace gas using gas chromatography.

  • Procedure:

    • Plant material is treated with a solution of this compound or a suitable analog.

    • The treated material is placed in a sealed container.

    • After a set incubation time, a gas sample is withdrawn from the headspace.

    • The ethylene concentration in the sample is determined by gas chromatography.

    • The reduction in ethylene production compared to untreated controls indicates the in vivo efficacy.

Signaling and Metabolic Pathways

The inhibitory actions of this compound have significant consequences for specific metabolic and signaling pathways.

Ethylene Biosynthesis Pathway

This compound targets ACC synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway in plants. By inhibiting this enzyme, it effectively shuts down the production of ethylene, a key hormone in plant development and stress responses.[10]

Ethylene_Biosynthesis Methionine Methionine SAM S-adenosyl-L-methionine Methionine->SAM SAM Synthetase ACC 1-aminocyclopropane-1-carboxylic acid SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Inhibitor This compound ACC Synthase ACC Synthase Inhibitor->ACC Synthase Inhibition

Inhibition of the Ethylene Biosynthesis Pathway.
L-Amino Acid Oxidase and Amino Acid Metabolism

L-amino acid oxidase catalyzes the oxidative deamination of L-amino acids to produce α-keto acids, ammonia, and hydrogen peroxide.[16] Inhibition of this enzyme by this compound can disrupt amino acid metabolism and reduce the production of hydrogen peroxide, a molecule with roles in both signaling and oxidative stress.[17]

L_Amino_Acid_Oxidase_Pathway L_Amino_Acid L-Amino Acid LAAO L-Amino Acid Oxidase L_Amino_Acid->LAAO Alpha_Keto_Acid α-Keto Acid NH3 Ammonia (NH3) H2O2 Hydrogen Peroxide (H2O2) LAAO->Alpha_Keto_Acid LAAO->NH3 LAAO->H2O2 Inhibitor This compound Inhibitor->LAAO Inhibition

Inhibition of L-Amino Acid Oxidase Activity.
Aspartate Aminotransferase and Cellular Metabolism

Aspartate aminotransferase plays a crucial role in the malate-aspartate shuttle, which is vital for transferring reducing equivalents from the cytosol to the mitochondria. It is also central to amino acid biosynthesis and degradation.[18][19] Inhibition of AST can therefore have widespread effects on cellular energy metabolism and nitrogen balance.

Aspartate_Aminotransferase_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Aspartate_c Aspartate AST_c Aspartate Aminotransferase (c) Aspartate_c->AST_c Aspartate_m Aspartate Aspartate_c->Aspartate_m Malate-Aspartate Shuttle Oxaloacetate_c Oxaloacetate Glutamate_c Glutamate Glutamate_m Glutamate Glutamate_c->Glutamate_m Alpha_KG_c α-Ketoglutarate Alpha_KG_c->AST_c Alpha_KG_m α-Ketoglutarate Alpha_KG_c->Alpha_KG_m AST_c->Oxaloacetate_c AST_c->Glutamate_c Inhibitor_c This compound Inhibitor_c->AST_c Inhibition Oxaloacetate_m Oxaloacetate AST_m Aspartate Aminotransferase (m) Oxaloacetate_m->AST_m Glutamate_m->AST_m AST_m->Aspartate_m AST_m->Alpha_KG_m Inhibitor_m This compound Inhibitor_m->AST_m Inhibition

References

"comparative analysis of 2-Amino-3-butenoic acid with other known inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Amino-3-butenoic Acid and Other Known Enzyme Inhibitors

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound, also known as vinylglycine, and other prominent inhibitors targeting key pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the inhibitory landscape of these crucial enzymatic targets.

Introduction to this compound and its Targets

This compound (vinylglycine) is a mechanism-based inhibitor that has been shown to irreversibly inactivate several PLP-dependent enzymes.[1][2][3] These enzymes play critical roles in a wide range of metabolic pathways. This guide focuses on the comparative inhibitory effects on three key enzymes:

  • 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: A key enzyme in the biosynthesis of ethylene (B1197577), a plant hormone that regulates numerous developmental processes and stress responses.[4][5]

  • Aspartate Aminotransferase: A vital enzyme in amino acid metabolism, catalyzing the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[6][7]

  • γ-Aminobutyric Acid (GABA) Transaminase: The primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA in the central nervous system.[8]

Understanding the comparative efficacy and mechanisms of inhibitors for these enzymes is crucial for the development of novel therapeutics and agricultural chemicals.

Comparative Analysis of Inhibitor Potency

The following tables summarize the quantitative data for this compound and other known inhibitors against the target enzymes.

Table 1: Inhibitors of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase
InhibitorType of InhibitionIC50K_i / K_dSpecies/Source
L-Vinylglycine Mechanism-based-K_m = 1.4 mM (as substrate)Malus domestica (Apple)
Aminoethoxyvinylglycine (AVG)Competitive~0.7 µM15 ± 3.5 nMArabidopsis thaliana
Aminoethoxyvinylglycine (AVG)Competitive-10-20 pM (K_d)Malus domestica (Apple)
Aminooxyacetic acid (AOA)Competitive--General PLP inhibitor
Compound 7303Uncompetitive0.5 µM23.5 ± 1.5 nMArabidopsis thaliana
Compound 9370Uncompetitive1.4 µM-Arabidopsis thaliana

Note: For L-Vinylglycine, it acts as both a substrate and a mechanism-based inhibitor, with one inactivation event occurring for every 500 catalytic turnovers.[1][9]

Table 2: Inhibitors of Aspartate Aminotransferase
InhibitorType of InhibitionIC50K_iSpecies/Source
Vinylglycine Irreversible--Porcine heart
L-HydrazinosuccinateSlow- and tight-binding-0.2 nM-
D-HydrazinosuccinateSlow-binding-~3 nM-
Table 3: Inhibitors of GABA Transaminase
InhibitorType of InhibitionIC50K_iSpecies/Source
γ-Vinyl-GABA (Vigabatrin) Irreversible350 µM-Rat brain
GabaculineIrreversible-2.9 µMStreptomyces toyacaensis
Aminooxyacetic AcidNon-specific2.7 µM--
γ-Acetylenic GABACatalytic150 µM--
Phenylethylidenehydrazine (PEH)----

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ACC Synthase Activity Assay (Gas Chromatography)

This protocol is adapted from methods used to measure the activity of ACC synthase by quantifying the ethylene produced from its product, ACC.[10]

Materials:

  • Enzyme extract containing ACC synthase

  • Assay Buffer: 50 mM EPPS [N-(2-Hydroxyethyl)piperazine-N′-(3-propanesulfonic acid)], pH 8.5, 10 µM PLP, 2 mM Dithiothreitol (DTT)

  • Substrate: 10 mM S-adenosyl-L-methionine (SAM)

  • Inhibitor stock solutions

  • 20 mL gas chromatography (GC) vials with septa

  • 10% NaClO and saturated NaOH solution

  • Gas chromatograph equipped with a flame ionization detector (FID)

Procedure:

  • Prepare the reaction mixture in a 20 mL GC vial containing 460 µL of ACS assay buffer.

  • Add the desired concentration of the inhibitor or vehicle control.

  • Add 20 µL of 10 mM SAM to initiate the reaction. The total volume should be 500 µL.

  • Incubate the mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 18 drops of a freshly prepared cold mixture of 10% NaClO and saturated NaOH (1:2, v/v) to convert the ACC produced into ethylene.

  • Immediately cap the vials and incubate on ice for 5 minutes.

  • Inject a sample of the headspace gas into the GC to quantify the ethylene produced.

  • Calculate the enzyme activity based on a standard curve of known ACC concentrations.

Aspartate Aminotransferase Activity Assay (Spectrophotometric)

This protocol is a coupled-enzyme assay that measures the decrease in NADH absorbance at 340 nm.[7][11][12][13][14]

Materials:

  • Enzyme sample containing Aspartate Aminotransferase

  • Assay Buffer: 80 mM Tris Buffer, pH 7.5

  • Substrate solution: 240 mM L-Aspartate, 12 mM 2-Oxoglutarate

  • Coupling enzymes: Malate Dehydrogenase (MDH) and Lactate Dehydrogenase (LDH)

  • NADH solution

  • Inhibitor stock solutions

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a working reagent containing L-Aspartate, MDH, LDH, and NADH in the assay buffer.

  • Pipette the working reagent into a cuvette and incubate at 37°C for 3 minutes to reach thermal equilibrium.

  • Add the enzyme sample to the cuvette and mix gently.

  • Initiate the reaction by adding 2-Oxoglutarate.

  • Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm at 1-minute intervals for 3-5 minutes.

  • The rate of NADH oxidation (decrease in A340) is proportional to the AST activity.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

GABA Transaminase Activity Assay (Spectrophotometric)

This is a coupled-enzyme assay that measures the production of NADPH at 340 nm.[8][15][16][17]

Materials:

  • Enzyme source containing GABA Transaminase

  • Assay Buffer: 50 mM Potassium Pyrophosphate, pH 8.6

  • Substrates: GABA and α-ketoglutarate

  • Coupling enzyme: Succinic Semialdehyde Dehydrogenase (SSADH)

  • NADP+ solution

  • Inhibitor stock solutions

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, α-ketoglutarate, SSADH, and NADP+.

  • Add the inhibitor at various concentrations to the test wells and a vehicle control to the control wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the GABA solution to all wells.

  • Immediately measure the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • The rate of NADPH formation (increase in A340) is proportional to the GABA-T activity.

  • Calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Ethylene_Biosynthesis_Pathway Met Methionine SAM S-Adenosylmethionine Met->SAM ACC 1-Aminocyclopropane- 1-carboxylic acid SAM->ACC   ACS Ethylene Ethylene ACC->Ethylene ACO ACS ACC Synthase ACO ACC Oxidase Inhibitor This compound (Vinylglycine) Aminoethoxyvinylglycine (AVG) Inhibitor->ACS

Ethylene Biosynthesis Pathway and Inhibition

Aspartate_Aminotransferase_Reaction cluster_reactants Reactants cluster_products Products Asp L-Aspartate AST Aspartate Aminotransferase Asp->AST aKG α-Ketoglutarate aKG->AST OAA Oxaloacetate Glu L-Glutamate AST->OAA AST->Glu PLP PLP PLP->AST Inhibitor Vinylglycine Hydrazinosuccinate Inhibitor->AST

Aspartate Aminotransferase Catalyzed Reaction

GABAergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle GAD GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_transporter GABA Transporter GABA_cleft->GABA_transporter Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor GABA_T GABA Transaminase GABA_cleft->GABA_T Uptake SSA Succinic Semialdehyde GABA_T->SSA Inhibitor Vigabatrin (B1682217) Gabaculine Inhibitor->GABA_T

GABAergic Synapse and GABA Transaminase Inhibition
Experimental Workflows

ACC_Synthase_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, PLP, DTT) add_inhibitor Add Inhibitor/Vehicle start->add_inhibitor add_sam Initiate with SAM add_inhibitor->add_sam incubate Incubate at 30°C add_sam->incubate stop_reaction Stop Reaction & Convert ACC to Ethylene (NaClO + NaOH) incubate->stop_reaction gc_analysis Analyze Headspace Gas by GC stop_reaction->gc_analysis end End: Calculate Activity gc_analysis->end

Workflow for ACC Synthase Activity Assay

AST_Assay_Workflow start Start: Prepare Working Reagent (Buffer, L-Asp, MDH, LDH, NADH) preincubate Pre-incubate Reagent at 37°C start->preincubate add_enzyme Add Enzyme Sample (Pre-incubate with inhibitor if needed) preincubate->add_enzyme add_substrate Initiate with 2-Oxoglutarate add_enzyme->add_substrate measure_abs Measure Absorbance at 340 nm (Kinetic) add_substrate->measure_abs end End: Calculate Rate of NADH Oxidation measure_abs->end

Workflow for Aspartate Aminotransferase Assay

Conclusion

This compound (vinylglycine) is a versatile, mechanism-based inhibitor of several pyridoxal phosphate-dependent enzymes. Its inhibitory action is most pronounced on transaminases like aspartate aminotransferase, where it acts as an irreversible inhibitor. While it also inhibits ACC synthase, it functions as a weaker, slow-binding inhibitor for this enzyme, also serving as an alternative substrate. In comparison to other known inhibitors, vinylglycine and its analogs, such as AVG, demonstrate significant potency. For GABA transaminase, other vinyl-containing compounds like vigabatrin (γ-vinyl-GABA) also act as effective irreversible inhibitors. The data and protocols presented in this guide provide a solid foundation for further research into the development of novel inhibitors for these important enzymatic targets.

References

A Researcher's Guide to Assessing Off-Target Cross-Reactivity of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the interaction of small molecules with proteins is paramount. This guide provides a comparative overview of methodologies to assess the cross-reactivity of 2-Amino-3-butenoic acid, a compound known to act as an irreversible inhibitor of aspartate aminotransferase, with off-target proteins.[1] Ensuring the specificity of a compound is a critical step in drug development to minimize potential side effects and toxicity.

Introduction to this compound and Off-Target Effects

This compound, also known as vinylglycine, is a non-proteinogenic amino acid. While its on-target effects may be therapeutically relevant, its potential to bind to other, unintended proteins ("off-target" effects) can lead to adverse reactions. Assessing this cross-reactivity is a crucial aspect of preclinical safety evaluation. Off-target effects can arise from sequence or structural similarities between the intended target and other proteins in the proteome.

Comparative Analysis of Experimental Methodologies

A variety of biophysical and biochemical methods can be employed to detect and characterize protein-small molecule interactions. The choice of method depends on factors such as the required throughput, sensitivity, and the type of information desired (e.g., binding affinity, kinetics).

Data Presentation: Comparison of Techniques for Cross-Reactivity Assessment
Method Principle Throughput Information Obtained Sample Requirement Advantages Limitations
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized protein is incubated with the test compound, and binding is detected using specific antibodies.[2]Low to MediumBinding specificity, relative affinity.Purified proteinsHigh specificity, well-established protocols.[3]Can be labor-intensive, requires specific antibodies.
Co-Immunoprecipitation (Co-IP) A target protein is immunoprecipitated, and co-precipitated interacting molecules are identified.[3][4]LowIn vivo or in situ interactions.Cell or tissue lysatesDetects interactions in a more physiological context.Can have high background, may not detect weak or transient interactions.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Low to MediumBinding affinity (KD), kinetics (kon, koff).Purified proteins and compoundReal-time, label-free detection.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.LowBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Purified proteins and compoundProvides a complete thermodynamic profile of the interaction.Requires large amounts of sample, low throughput.
Protein Microarrays A large number of proteins are spotted onto a solid surface and probed with a labeled compound.HighHigh-throughput screening of potential off-target binders.Labeled compound and protein libraryScreens thousands of proteins simultaneously.Can have high false positive/negative rates, requires specialized arrays.
Computational Docking Predicts the binding mode and affinity of a small molecule to a protein's binding site using computer simulations.HighPutative binding poses, estimated binding energy.3D protein structuresCost-effective, provides structural insights.Accuracy depends on the scoring functions, requires experimental validation.

Experimental Protocols

Protocol 1: ELISA-based Cross-Reactivity Screening

This protocol outlines a competitive ELISA to assess the binding of this compound to a panel of off-target proteins.

Materials:

  • 96-well microtiter plates

  • Panel of purified off-target proteins

  • This compound

  • Primary antibody specific to each off-target protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the off-target proteins (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add a fixed concentration of the primary antibody and varying concentrations of this compound to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. A decrease in signal with increasing concentration of this compound indicates binding.

Protocol 2: In Silico Docking for Off-Target Prediction

This protocol describes a general workflow for using computational docking to predict potential off-target interactions of this compound.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Target Selection: Select a panel of potential off-target proteins from the PDB. These can be chosen based on structural homology to the primary target or known involvement in adverse drug reactions.

  • Protein Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Define the putative binding site on each protein. This can be based on known active sites or identified using pocket detection algorithms.

  • Docking: Perform docking simulations to predict the binding pose and score of this compound within the defined binding site of each protein.

  • Analysis: Analyze the docking results. A lower binding energy score suggests a more favorable interaction. Visualize the predicted binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Visualizing Workflows and Pathways

To further clarify the processes involved in assessing cross-reactivity, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by off-target binding.

Experimental_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Cell-Based Assays cluster_3 Final Assessment a Compound Library c Computational Docking a->c b Protein Target Database b->c d Prioritized Hit List c->d e ELISA / SPR / ITC d->e f Binding Affinity & Kinetics e->f g Cell Viability / Pathway Analysis f->g h Functional Consequences g->h i Cross-Reactivity Profile h->i

Caption: A typical workflow for assessing off-target cross-reactivity.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Compound This compound (Off-Target) Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by off-target binding.

Conclusion

Assessing the cross-reactivity of this compound is essential for a comprehensive understanding of its pharmacological profile. A multi-faceted approach, combining computational predictions with a variety of in vitro experimental validations, is recommended. This guide provides a framework for researchers to design and execute studies to thoroughly evaluate the off-target interaction profile of this and other small molecules, ultimately contributing to the development of safer and more effective therapeutics.

References

2-Amino-3-butenoic Acid: A Comparative Analysis of Suicide Inhibition vs. Reversible Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and kinetics of 2-amino-3-butenoic acid as a suicide inhibitor, juxtaposed with the characteristics of reversible inhibitors targeting the same key enzymes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols.

This compound, also known as vinylglycine, stands as a classic example of a mechanism-based inactivator, or suicide inhibitor. Its unique chemical structure allows it to enter the active site of specific enzymes, where it is catalytically converted into a highly reactive species that covalently and irreversibly binds to the enzyme, leading to its inactivation. This guide explores the intricate details of this process, primarily focusing on its effects on two key enzymes: Aspartate Aminotransferase and L-amino Acid Oxidase. In contrast, we will also examine the characteristics of reversible inhibitors that target these same enzymes, offering a clear comparison of their mechanisms, kinetics, and potential therapeutic implications.

Quantitative Comparison of Inhibitors

The following table summarizes the available quantitative data for the inhibition of Aspartate Aminotransferase and L-Amino Acid Oxidase by this compound and their respective reversible inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited in the available literature.

EnzymeInhibitorType of InhibitionInhibition Constant (Ki)Inactivation Rate Constant (kinact)Partition Ratio
Aspartate Aminotransferase This compoundSuicide (Irreversible)~0.1 M (estimated binding constant)[1]--
MaleateReversible (Competitive)Data not available in searched sources--
SuccinateReversible (Competitive)Data not available in searched sources--
L-Amino Acid Oxidase This compoundSuicide (Irreversible)--~20,000 turnovers per inactivation event[2]
Benzoic AcidReversible (Competitive)Data not available in searched sources--
Mandelic AcidReversible (Competitive)Data not available in searched sources--

Note: The binding constant for this compound with aspartate aminotransferase is an estimate due to the rapid inactivation of the enzyme.[1] For L-amino acid oxidase, the partition ratio indicates that the enzyme catalyzes approximately 20,000 turnovers of the inhibitor before being inactivated.[2] The absence of specific Ki values for the reversible inhibitors in the searched literature highlights a gap in directly comparable quantitative data.

Mechanism of Action: Suicide vs. Reversible Inhibition

The fundamental difference between suicide and reversible inhibition lies in the nature of the inhibitor-enzyme interaction.

This compound as a Suicide Inhibitor:

As a suicide inhibitor, this compound acts as a "Trojan horse." The enzyme recognizes it as a substrate and initiates its catalytic cycle. This process, however, transforms the inhibitor into a highly reactive electrophilic species within the active site. This reactive intermediate then forms a covalent bond with a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.

E_PLP Enzyme (PLP) EI_complex Enzyme-Inhibitor Complex E_PLP->EI_complex Binding Inhibitor This compound Inhibitor->EI_complex Reactive_Intermediate Reactive Intermediate (in active site) EI_complex->Reactive_Intermediate Enzymatic Conversion Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Bonding

Suicide Inhibition Mechanism

Reversible Inhibitors:

In contrast, reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. This binding is transient, and the inhibitor can dissociate from the enzyme, leaving the enzyme's activity intact. Reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. The reversible inhibitors discussed here, such as maleate, succinate, benzoate, and mandelate, are known to be competitive inhibitors, meaning they compete with the natural substrate for binding to the active site.

Signaling Pathways and Experimental Workflows

The enzymes targeted by this compound are involved in crucial cellular pathways. Understanding their roles provides context for the consequences of their inhibition.

Aspartate Aminotransferase and the Malate-Aspartate Shuttle:

Aspartate aminotransferase plays a pivotal role in the malate-aspartate shuttle, a critical pathway for transferring reducing equivalents (in the form of NADH) from the cytosol to the mitochondria for ATP production through oxidative phosphorylation. Inhibition of this enzyme can disrupt cellular energy metabolism.

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix NADH_c NADH NAD_c NAD+ NADH_c->NAD_c MDH1 Oxaloacetate_c Oxaloacetate Malate_c Malate Oxaloacetate_c->Malate_c Malate_m Malate Malate_c->Malate_m Malate-α-KG Antiporter Aspartate_c Aspartate Aspartate_c->Oxaloacetate_c AST_c Glutamate_c Glutamate Glutamate_m Glutamate Glutamate_c->Glutamate_m Glu-Asp Antiporter aKG_c α-Ketoglutarate aKG_c->Glutamate_c AST_c AST_c Aspartate Aminotransferase NADH_m NADH ETC Electron Transport Chain NADH_m->ETC NAD_m NAD+ NAD_m->NADH_m Oxaloacetate_m Oxaloacetate Aspartate_m Aspartate Oxaloacetate_m->Aspartate_m AST_m Malate_m->Oxaloacetate_m MDH2 Aspartate_m->Aspartate_c Glu-Asp Antiporter aKG_m α-Ketoglutarate Glutamate_m->aKG_m AST_m aKG_m->aKG_c Malate-α-KG Antiporter AST_m Aspartate Aminotransferase

Malate-Aspartate Shuttle

L-Amino Acid Oxidase and Apoptosis Induction:

L-amino acid oxidases, particularly those found in snake venoms, are known to induce apoptosis (programmed cell death) in various cell types. This effect is primarily mediated by the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of L-amino acids. H₂O₂ can act as a signaling molecule and, at higher concentrations, induce oxidative stress, leading to the activation of apoptotic pathways.

LAAO L-Amino Acid Oxidase H2O2 Hydrogen Peroxide (H₂O₂) LAAO->H2O2 Oxidative Deamination L_Amino_Acid L-Amino Acid L_Amino_Acid->LAAO Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

L-Amino Acid Oxidase-Induced Apoptosis

Experimental Protocols

Detailed methodologies for assessing the inhibition of Aspartate Aminotransferase and L-Amino Acid Oxidase are crucial for reproducible research.

Protocol 1: Aspartate Aminotransferase (AST) Inhibition Assay

This protocol outlines a general method for measuring AST activity and its inhibition.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

    • Substrate Solution: 200 mM L-aspartic acid and 2 mM α-ketoglutarate in Assay Buffer.

    • NADH Solution: 10 mg/mL NADH in Assay Buffer.

    • Malate Dehydrogenase (MDH) Solution: 2000 units/mL MDH.

    • Inhibitor Solutions: Prepare stock solutions of this compound and reversible inhibitors (e.g., maleate, succinate) in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of Substrate Solution, 20 µL of NADH Solution, and 10 µL of MDH Solution to each well.

    • Add 10 µL of the inhibitor solution at various concentrations (or solvent control) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of AST enzyme solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader. The rate of NADH oxidation is proportional to the AST activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) for each inhibitor concentration.

    • For reversible inhibitors, determine the IC50 value by plotting the percentage of inhibition against the logarithm of inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.

    • For suicide inhibitors, the inactivation kinetics (kinact and KI) can be determined by plotting the natural logarithm of the remaining enzyme activity against time at different inhibitor concentrations.

Protocol 2: L-Amino Acid Oxidase (LAAO) Inhibition Assay

This protocol describes a common method for measuring LAAO activity and its inhibition.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate Solution: 10 mM L-leucine (or another suitable L-amino acid substrate) in Assay Buffer.

    • Chromogenic Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (1 mg/mL) in Assay Buffer.

    • Horseradish Peroxidase (HRP) Solution: 100 units/mL HRP.

    • Inhibitor Solutions: Prepare stock solutions of this compound and reversible inhibitors (e.g., benzoic acid, mandelic acid) in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of Substrate Solution, 50 µL of ABTS solution, and 20 µL of HRP solution to each well.

    • Add 10 µL of the inhibitor solution at various concentrations (or solvent control) to the respective wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of LAAO enzyme solution to each well.

    • Measure the increase in absorbance at 405 nm every minute for 10-20 minutes using a microplate reader. The rate of ABTS oxidation is proportional to the LAAO activity (due to H₂O₂ production).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA405/min) for each inhibitor concentration.

    • Follow the same data analysis procedures as described for the AST inhibition assay to determine IC50, Ki, and inactivation kinetic parameters.

Conclusion

This compound exemplifies the potent and specific nature of suicide inhibition. Its mechanism-based inactivation of crucial enzymes like Aspartate Aminotransferase and L-Amino Acid Oxidase offers a powerful tool for studying enzyme function and a potential strategy for therapeutic intervention. In contrast, reversible inhibitors provide a transient and tunable means of modulating enzyme activity. The choice between these inhibitory strategies depends on the desired therapeutic outcome, with irreversible inhibitors offering prolonged and potent effects, while reversible inhibitors allow for more controlled and temporary modulation of biological pathways. Further research providing direct quantitative comparisons of these inhibitor types under standardized conditions is warranted to fully elucidate their relative potencies and therapeutic potential.

References

Assessing the Orthogonality of 2-Amino-3-butenoic Acid in Chemical Biology Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of non-canonical amino acids (ncAAs) into proteins has become a cornerstone of chemical biology, enabling the site-specific installation of unique functionalities for imaging, drug development, and fundamental biological studies. The utility of an ncAA is fundamentally dependent on its orthogonality: its ability to be incorporated into a protein without interfering with endogenous cellular processes and to undergo a specific bioorthogonal reaction without cross-reacting with cellular components. This guide provides a comprehensive assessment of the orthogonality of 2-Amino-3-butenoic acid (also known as vinyl glycine), a compact alkene-containing ncAA, and compares its performance with other commonly used ncAAs bearing bioorthogonal handles.

Comparative Analysis of Non-Canonical Amino Acids

The selection of an appropriate ncAA for a specific application depends on a balance of factors including incorporation efficiency, the kinetics of the subsequent bioorthogonal reaction, and the potential for side reactions. The following tables summarize key quantitative data for this compound and several alternative ncAAs.

Table 1: Comparison of Incorporation Efficiency and Protein Yield

Non-Canonical Amino AcidStructureTypical Incorporation SystemProtein Yield (% of Wild-Type)Fidelity Assessment MethodReference
This compound E. coli with engineered tRNA/aaRS pairData not availableMass SpectrometryN/A
Homoallylglycine (Hag)Methionine auxotrophic E. coli~80-90%Mass Spectrometry, Western Blot[1]
Azidohomoalanine (Aha)Methionine auxotrophic E. coli~70-85%Mass Spectrometry, Western Blot[2]
trans-Cyclooctene-L-lysine (TCO*-A)E. coli with engineered PylRS/tRNAPyl~50-70%SDS-PAGE, Mass Spectrometry[3]
Bicyclononyne-L-lysine (BCN)E. coli with engineered PylRS/tRNAPyl~60-75%SDS-PAGE, Mass SpectrometryN/A

Table 2: Comparison of Bioorthogonal Reaction Kinetics

Non-Canonical Amino AcidBioorthogonal Reaction PartnerReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
This compound TetrazineiEDDAVery slow, proximity-dependentAqueous buffer, RT[4]
Homoallylglycine (Hag)ThiolThiol-ene reaction~10⁻¹ - 10¹Aqueous buffer, UV initiation[1]
Azidohomoalanine (Aha)Alkyne (e.g., DBCO)SPAAC~10⁻¹ - 1Aqueous buffer, RTN/A
trans-Cyclooctene-L-lysine (TCO*-A)TetrazineiEDDA~10³ - 10⁶Aqueous buffer, RT[3][5]
Bicyclononyne-L-lysine (BCN)AzideSPAAC~1Aqueous buffer, RTN/A

Experimental Protocols for Assessing Orthogonality

To rigorously evaluate the orthogonality of this compound or any other ncAA in a given system, a series of experiments are required. The following protocols provide a framework for these assessments.

Protocol for Determining ncAA Incorporation Efficiency and Fidelity

This protocol outlines a method to quantify the efficiency and fidelity of ncAA incorporation into a target protein using mass spectrometry.

a. Protein Expression and Purification:

  • Co-transform an appropriate expression host (e.g., E. coli) with a plasmid encoding the target protein with an amber (TAG) codon at the desired incorporation site and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the ncAA.

  • Grow the cells in a minimal medium supplemented with all canonical amino acids except for the one the ncAA is designed to mimic (if applicable).

  • Induce protein expression and supplement the culture with the ncAA.

  • As a control, perform an identical expression experiment in the absence of the ncAA.

  • Lyse the cells and purify the target protein using an affinity tag (e.g., His-tag).

  • Quantify the total purified protein yield from both the ncAA-supplemented and control cultures.

b. Mass Spectrometry Analysis:

  • Digest the purified protein with a sequence-specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against a protein database containing the sequence of the target protein.

  • To determine incorporation efficiency, compare the ion intensities of the peptide containing the ncAA with the corresponding peptide from a wild-type protein digest.

  • To assess fidelity, search for peptides where the amber codon was suppressed by a canonical amino acid (mis-incorporation) or where translation terminated prematurely. The MS-READ method provides a quantitative framework for this analysis.[6]

Protocol for Assessing Bioorthogonal Reaction Kinetics and Specificity

This protocol describes how to measure the rate of the bioorthogonal reaction and test for cross-reactivity with cellular components.

a. In Vitro Kinetic Analysis:

  • Purify the ncAA-containing protein as described above.

  • Prepare a solution of the purified protein at a known concentration in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Initiate the bioorthogonal reaction by adding a fluorescently labeled reaction partner (e.g., a tetrazine-dye conjugate) at a known concentration.

  • Monitor the reaction progress over time using a suitable analytical technique. For fluorescent products, this can be done using a fluorometer or by separating the reactants and products using HPLC with a fluorescence detector.

  • Calculate the second-order rate constant (k₂) from the reaction progress data.[3]

b. In-Cell Labeling and Cross-Reactivity Assessment:

  • Express the ncAA-containing protein in cultured cells.

  • Incubate the cells with the fluorescently labeled bioorthogonal probe.

  • As a negative control, incubate cells not expressing the ncAA-containing protein with the same probe.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using an in-gel fluorescence scanner. A specific band corresponding to the target protein should be observed only in the experimental sample.

  • To assess cross-reactivity, look for any labeled bands in the negative control lane or other bands in the experimental lane, which would indicate reactions with endogenous proteins or other cellular components.[7][8]

Visualizing Workflows and Concepts

Orthogonality_Assessment_Workflow cluster_incorporation I. ncAA Incorporation cluster_fidelity II. Fidelity Assessment cluster_reactivity III. Reactivity & Orthogonality expression Protein Expression (+/- ncAA) purification Protein Purification expression->purification in_cell_labeling In-Cell Labeling expression->in_cell_labeling quantification Yield Quantification purification->quantification ms_analysis LC-MS/MS Analysis purification->ms_analysis in_vitro_kinetics In Vitro Labeling & Kinetics purification->in_vitro_kinetics fidelity_check Identify Mis-incorporation & Truncation ms_analysis->fidelity_check cross_reactivity Cross-Reactivity Check (SDS-PAGE) in_cell_labeling->cross_reactivity

Orthogonality_Concept cluster_orthogonal Orthogonal System cluster_cross_reactive Cross-Reactive System ncAA ncAA aaRS Orthogonal aaRS/tRNA protein Target Protein probe Bioorthogonal Probe labeled_protein Labeled Protein ncAA2 ncAA endo_aaRS Endogenous aaRS/tRNA endo_protein Endogenous Protein probe2 Bioorthogonal Probe off_target Off-target Labeling

Conclusion

The assessment of orthogonality is critical for the successful application of non-canonical amino acids in chemical biology. While this compound offers the advantage of a small, minimally perturbing side chain, its terminal alkene is significantly less reactive in bioorthogonal reactions compared to strained systems like trans-cyclooctenes.[4] This lower reactivity may necessitate proximity-induced labeling strategies. For applications requiring rapid and efficient labeling at low concentrations, ncAAs such as TCO*-A are superior.[3][5]

Direct comparative data on the incorporation efficiency of this compound is currently limited in the literature. Therefore, researchers considering its use are strongly encouraged to perform the detailed experimental assessments outlined in this guide. By systematically evaluating incorporation efficiency, fidelity, and bioorthogonal reactivity, the suitability of this compound for a specific biological system and application can be confidently determined. This rigorous approach will ensure the generation of reliable and interpretable data in the exciting and rapidly advancing field of protein engineering.

References

A Researcher's Guide to Validating and Quantifying Off-Target Effects of 2-Amino-3-butenoic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of 2-Amino-3-butenoic acid, a critical aspect of its preclinical evaluation is the thorough validation and quantification of its off-target effects. This guide provides a comparative framework for assessing the selectivity of this compound, also known as vinylglycine, against alternative aspartate aminotransferase inhibitors. It outlines key experimental methodologies and presents available data to inform study design and interpretation.

Comparative Analysis of Aspartate Aminotransferase Inhibitors

This compound is recognized as an irreversible inhibitor of aspartate aminotransferase (AAT), a crucial enzyme in amino acid metabolism.[1][2] However, its broader interaction with the proteome remains largely uncharacterized. Understanding the on- and off-target profiles of this compound in comparison to other AAT inhibitors is paramount for predicting potential toxicity and elucidating its mechanism of action.

InhibitorOn-TargetReported Off-TargetsSelectivity Profile
This compound (Vinylglycine) Aspartate Aminotransferase (irreversible inhibitor)[1][2]Data not readily available.Largely uncharacterized.
Gostatin Aspartate Aminotransferase (potent and specific inhibitor)[3]Minimal effect on Alanine Aminotransferase (ALT).[3]High degree of selectivity for AST over ALT.[3]
β-Methylene-D,L-aspartate Aspartate Aminotransferase (irreversible inhibitor)[4]Does not inhibit a range of other transaminases, including ALT, GABA-T, and others.[4] Also reported to inhibit L-glutamate uptake into astrocytes.[5]Considered a highly specific inhibitor of aspartate aminotransferase.[4]
Hydrazinosuccinic acid Aspartate AminotransferaseAlanine aminotransferase and glutamate (B1630785) decarboxylase.[6]Less selective than other inhibitors, with known off-target interactions.[6]
Aminooxyacetate (AOA) Aspartate AminotransferaseBroad reactivity with other pyridoxal (B1214274) phosphate-dependent enzymes.[6]Generally considered a non-selective aminotransferase inhibitor.[3]

Experimental Protocols for Off-Target Profiling

To comprehensively assess the off-target effects of this compound and its alternatives, a multi-pronged approach employing modern proteomic techniques is recommended. The following are detailed methodologies for key experiments.

Kinome Profiling using KINOMEscan™

Objective: To identify potential off-target interactions of this compound with a broad panel of human kinases.

Methodology: The KINOMEscan™ assay is a competition-based binding assay.

  • Assay Principle: A test compound is profiled against a panel of DNA-tagged kinases. The compound's ability to compete with an immobilized, active-site directed ligand for binding to the kinase is measured. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of captured kinase indicates binding of the test compound.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Submit the compound to a screening facility offering the KINOMEscan™ service (e.g., Eurofins DiscoverX). Typically, a primary screen is performed at a single high concentration (e.g., 10 µM).

    • Hits from the primary screen (kinases showing significant inhibition) are then followed up with dose-response assays to determine the binding affinity (Kd).

  • Data Analysis: Results are often visualized using a TREEspot™ interaction map, which displays the inhibited kinases on a phylogenetic tree of the human kinome. The size and color of the circles represent the strength of the interaction.

cluster_0 KINOMEscan Workflow Compound This compound BindingReaction Competition Binding Compound->BindingReaction KinasePanel DNA-tagged Kinase Panel KinasePanel->BindingReaction ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->BindingReaction Wash Wash Unbound BindingReaction->Wash Quantification qPCR Quantification Wash->Quantification DataAnalysis Data Analysis (Kd determination) Quantification->DataAnalysis Result Kinase Interaction Profile DataAnalysis->Result

KINOMEscan experimental workflow.

Cellular Thermal Shift Assay (CETSA®)

Objective: To validate direct target engagement and identify off-targets of this compound in a cellular context by measuring changes in protein thermal stability.

Methodology: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.

  • Procedure:

    • Culture cells of interest (e.g., a relevant cancer cell line or primary cells) to ~80% confluency.

    • Treat one set of cells with a desired concentration of this compound and another set with vehicle control for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

    • Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice and centrifuge to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the soluble protein levels of the target of interest and potential off-targets by Western blotting or mass spectrometry (proteome-wide CETSA).

  • Data Analysis: For Western blot analysis, quantify the band intensities at each temperature for the treated and untreated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For proteome-wide CETSA, identify proteins with altered thermal stability upon compound treatment.

cluster_1 CETSA Workflow CellCulture Cell Culture Treatment Treat with this compound or Vehicle CellCulture->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest Heating Heat Lysates to Temperature Gradient Harvest->Heating Centrifugation Separate Soluble and Aggregated Proteins Heating->Centrifugation Analysis Analyze Soluble Fraction (Western Blot or MS) Centrifugation->Analysis Result Protein Melting Curves / Thermal Stability Profile Analysis->Result

Cellular Thermal Shift Assay workflow.

Activity-Based Protein Profiling (ABPP)

Objective: To identify the direct enzymatic targets of this compound in a complex proteome by using chemical probes that covalently bind to the active sites of enzymes.

Methodology: ABPP utilizes activity-based probes (ABPs) that typically consist of a reactive group, a linker, and a reporter tag.

  • Procedure:

    • Synthesize or obtain an ABP that is structurally related to this compound or that targets the same class of enzymes (e.g., pyridoxal phosphate-dependent enzymes).

    • Treat cell lysates or live cells with the ABP in the presence and absence of a competing excess of this compound.

    • The ABP will covalently label the active sites of its target enzymes.

    • If this compound binds to a specific enzyme, it will block the binding of the ABP, resulting in a decreased labeling of that enzyme.

    • Lyse the cells (if treated live) and use the reporter tag on the ABP (e.g., biotin) to enrich the labeled proteins using streptavidin beads.

    • Elute the enriched proteins and identify them by mass spectrometry.

  • Data Analysis: Compare the protein profiles from the samples treated with and without the competing this compound. Proteins that show a significant reduction in labeling in the presence of this compound are considered its direct targets.

cluster_2 Competitive ABPP Workflow Proteome Cell Lysate / Live Cells Labeling Incubate and Label Proteome->Labeling Inhibitor This compound (competitor) Inhibitor->Labeling ABP Activity-Based Probe ABP->Labeling Enrichment Enrich Labeled Proteins (e.g., Streptavidin beads) Labeling->Enrichment MS Mass Spectrometry Analysis Enrichment->MS Result Identification of Direct Targets MS->Result

Activity-Based Protein Profiling workflow.

Aspartate Aminotransferase Signaling Pathway

To contextualize the on-target effect of this compound, it is essential to understand the central role of aspartate aminotransferase in cellular metabolism. AAT catalyzes the reversible transamination between aspartate and α-ketoglutarate to form oxaloacetate and glutamate. This reaction is a critical link between amino acid and carbohydrate metabolism.

cluster_3 Aspartate Aminotransferase in Metabolism Aspartate Aspartate AAT Aspartate Aminotransferase (AAT) Aspartate->AAT Urea Urea Cycle Aspartate->Urea AlphaKG α-Ketoglutarate AlphaKG->AAT Oxaloacetate Oxaloacetate AAT->Oxaloacetate Glutamate Glutamate AAT->Glutamate Inhibitor This compound Inhibitor->AAT TCA TCA Cycle Oxaloacetate->TCA AA_synthesis Amino Acid Synthesis Glutamate->AA_synthesis

Role of Aspartate Aminotransferase.

By employing these advanced methodologies and considering the comparative data on alternative inhibitors, researchers can build a comprehensive profile of the on- and off-target effects of this compound. This knowledge is indispensable for advancing its development as a potential therapeutic agent and for ensuring a clear understanding of its biological consequences.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-butenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

When handling 2-Amino-3-butenoic acid, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dusts/aerosols, use a NIOSH-approved respirator.

Handling and Storage:

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of any dust or vapors.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Procedure

The primary and most crucial step in the disposal of any laboratory chemical is to contact a certified chemical waste disposal company. The following steps provide a general operational plan leading up to professional disposal.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound waste. The label should include the full chemical name, concentration (if in solution), and any known hazard warnings.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department or waste disposal contractor.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection.

    • Keep the container tightly sealed when not in use.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear appropriate PPE.

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled substance.

    • Place the absorbed material into the designated waste container.

    • Clean the spill area thoroughly.

    • For large spills, contact your institution's emergency response team.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with all available information about the waste, including the chemical name and quantity.

    • Follow their instructions for packaging and labeling the waste for transport.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and its disposal date.

Quantitative Data Summary

Due to the lack of a specific, detailed SDS for this compound, quantitative data such as permissible exposure limits (PELs) or specific disposal concentration thresholds are not available. The table below summarizes general safety information based on related compounds.

ParameterInformation
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. Respirator if ventilation is inadequate.
Handling Use in a well-ventilated area or chemical fume hood. Avoid contact with skin and eyes. Avoid creating dust.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.
Spill Response Absorb with inert material (sand, vermiculite). Place in a suitable container for disposal.
Disposal Method Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are cited.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound waste generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds spill Spill Occurs start->spill consult_ehs Consult Institutional EHS Department consult_sds->consult_ehs segregate Segregate and label waste in a dedicated, compatible container consult_ehs->segregate store Store waste container in a designated, safe location segregate->store small_spill Small Spill: Absorb with inert material and containerize spill->small_spill Small large_spill Large Spill: Evacuate and contact emergency response spill->large_spill Large small_spill->store contact_disposal Contact licensed waste disposal company for pickup store->contact_disposal document Document waste disposal contact_disposal->document end Disposal Complete document->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

Based on analogous compounds, 2-Amino-3-butenoic acid is anticipated to pose the following hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeEquipment SpecificationsRationale
Eye and Face Chemical safety goggles and a face shield.Goggles are essential to prevent eye contact. A face shield provides an additional layer of protection against splashes.
Hand Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).To prevent skin contact. The choice of glove material should be based on breakthrough time and permeation rate for similar chemicals.
Body Laboratory coat or a chemical-resistant apron.A standard lab coat is the minimum requirement. An acid-resistant apron should be worn when handling larger quantities.
Respiratory N95 respirator or an air-purifying respirator with appropriate cartridges.To be used if there is a risk of generating dust or aerosols, especially when working outside of a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should be conducted in a controlled environment to minimize exposure risk.

  • Engineering Controls and Emergency Equipment:

    • Ventilation: All work with this compound must be performed inside a certified chemical fume hood.

    • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Handling Procedure:

    • PPE Inspection: Before starting any work, inspect all PPE for signs of damage or wear and replace if necessary.

    • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

    • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust. Use appropriate tools (e.g., spatula, weigh paper) to handle the material.

    • In Solution: When working with solutions, handle them carefully to avoid splashes and the generation of aerosols.

    • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Equipment Functionality prep1->prep2 prep3 Inspect & Don Required PPE prep2->prep3 handle1 Weigh & Transfer Solid in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Solid & Liquid Hazardous Waste handle3->disp1 clean1 Decontaminate Work Area handle3->clean1 disp2 Properly Label Waste Containers disp1->disp2 disp3 Store Waste in Designated Area disp2->disp3 disp4 Arrange for EHS Waste Pickup disp3->disp4 clean2 Doff & Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.